Product packaging for Retagliptin(Cat. No.:CAS No. 1174122-54-3)

Retagliptin

Cat. No.: B610447
CAS No.: 1174122-54-3
M. Wt: 464.4 g/mol
InChI Key: WIIAMRXFUJLYEF-SNVBAGLBSA-N
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Description

Retagliptin is under investigation in clinical trial NCT02822534 (The Pharmacokinetics and Pharmacodynamics Study of Single and Multiple Dose of SP2086 in Type 2 Diabetes Patients).
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18F6N4O3 B610447 Retagliptin CAS No. 1174122-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F6N4O3/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20/h5,7,10H,2-4,6,8,26H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIAMRXFUJLYEF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174122-54-3
Record name Retagliptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174122543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retagliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14898
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RETAGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328C4R3P9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Synthesis of Retagliptin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis pathway for Retagliptin phosphate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This document details the synthesis of key intermediates, their subsequent coupling, and the final phosphorylation to yield the active pharmaceutical ingredient. Experimental protocols, quantitative data, and process visualizations are included to offer a thorough resource for researchers and professionals in the field of drug development.

Overview of the Synthetic Strategy

The synthesis of this compound phosphate can be conceptually divided into three main stages:

  • Synthesis of the β-amino acid intermediate: The preparation of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

  • Synthesis of the heterocyclic intermediate: The construction of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine.

  • Coupling and Phosphorylation: The amide coupling of the two key intermediates followed by the formation of the phosphate salt.

The overall synthetic pathway is depicted in the diagram below.

G cluster_0 Synthesis of Key Intermediates cluster_1 Final Assembly 2,4,5-Trifluorophenylacetic acid 2,4,5-Trifluorophenylacetic acid Intermediate_A (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid 2,4,5-Trifluorophenylacetic acid->Intermediate_A Multistep Synthesis Retagliptin_Free_Base Retagliptin_Free_Base Intermediate_A->Retagliptin_Free_Base Peptide Coupling Hydrazine Hydrazine Intermediate_B 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine Hydrazine->Intermediate_B Multistep Synthesis Intermediate_B->Retagliptin_Free_Base Retagliptin_Phosphate Retagliptin_Phosphate Retagliptin_Free_Base->Retagliptin_Phosphate Phosphoric Acid

Figure 1: Overall Synthetic Pathway of this compound Phosphate

Synthesis of Key Intermediates

Synthesis of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (Intermediate A)

The synthesis of the chiral β-amino acid is a critical step that establishes the stereochemistry of the final molecule. One common approach involves an asymmetric enzymatic reduction.

Experimental Protocol:

A plausible synthesis involves the conversion of 2,4,5-trifluorophenylacetic acid to a β-keto ester, followed by an asymmetric transamination reaction catalyzed by a transaminase enzyme to introduce the chiral amine group. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.

Quantitative Data:

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
12,4,5-Trifluorophenylacetic acid, Malonic acid half-thioesterCarbonyldiimidazole (CDI)Tetrahydrofuran (THF)20-252-4--
2β-keto thioester from Step 1Transaminase, Pyridoxal 5'-phosphate (PLP)Aqueous buffer/Organic co-solvent30-4024-48>90>99 (ee)
3Chiral β-amino ester from Step 2Lithium hydroxide (LiOH)THF/Water20-2512-16~95>99

Note: The data presented in the table is representative and may vary based on specific reaction conditions and scale.

G Start 2,4,5-Trifluorophenylacetic acid Step1 Condensation with Malonic acid half-thioester Start->Step1 Intermediate1 β-keto thioester Step1->Intermediate1 Step2 Asymmetric Transamination (Transaminase, PLP) Intermediate1->Step2 Intermediate2 Chiral β-amino ester Step2->Intermediate2 Step3 Hydrolysis (LiOH) Intermediate2->Step3 End (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Step3->End

Figure 2: Workflow for the Synthesis of Intermediate A
Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (Intermediate B)

The heterocyclic core of this compound is constructed through a multi-step sequence starting from hydrazine and a trifluoroacetic acid derivative.

Experimental Protocol:

  • Hydrazide Formation: Trifluoroacetic acid is reacted with hydrazine to form trifluoroacetyl hydrazide.

  • Cyclization: The hydrazide is then reacted with a suitable C2 synthon, such as chloroacetyl chloride, followed by cyclization with a dehydrating agent (e.g., POCl₃) to form a triazole ring.

  • Piperazine Ring Formation: The triazole intermediate is reacted with an excess of ethylenediamine to form the fused piperazine ring.

  • Final Cyclization and Deprotection: The intermediate undergoes a final cyclization and any protecting groups are removed to yield the desired product.

Quantitative Data:

StepKey ReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Trifluoroacetic acid, Hydrazine--0-101-2High
2Trifluoroacetyl hydrazide, Chloroacetyl chloridePOCl₃Toluene80-1104-670-80
3Triazole intermediate, Ethylenediamine-Methanol60-708-1260-70
4Piperazine ring intermediateAcid/BaseEthanolReflux2-4>90

Note: The data presented in the table is representative and may vary based on specific reaction conditions and scale.

Coupling of Intermediates and Formation of this compound Phosphate

The final stages of the synthesis involve the coupling of the two key intermediates and the subsequent formation of the phosphate salt.

Experimental Protocol:

  • Amide Coupling: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (Intermediate A) is coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (Intermediate B) using a peptide coupling agent. A common choice is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt). The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Deprotection (if necessary): If the amino group of Intermediate A was protected (e.g., with a Boc group), it is deprotected, typically using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

  • Salt Formation: The resulting this compound free base is then treated with phosphoric acid in a suitable solvent system (e.g., isopropanol/water) to precipitate this compound phosphate. The crystalline solid is then isolated by filtration and dried.

Quantitative Data:

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
CouplingIntermediate A, Intermediate BEDC, HOBt, DIPEADCM or DMF0 to 2512-2485-95>98
DeprotectionBoc-RetagliptinTFA or HClDCM or Dioxane0 to 251-4>95>99
Salt FormationThis compound Free BasePhosphoric AcidIsopropanol/Water60-80 then cool4-890-98>99.5

Note: The data presented in the table is representative and may vary based on specific reaction conditions and scale.

G Start Intermediate A + Intermediate B Step1 Peptide Coupling (EDC, HOBt) Start->Step1 Intermediate1 Protected this compound Step1->Intermediate1 Step2 Deprotection (Acid Treatment) Intermediate1->Step2 Intermediate2 This compound Free Base Step2->Intermediate2 Step3 Salt Formation (Phosphoric Acid) Intermediate2->Step3 End This compound Phosphate Step3->End

Figure 3: Final Assembly Workflow

Conclusion

The synthesis of this compound phosphate is a multi-step process that requires careful control of stereochemistry and reaction conditions. The key steps involve the efficient synthesis of a chiral β-amino acid and a complex heterocyclic moiety, followed by their robust coupling and final salt formation. The methodologies outlined in this guide, drawing from established synthetic principles and analogous procedures for similar DPP-4 inhibitors, provide a solid foundation for the development and optimization of the manufacturing process for this important antidiabetic agent. Further research and process development may focus on improving yields, reducing the number of steps, and employing greener chemical processes.

References

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Retagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus.[1][2][3] By blocking the DPP-4 enzyme, this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control.[4] This guide provides a detailed examination of the molecular structure and critical stereochemical features of this compound.

Molecular Structure

This compound is a complex organic molecule with the systematic IUPAC name methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate.[5] Its molecular structure is characterized by a trifluoromethyl-substituted imidazopyrazine core linked to a butanoyl side chain, which incorporates a trifluorophenyl group and a chiral amine.

2D Molecular Structure of this compound
Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₉H₁₈F₆N₄O₃[5]
Molecular Weight464.36 g/mol [5]
IUPAC Namemethyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate[5]
CAS Number1174122-54-3[5]

Stereochemistry

The biological activity of many pharmaceutical compounds is intrinsically linked to their three-dimensional structure. This compound possesses a single chiral center at the C3 position of the butanoyl side chain. The therapeutically active form of this compound is the (R)-enantiomer.[5] The absolute configuration of this stereocenter is crucial for its potent and selective inhibition of the DPP-4 enzyme.

Experimental Determination of Stereochemistry

While specific experimental protocols for the stereochemical determination of this compound are not publicly available, the absolute configuration of such chiral molecules is typically established through a combination of stereoselective synthesis and analytical techniques.

Asymmetric Synthesis

The (R)-configuration of the chiral amine in this compound is likely established during its synthesis using chiral catalysts or chiral pool starting materials.[6] For instance, the key intermediate, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, can be synthesized via asymmetric hydrogenation of a prochiral enamine or through stereoselective enzymatic reactions.[2][7] These methods ensure the preferential formation of the desired (R)-enantiomer.

Chiral Resolution

Alternatively, if a racemic mixture of the amine intermediate is synthesized, chiral resolution techniques can be employed to separate the enantiomers.[8] This can be achieved by:

  • Formation of Diastereomeric Salts: Reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts which can be separated by crystallization.[8][9]

  • Chiral Chromatography: Utilizing a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers based on their differential interactions with the chiral support.[]

Analytical Confirmation

Once the enantiomerically pure compound is obtained, its absolute configuration is typically confirmed using analytical methods such as:

  • X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, directly revealing the absolute stereochemistry.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR does not directly determine absolute configuration, it can be used to confirm the relative stereochemistry and diastereomeric purity, often with the use of chiral shift reagents or by comparing spectra to known standards.[12][13]

G cluster_0 Synthesis of Racemic Intermediate cluster_1 Chiral Resolution cluster_2 Final Product Synthesis Prochiral Precursor Prochiral Precursor Racemization Racemization Prochiral Precursor->Racemization Non-stereoselective synthesis Racemic Amine Intermediate Racemic Amine Intermediate Diastereomeric Salts Diastereomeric Salts Racemic Amine Intermediate->Diastereomeric Salts + Chiral Resolving Agent Racemization->Racemic Amine Intermediate Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salts Separation Separation Diastereomeric Salts->Separation Crystallization or Chiral Chromatography (R)-Enantiomer (R)-Enantiomer Separation->(R)-Enantiomer (S)-Enantiomer (S)-Enantiomer Separation->(S)-Enantiomer Coupling Reaction Coupling Reaction (R)-Enantiomer->Coupling Reaction This compound (R-enantiomer) This compound (R-enantiomer) Coupling Reaction->this compound (R-enantiomer)

Generalized Workflow for Chiral Resolution

Signaling Pathway of DPP-4 Inhibition

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is a key regulator of incretin hormone levels. The signaling pathway is as follows:

  • Food Intake: Ingestion of food stimulates the release of incretin hormones, primarily GLP-1 and GIP, from enteroendocrine cells in the gut.

  • Incretin Action: GLP-1 and GIP bind to their respective receptors on pancreatic β-cells, leading to increased intracellular cyclic AMP (cAMP) levels. This rise in cAMP enhances glucose-dependent insulin synthesis and secretion. GLP-1 also acts on pancreatic α-cells to suppress glucagon secretion.

  • DPP-4 Inactivation: In the absence of an inhibitor, DPP-4 rapidly cleaves and inactivates GLP-1 and GIP.

  • This compound Inhibition: this compound binds to the active site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP.

  • Prolonged Incretin Effect: By inhibiting DPP-4, this compound prolongs the activity of incretin hormones, leading to sustained insulin secretion and reduced glucagon levels, ultimately resulting in improved glycemic control.[4]

Food Food Intake Gut Gut L-cells Food->Gut stimulates GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Pancreas_beta Pancreatic β-cells GLP1_GIP->Pancreas_beta stimulates Pancreas_alpha Pancreatic α-cells GLP1_GIP->Pancreas_alpha inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins This compound This compound This compound->DPP4 inhibits Insulin ↑ Insulin Secretion Pancreas_beta->Insulin Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon ↓ Glucagon Secretion Pancreas_alpha->Glucagon Glucagon->Glucose_Control

Signaling Pathway of DPP-4 Inhibition by this compound

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound against DPP-4, based on commercially available assay kits.[14][15][16][17]

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in assay buffer to test a range of concentrations.

    • Prepare working solutions of DPP-4 enzyme and the fluorogenic substrate in assay buffer.

  • Assay Setup:

    • In the wells of a 96-well plate, add the following:

      • Test wells: DPP-4 enzyme solution and this compound solution at various concentrations.

      • Positive control wells: DPP-4 enzyme solution and a known DPP-4 inhibitor (e.g., Sitagliptin).

      • Negative control wells: DPP-4 enzyme solution and assay buffer (no inhibitor).

      • Blank wells: Assay buffer only (no enzyme or inhibitor).

    • Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.

    • Determine the percentage of DPP-4 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of negative control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Start Start Prep_Reagents Prepare Reagents: - this compound dilutions - DPP-4 enzyme - Fluorogenic substrate Start->Prep_Reagents Plate_Setup Set up 96-well plate: - Test, Positive Control,  Negative Control, and Blank wells Prep_Reagents->Plate_Setup Incubate Incubate at 37°C Plate_Setup->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC₅₀ Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Experimental Workflow for DPP-4 Inhibition Assay

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and stereochemistry of this compound. The (R)-configuration of its single chiral center is a critical determinant of its potent and selective inhibitory activity against the DPP-4 enzyme. While specific experimental protocols for the stereochemical determination of this compound are not publicly available, this guide has outlined the likely methodologies based on established practices in medicinal chemistry. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual representation of the mechanism of action and analytical procedures relevant to this important antidiabetic agent. This information serves as a valuable resource for researchers and professionals involved in the development and study of DPP-4 inhibitors.

References

Retagliptin's Engagement with DPP-4: An In-depth Technical Examination of Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retagliptin is a selective, competitive, and orally active dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] Approved in China for the treatment of type 2 diabetes mellitus, it represents a significant therapeutic option for glycemic control.[3][4] The primary mechanism of action for this compound, like other gliptins, is the inhibition of the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][5] The subsequent increase in active incretin levels leads to enhanced glucose-dependent insulin secretion and suppression of glucagon release, thereby lowering blood glucose levels.[1][4]

This technical guide provides a detailed overview of the binding affinity and kinetics of DPP-4 inhibitors, with a focus on the methodologies used to characterize these interactions. Due to the limited availability of specific quantitative binding data for this compound in the public domain, this document will leverage data from other well-characterized DPP-4 inhibitors to provide a comprehensive understanding of the topic. The experimental protocols and signaling pathways described are broadly applicable to the study of this compound and other compounds in this class.

Data Presentation: DPP-4 Binding Affinity and Kinetics of Select Inhibitors

Table 1: DPP-4 Binding Affinity of Select Inhibitors

InhibitorIC50 (nM)Ki (nM)EC50 (nM)
Sitagliptin16.0 - 191.3 - 15.6-
Saxagliptin-1.3-
Vildagliptin62--
Alogliptin<10--
Linagliptin1--
Trelagliptin1.3 - 5.4--

Note: IC50, Ki, and EC50 values can vary depending on the experimental conditions (e.g., substrate concentration, enzyme source, temperature). The data presented here is a compilation from various sources for comparative purposes.

Table 2: DPP-4 Binding Kinetics of Select Inhibitors (at 37°C)

InhibitorAssociation Rate (kon) (10^5 M⁻¹s⁻¹)Dissociation Rate (koff) (10⁻⁵ s⁻¹)Residence Time (t1/2) (min)
Sitagliptin>100>580< 2
Saxagliptin4.6 ± 0.623 ± 150
Vildagliptin1.2 ± 0.2330 ± 303.5
Trelagliptin--~30

Note: Longer residence times are often associated with a more sustained pharmacodynamic effect.[6][7]

Experimental Protocols

The determination of DPP-4 binding affinity and kinetics relies on robust in vitro assays. The following are detailed methodologies for commonly employed experiments.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay is a widely used method to determine the half-maximal inhibitory concentration (IC50) of a compound against DPP-4.

Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the fluorescent AMC molecule. The rate of fluorescence increase is proportional to the enzyme activity. An inhibitor will reduce the rate of this reaction.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

  • Test compound (e.g., this compound) and a known DPP-4 inhibitor as a positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.

  • In the wells of the microplate, add the assay buffer, the test compound dilutions, and the DPP-4 enzyme solution.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) over time using a kinetic read mode.

  • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Determination of Binding Kinetics using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing data on association (kon) and dissociation (koff) rates.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (e.g., DPP-4) is immobilized on the chip, and the other (e.g., the inhibitor) is flowed over the surface. The binding and dissociation events cause changes in the refractive index, which are recorded in a sensorgram.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant human DPP-4 enzyme

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Test compound (inhibitor)

  • Regeneration solution (to remove bound inhibitor from the chip surface)

Procedure:

  • Immobilize the DPP-4 enzyme onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the test compound in the running buffer.

  • Inject the different concentrations of the test compound over the immobilized DPP-4 surface and monitor the binding response in real-time (association phase).

  • After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound from the enzyme (dissociation phase).

  • After each cycle, regenerate the sensor surface using a suitable regeneration solution.

  • Analyze the resulting sensorgrams using appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is the ratio of koff/kon. The residence time (t1/2) can be calculated as ln(2)/koff.

Mandatory Visualizations

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_0 DPP-4 Inhibition cluster_1 Incretin Regulation cluster_2 Pancreatic Response cluster_3 Glycemic Control This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits Active_GLP1_GIP Active Incretins (GLP-1, GIP) Inactive_GLP1_GIP Inactive Incretins DPP4->Inactive_GLP1_GIP Degrades Pancreatic_Beta_Cells Pancreatic β-Cells Active_GLP1_GIP->Pancreatic_Beta_Cells Stimulates Pancreatic_Alpha_Cells Pancreatic α-Cells Active_GLP1_GIP->Pancreatic_Alpha_Cells Inhibits Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) Pancreatic_Beta_Cells->Insulin_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon_Secretion Glucagon_Secretion->Blood_Glucose

Caption: Mechanism of action of this compound via DPP-4 inhibition.

Experimental Workflow for IC50 Determination

IC50_Workflow A Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) B Serial Dilution of this compound A->B C Dispense into 96-well Plate (Buffer, Inhibitor, Enzyme) B->C D Pre-incubation (e.g., 15 min at 37°C) C->D E Add Substrate to Initiate Reaction D->E F Kinetic Fluorescence Reading (e.g., Ex 360nm / Em 460nm) E->F G Calculate Initial Reaction Rates F->G H Plot % Inhibition vs. [Inhibitor] and Determine IC50 G->H

Caption: Workflow for determining the IC50 of a DPP-4 inhibitor.

Logical Relationship of Binding Kinetics

Binding_Kinetics cluster_0 Key Parameters E_I Enzyme (E) + Inhibitor (I) EI Enzyme-Inhibitor Complex (EI) E_I->EI kon (Association Rate) EI->E_I koff (Dissociation Rate) KD KD = koff / kon (Equilibrium Dissociation Constant) ResidenceTime Residence Time (t1/2) = ln(2) / koff

Caption: Relationship between key binding kinetic parameters.

Conclusion

This compound is a valuable therapeutic agent for the management of type 2 diabetes, functioning through the well-established mechanism of DPP-4 inhibition. While specific, publicly available quantitative data on its binding affinity and kinetics are currently limited, the experimental protocols and comparative data for other gliptins provided in this guide offer a robust framework for its characterization. The fluorometric inhibition assay and surface plasmon resonance are key techniques for determining crucial parameters such as IC50, kon, and koff. A thorough understanding of these parameters is vital for drug development professionals to predict the pharmacodynamic profile and clinical efficacy of DPP-4 inhibitors like this compound. Further research and publication of specific binding data for this compound will be invaluable to the scientific community.

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Retagliptin and Other Gliptins in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed preclinical pharmacokinetic and bioavailability data specifically for Retagliptin in rodent models is limited. This guide provides a comprehensive overview of the known information on this compound, supplemented with representative data from other dipeptidyl peptidase-4 (DPP-4) inhibitors (gliptins) in rodents to illustrate the expected pharmacokinetic profile and standard experimental methodologies for this class of compounds.

Introduction to this compound and DPP-4 Inhibition

This compound (brand name undisclosed), developed by Jiangsu Hengrui Pharmaceuticals, is a selective, competitive, and orally active dipeptidyl peptidase-4 (DPP-4) inhibitor. It has been approved in China for the treatment of type 2 diabetes mellitus. Like other drugs in its class, this compound functions by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This action enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels.[1]

Preclinical studies in animal models are a cornerstone of drug development, providing essential data on a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide will delve into the typical pharmacokinetic and bioavailability characteristics of DPP-4 inhibitors in commonly used rodent models, such as rats and mice, to provide a framework for understanding the likely preclinical profile of this compound.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones. The following diagram illustrates this signaling pathway.

DPP-4_Inhibition_Pathway Food Intake Food Intake Intestinal L-cells Intestinal L-cells Food Intake->Intestinal L-cells stimulates Active GLP-1/GIP Active GLP-1/GIP Intestinal L-cells->Active GLP-1/GIP release Pancreatic Beta-cells Pancreatic Beta-cells Active GLP-1/GIP->Pancreatic Beta-cells stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells Active GLP-1/GIP->Pancreatic Alpha-cells inhibits DPP-4 Enzyme DPP-4 Enzyme Active GLP-1/GIP->DPP-4 Enzyme degraded by Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Blood Glucose Reduction Blood Glucose Reduction Insulin Secretion->Blood Glucose Reduction Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion decreases Glucagon Secretion->Blood Glucose Reduction Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4 Enzyme->Inactive GLP-1/GIP This compound This compound This compound->DPP-4 Enzyme inhibits

Caption: Mechanism of action of this compound via DPP-4 inhibition.

Pharmacokinetics of DPP-4 Inhibitors in Rodents

Pharmacokinetic studies in rodents are crucial for determining the dose and frequency of administration for further preclinical and clinical studies. The following tables summarize key pharmacokinetic parameters for several DPP-4 inhibitors in rats, providing a comparative context for what might be expected for this compound.

Pharmacokinetic Parameters in Rats
ParameterSitagliptinVildagliptinSaxagliptinAnagliptinTrelagliptin
Dose (mg/kg) OralOralOralOral (10)Oral
Cmax (ng/mL) -----
Tmax (h) -0.5 - 1.5---
AUC (ng*h/mL) -----
t1/2 (h) ~20.57 - 8.82.1 - 4.4--
Bioavailability (%) High45 - 10050 - 7538.1 - 85.5-
Clearance (mL/min/kg) 40 - 48~48.3115--
Volume of Distribution (L/kg) 7 - 98.61.3 - 5.2--
Data compiled from multiple sources. Note that experimental conditions may vary between studies.

Bioavailability of DPP-4 Inhibitors in Rodents

Oral bioavailability is a critical parameter for orally administered drugs like this compound. For the gliptin class, bioavailability in rodents is generally moderate to high.

Factors Influencing Bioavailability

Several factors can influence the oral bioavailability of DPP-4 inhibitors in rodents:

  • Absorption: Most gliptins are well-absorbed from the gastrointestinal tract.

  • First-Pass Metabolism: The extent of metabolism in the gut wall and liver before reaching systemic circulation can significantly impact bioavailability.

  • P-glycoprotein (P-gp) Efflux: Some gliptins are substrates of P-gp, an efflux transporter that can limit absorption. For instance, Anagliptin absorption in rats appears to be limited by P-gp.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable pharmacokinetic data. Below are typical methodologies employed in rodent pharmacokinetic studies for small molecule inhibitors like this compound.

Animal Models
  • Species: Sprague-Dawley or Wistar rats, and CD-1 or C57BL/6 mice are commonly used.

  • Health Status: Animals are typically healthy, of a specific age and weight range, and are acclimated to the laboratory environment before the study.

  • Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.

Dosing and Sample Collection
  • Administration: For oral bioavailability studies, the compound is typically administered via oral gavage. For intravenous administration, it is usually given as a bolus injection into a tail vein.

  • Blood Sampling: Serial blood samples are collected at predetermined time points from the tail vein, saphenous vein, or via cannulation of the jugular vein or carotid artery.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and selectivity.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

  • Validation: The analytical method must be validated according to regulatory guidelines for parameters such as accuracy, precision, linearity, selectivity, and stability.

The following diagram illustrates a typical workflow for a rodent pharmacokinetic study.

PK_Study_Workflow cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis cluster_data Data Interpretation Animal Acclimation Animal Acclimation Fasting Fasting Animal Acclimation->Fasting Dose Administration (PO/IV) Dose Administration (PO/IV) Fasting->Dose Administration (PO/IV) Serial Blood Sampling Serial Blood Sampling Dose Administration (PO/IV)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Parameter Calculation (Cmax, Tmax, AUC, t1/2) Parameter Calculation (Cmax, Tmax, AUC, t1/2) Pharmacokinetic Modeling->Parameter Calculation (Cmax, Tmax, AUC, t1/2)

Caption: A typical experimental workflow for a rodent pharmacokinetic study.

Conclusion

While specific preclinical data for this compound in rodents is not extensively published, the well-established pharmacokinetic profiles of other DPP-4 inhibitors provide a strong basis for understanding its likely behavior. It is anticipated that this compound, like other gliptins, exhibits good oral absorption and bioavailability in rodent models. The experimental protocols outlined in this guide represent the standard approach for evaluating the ADME properties of such compounds in a preclinical setting. Further research and publications from the manufacturer will be necessary to fully elucidate the specific pharmacokinetic and bioavailability profile of this compound in rodents.

References

In Vivo Pharmacodynamics of Retagliptin Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of Retagliptin phosphate, a selective, competitive, and orally active dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., this compound phosphate is indicated for improving glycemic control in adult patients with type 2 diabetes mellitus (T2DM). This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying mechanisms of action.

Core Mechanism of Action: DPP-4 Inhibition

This compound phosphate exerts its therapeutic effect by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, this compound phosphate increases the circulating levels of active GLP-1 and GIP.[2]

This elevation of active incretin hormones leads to several downstream effects that contribute to improved glycemic control:

  • Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreas to release insulin in a glucose-dependent manner. This means that insulin secretion is enhanced primarily when blood glucose levels are elevated, such as after a meal, which minimizes the risk of hypoglycemia.

  • Suppression of Glucagon Secretion: Elevated GLP-1 levels also act on pancreatic alpha-cells to suppress the secretion of glucagon, a hormone that promotes hepatic glucose production. This effect also occurs in a glucose-dependent manner.

  • Delayed Gastric Emptying: GLP-1 is known to slow the rate at which food empties from the stomach, which helps to reduce the magnitude of postprandial glucose excursions.

  • Promotion of Satiety: By acting on centers in the brain, GLP-1 can also help to promote feelings of fullness, potentially leading to reduced food intake.

The following diagram illustrates the signaling pathway of this compound phosphate.

This compound This compound Phosphate DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->DPP4 Degrades Pancreas_beta Pancreatic β-cells GLP1_GIP_active->Pancreas_beta Stimulates Pancreas_alpha Pancreatic α-cells GLP1_GIP_active->Pancreas_alpha Inhibits Stomach Stomach GLP1_GIP_active->Stomach Acts on Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas_beta->Insulin Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Lowers Glucagon ↓ Glucagon Secretion Pancreas_alpha->Glucagon Liver Liver Glucagon->Liver Stimulates HGP ↓ Hepatic Glucose Production Liver->HGP HGP->Blood_Glucose Lowers Gastric_Emptying ↓ Gastric Emptying Stomach->Gastric_Emptying Gastric_Emptying->Blood_Glucose Reduces Postprandial Peak

Caption: Signaling pathway of this compound phosphate.

Preclinical In Vivo Pharmacodynamics

While specific quantitative preclinical data for this compound phosphate is not extensively published, the general pharmacodynamic profile of DPP-4 inhibitors has been well-characterized in various animal models of type 2 diabetes, such as Zucker Diabetic Fatty (ZDF) rats and db/db mice.

DPP-4 Inhibition in Animal Models

Studies with other DPP-4 inhibitors have demonstrated a dose-dependent inhibition of plasma DPP-4 activity. For instance, in animal models, oral administration of DPP-4 inhibitors typically leads to a rapid and sustained inhibition of DPP-4 activity, often exceeding 80% for a significant portion of the dosing interval. This level of inhibition is generally considered necessary for a clinically meaningful effect on incretin levels and glycemic control.

Effects on Incretin Hormones and Glycemic Control in Animal Models

The inhibition of DPP-4 leads to a significant increase in the plasma concentrations of active GLP-1 and GIP. In preclinical studies with various DPP-4 inhibitors, a 2- to 3-fold increase in active GLP-1 levels is commonly observed following an oral glucose challenge. This enhancement of incretin levels translates to improved glucose tolerance, as demonstrated in oral glucose tolerance tests (OGTTs). In these tests, DPP-4 inhibitor-treated animals exhibit a significant reduction in postprandial glucose excursions compared to vehicle-treated controls.

The following table summarizes the expected pharmacodynamic effects of this compound phosphate in preclinical models based on the known properties of the DPP-4 inhibitor class.

ParameterExpected Effect in Animal ModelsAnimal Model Examples
Plasma DPP-4 ActivityDose-dependent inhibition, with higher doses leading to >80% inhibition.Zucker Diabetic Fatty (ZDF) rats, db/db mice
Active GLP-1 Levels2- to 3-fold increase following an oral glucose challenge.C57BL/6 mice, Wistar rats
Active GIP LevelsSignificant increase following an oral glucose challenge.C57BL/6 mice, Wistar rats
Insulin SecretionEnhanced glucose-dependent insulin secretion.Isolated perfused pancreas from rats
Glucagon SecretionSuppression of glucagon secretion in response to hyperglycemia.In vivo studies in diabetic rodent models
Oral Glucose ToleranceImproved glucose tolerance with reduced postprandial glucose excursions.ZDF rats, db/db mice, high-fat diet-induced obese mice
Fasting Blood GlucoseReduction in fasting blood glucose levels with chronic treatment.db/db mice
HbA1cReduction in HbA1c levels with long-term treatment.ZDF rats

Clinical In Vivo Pharmacodynamics

Clinical trials in humans have confirmed the efficacy and pharmacodynamic profile of this compound phosphate in patients with type 2 diabetes.

DPP-4 Inhibition in Humans

Similar to other DPP-4 inhibitors, this compound is expected to achieve a high degree of DPP-4 inhibition at its clinical dose. For many approved DPP-4 inhibitors, a once-daily dose leads to over 80% inhibition of plasma DPP-4 activity for a 24-hour period, which is considered sufficient for a robust therapeutic effect.

Effects on Incretin Hormones and Glycemic Control in Humans

Clinical studies have demonstrated that this compound phosphate significantly improves glycemic control in patients with T2DM.

A Phase III, multicenter, randomized, double-blind, placebo-controlled trial in Chinese patients with T2DM inadequately controlled with metformin showed that this compound 100 mg once daily (QD) resulted in a least squares mean change in HbA1c from baseline of -0.82% compared to placebo at week 16.[3] This study also reported that this compound 100 mg QD lowered both fasting plasma glucose and 2-hour postprandial plasma glucose levels.[3]

Another Phase III clinical trial highlighted that this compound phosphate tablets can significantly reduce HbA1c levels by 1.13% and decrease postprandial blood sugar by 2.69 mmol/L. When used in combination with metformin (50mg BID), it can further reduce HbA1c by 1.18% and postprandial blood sugar by 2.71 mmol/L.

The following table summarizes the key clinical pharmacodynamic effects of this compound phosphate.

ParameterClinical FindingStudy Population
HbA1c Reduction -0.82% vs. placebo (as add-on to metformin)Chinese patients with T2DM
-1.13% (monotherapy)Patients with T2DM
-1.18% (in combination with metformin)Patients with T2DM
Postprandial Glucose Reduction of 2.69 mmol/L (monotherapy)Patients with T2DM
Reduction of 2.71 mmol/L (in combination with metformin)Patients with T2DM
Fasting Plasma Glucose Significant reduction compared to placeboChinese patients with T2DM

Experimental Protocols

This section details the methodologies for key in vivo experiments used to characterize the pharmacodynamics of DPP-4 inhibitors like this compound phosphate.

In Vivo DPP-4 Activity Assay

Objective: To measure the inhibition of plasma DPP-4 activity following the administration of a DPP-4 inhibitor.

Protocol:

  • Animal Model: Male C57BL/6 mice or Wistar rats are commonly used.

  • Drug Administration: The DPP-4 inhibitor is administered orally via gavage at various doses. A vehicle control group receives the vehicle solution.

  • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • DPP-4 Activity Measurement: A fluorometric or colorimetric assay is used. A common method involves a substrate like Gly-Pro-7-amido-4-methylcoumarin (AMC) or Gly-Pro-p-nitroanilide (pNA). The cleavage of the substrate by DPP-4 releases a fluorescent or colored product, which is quantified using a plate reader.

  • Data Analysis: The percentage of DPP-4 inhibition is calculated by comparing the activity in the drug-treated groups to the vehicle-treated group at each time point.

The following diagram outlines the experimental workflow for an in vivo DPP-4 activity assay.

Animal_Model Animal Model (e.g., C57BL/6 mice) Dosing Oral Gavage (this compound or Vehicle) Animal_Model->Dosing Blood_Collection Serial Blood Sampling (Multiple Time Points) Dosing->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation DPP4_Assay Fluorometric/Colorimetric DPP-4 Activity Assay Plasma_Separation->DPP4_Assay Data_Analysis Calculate % DPP-4 Inhibition vs. Vehicle DPP4_Assay->Data_Analysis

Caption: Workflow for In Vivo DPP-4 Activity Assay.
Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of a DPP-4 inhibitor on glucose tolerance.

Protocol:

  • Animal Model: Diabetic animal models like db/db mice or high-fat diet-induced obese mice are often used.

  • Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.

  • Drug Administration: The DPP-4 inhibitor or vehicle is administered orally 30-60 minutes before the glucose challenge.

  • Baseline Blood Sample: A baseline blood sample (t=0) is taken from the tail vein to measure blood glucose.

  • Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Post-Challenge Blood Sampling: Blood samples are collected at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.

  • Data Analysis: The blood glucose concentration is plotted against time. The area under the curve (AUC) for glucose is calculated and compared between the drug-treated and vehicle-treated groups.

The following diagram illustrates the workflow for an oral glucose tolerance test.

Animal_Model Diabetic Animal Model (e.g., db/db mice) Fasting Overnight Fasting Animal_Model->Fasting Drug_Admin Oral Administration (this compound or Vehicle) Fasting->Drug_Admin Baseline_Sample Baseline Blood Sample (t=0) Drug_Admin->Baseline_Sample Glucose_Challenge Oral Glucose Challenge (e.g., 2 g/kg) Baseline_Sample->Glucose_Challenge Serial_Sampling Serial Blood Sampling (15, 30, 60, 90, 120 min) Glucose_Challenge->Serial_Sampling Glucose_Measurement Blood Glucose Measurement Serial_Sampling->Glucose_Measurement Data_Analysis Plot Glucose vs. Time Calculate AUC Glucose_Measurement->Data_Analysis

Caption: Workflow for Oral Glucose Tolerance Test (OGTT).
Measurement of Active GLP-1 and GIP Levels

Objective: To quantify the levels of active incretin hormones in plasma following treatment with a DPP-4 inhibitor.

Protocol:

  • Animal Model and Dosing: Similar to the OGTT protocol, animals are fasted and treated with the DPP-4 inhibitor or vehicle.

  • Blood Sampling: Blood samples are collected at baseline and at various time points after a glucose or meal challenge. It is crucial to collect blood into tubes containing a DPP-4 inhibitor (e.g., sitagliptin, vildagliptin) and other protease inhibitors to prevent ex vivo degradation of the active hormones.

  • Plasma Preparation: Plasma is separated by centrifugation at 4°C and stored at -80°C.

  • Hormone Measurement: Commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for the active forms of GLP-1 (7-36 amide) and GIP (1-42) are used to quantify their concentrations in plasma.

  • Data Analysis: The concentrations of active GLP-1 and GIP are compared between the drug-treated and vehicle-treated groups at each time point. The AUC for each hormone can also be calculated.

Conclusion

This compound phosphate is a potent and selective DPP-4 inhibitor that improves glycemic control in patients with type 2 diabetes by enhancing the incretin system. Its mechanism of action, involving the glucose-dependent stimulation of insulin secretion and suppression of glucagon secretion, has been well-established for the DPP-4 inhibitor class. Clinical data for this compound phosphate confirm its efficacy in reducing HbA1c, fasting plasma glucose, and postprandial glucose excursions. The experimental protocols detailed in this guide provide a framework for the continued investigation of the in vivo pharmacodynamics of this compound phosphate and other DPP-4 inhibitors.

References

An In-depth Technical Guide to Retagliptin: Target Engagement and Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Retagliptin (SP2086) is an orally active, selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1] As a member of the "gliptin" class of antihyperglycemic agents, its therapeutic action is derived from the potentiation of the endogenous incretin system.[2][3] By preventing the degradation of key incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), this compound enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control in patients with type 2 diabetes mellitus.[3] This guide provides a detailed examination of the molecular target engagement of this compound, the subsequent downstream signaling cascades, and the key experimental methodologies used to characterize its activity.

Primary Target Engagement: Dipeptidyl Peptidase-4 (DPP-4)

The primary molecular target of this compound is Dipeptidyl Peptidase-4, a transmembrane glycoprotein that functions as a serine protease.[4] DPP-4 is ubiquitously expressed on the surface of various cell types and also circulates in a soluble form in plasma. Its key enzymatic function in glucose homeostasis is the rapid inactivation of the incretin hormones GLP-1 and GIP.[3] DPP-4 achieves this by cleaving the N-terminal dipeptide from these hormones, specifically targeting those with a proline or alanine residue at the penultimate position.[4] This cleavage renders the incretins inactive, truncating their biological half-life to a mere 1-2 minutes.[3]

This compound functions as a competitive and selective inhibitor of DPP-4.[1][3] By binding to the active site of the enzyme, it prevents the degradation of GLP-1 and GIP. This inhibition leads to a two- to three-fold increase in the plasma concentrations of the active forms of these hormones, thereby amplifying their natural glucose-lowering effects.[3]

Quantitative Analysis of Target Inhibition

While specific public data on the half-maximal inhibitory concentration (IC50) for this compound is limited, the potency of DPP-4 inhibitors is a critical measure of their efficacy. The following table provides IC50 values for other widely studied gliptins to offer a comparative context for target engagement within this drug class.

DPP-4 InhibitorIC50 (nM)
Linagliptin1
Sitagliptin19
Alogliptin24
Saxagliptin50
Vildagliptin62
Table 1: Comparative IC50 values for various DPP-4 inhibitors against the DPP-4 enzyme.[4][5] Data compiled from in vitro enzymatic assays.

Downstream Signaling Pathways

The therapeutic effects of this compound are mediated by the downstream signaling pathways activated by the elevated levels of GLP-1 and GIP. The most well-characterized of these is the GLP-1 receptor (GLP-1R) signaling cascade in pancreatic β-cells, which directly potentiates glucose-stimulated insulin secretion (GSIS).

The binding of active GLP-1 to its G protein-coupled receptor (GPCR) on the β-cell surface initiates the following sequence of events:

  • G Protein Activation: The GLP-1R is coupled to a stimulatory G protein (Gαs). Ligand binding induces a conformational change, causing the Gαs subunit to release GDP and bind GTP, thereby activating it.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger, cyclic adenosine monophosphate (cAMP).

  • Activation of cAMP Effectors: The rise in intracellular cAMP concentration activates two key downstream effector proteins:

    • Protein Kinase A (PKA): A primary mediator of cAMP signaling.

    • Exchange protein directly activated by cAMP (Epac), specifically Epac2 in β-cells.

  • Potentiation of Insulin Exocytosis: Activated PKA and Epac2 phosphorylate multiple targets involved in insulin granule exocytosis. This includes modulating the activity of ion channels (e.g., KATP channels) to promote membrane depolarization, increasing intracellular calcium (Ca2+) influx, and directly acting on the exocytotic machinery to enhance the priming and fusion of insulin-containing vesicles with the cell membrane.

Beyond this primary pathway, sustained GLP-1R signaling also promotes β-cell health by increasing insulin gene transcription and biosynthesis and exerting anti-apoptotic effects.

Visualization of the GLP-1 Signaling Pathway

GLP1_Signaling_Pathway This compound-Mediated Downstream Signaling in Pancreatic β-Cells cluster_0 Extracellular Space cluster_1 Pancreatic β-Cell This compound This compound DPP4 DPP-4 (Inactive) This compound->DPP4 Inhibits GLP1_inactive Inactive GLP-1 GLP1_active Active GLP-1 GLP1_active->GLP1_inactive Degradation by DPP-4 GLP1R GLP-1 Receptor (GPCR) GLP1_active->GLP1R Gs Gαs Protein GLP1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP -> Gs->AC Activates PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin Epac2->Insulin

This compound's mechanism leading to insulin secretion.

Key Experimental Methodologies

Characterizing the pharmacological profile of a DPP-4 inhibitor like this compound involves a series of well-defined in vitro and in vivo assays.

In Vitro DPP-4 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4. A common method is a fluorescence-based assay.

Principle: Recombinant human DPP-4 enzyme cleaves a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC). This cleavage releases the highly fluorescent AMC molecule, which can be quantified. In the presence of an inhibitor like this compound, the rate of AMC release is reduced in a concentration-dependent manner.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute recombinant human DPP-4 enzyme to a working concentration in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).

    • Dilute the Gly-Pro-AMC substrate to its working concentration in the assay buffer.

  • Assay Plate Setup: In a 96-well microplate, add the following to designated wells:

    • Test Wells: Assay buffer, DPP-4 enzyme, and serial dilutions of this compound.

    • Positive Control (100% Activity): Assay buffer, DPP-4 enzyme, and solvent.

    • Negative Control (Background): Assay buffer, solvent, and substrate (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all other readings.

    • Calculate the percent inhibition for each this compound concentration relative to the positive control.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DPP4_Assay_Workflow start Start prep Prepare Reagents (DPP-4, Substrate, this compound) start->prep plate Plate Setup (Inhibitor + Enzyme) prep->plate pre_incubate Pre-incubate at 37°C (10 min) plate->pre_incubate initiate Initiate Reaction (Add Substrate) pre_incubate->initiate incubate Incubate at 37°C (30 min) initiate->incubate read Measure Fluorescence (Ex: 360nm, Em: 460nm) incubate->read analyze Data Analysis (Calculate % Inhibition, IC50) read->analyze end End analyze->end

Workflow for a typical DPP-4 enzymatic inhibition assay.
In Vivo GLP-1 Measurement Assay

This assay determines the effect of a DPP-4 inhibitor on the levels of active GLP-1 in plasma, typically following a meal or glucose challenge.

Principle: An oral glucose tolerance test (OGTT) is performed in animal models or human subjects after administration of the drug or a placebo. Blood samples are collected at specific time points into tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a proprietary cocktail) to prevent ex vivo degradation of active GLP-1. The concentration of active GLP-1 is then measured using a specific sandwich ELISA.

Detailed Protocol:

  • Dosing: Administer this compound or placebo to fasted subjects.

  • Glucose Challenge: After a set period (e.g., 30-60 minutes), administer an oral glucose solution (OGTT).

  • Blood Sampling: Collect blood samples at baseline (pre-glucose) and at multiple time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes). Samples must be immediately placed into tubes containing anticoagulants (e.g., EDTA) and a DPP-4 inhibitor.

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

  • ELISA Measurement: Use a commercially available sandwich ELISA kit specific for active GLP-1 (7-36) amide. The assay typically involves capturing the GLP-1 from the plasma onto an antibody-coated plate, followed by detection with a second, enzyme-linked antibody that generates a colorimetric or chemiluminescent signal.

  • Data Analysis: Quantify GLP-1 concentrations against a standard curve. Analyze the area under the curve (AUC) for GLP-1 levels to determine the overall effect of this compound compared to placebo.

Cell-Based cAMP Measurement Assay

This assay measures the direct consequence of GLP-1R activation in a cellular context.

Principle: A cell line expressing the GLP-1R (e.g., HEK293 or an insulinoma cell line) is stimulated with a GLP-1R agonist. The resulting increase in intracellular cAMP is measured, often using a competitive immunoassay format with Homogeneous Time-Resolved Fluorescence (HTRF) detection. In this format, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a fluorescently-labeled anti-cAMP antibody.

Detailed Protocol:

  • Cell Plating: Seed GLP-1R-expressing cells into a 96- or 384-well plate and culture overnight.

  • Cell Stimulation: Treat the cells with a GLP-1R agonist (e.g., GLP-1 peptide) at various concentrations. The cells are typically incubated for 30 minutes at room temperature.

  • Cell Lysis & Reagent Addition: Add a lysis buffer that also contains the HTRF reagents: an anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).

  • Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

  • HTRF Reading: Read the plate on an HTRF-compatible reader, which measures the ratio of fluorescence emission at two wavelengths. A high level of cellular cAMP leads to a low FRET signal, and vice versa.

  • Data Analysis: Convert the fluorescence ratio to cAMP concentration using a standard curve and determine the EC50 of the GLP-1R agonist.

Integrated Mechanism of Action

The clinical efficacy of this compound is a direct result of the logical cascade beginning with oral administration and culminating in improved glycemic control. This multi-step process integrates its target engagement and downstream signaling effects.

Pharmacodynamic_Cascade A Oral Administration of this compound B Systemic Inhibition of DPP-4 Enzyme A->B C Increased Plasma Levels of Active GLP-1 and GIP B->C D Enhanced Incretin Effect on Pancreatic Islets C->D E Glucose-Dependent ↑ Insulin Secretion (from β-cells) D->E F Glucose-Dependent ↓ Glucagon Secretion (from α-cells) D->F G Improved Glycemic Control (Lowered HbA1c) E->G F->G

Pharmacodynamic cascade of this compound.

References

Exploring Off-Target Effects of Retagliptin in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus.[1] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., it improves glycemic control by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). While its on-target effects are well-characterized, a thorough understanding of its off-target interactions is crucial for a comprehensive safety and efficacy profile. This technical guide explores the potential off-target effects of this compound in preclinical models, drawing upon the broader knowledge of the DPP-4 inhibitor class due to the limited publicly available preclinical data specific to this compound.

On-Target Mechanism of Action: DPP-4 Inhibition

This compound, as a selective and competitive DPP-4 inhibitor, enhances the levels of active GLP-1 and GIP. This leads to glucose-dependent insulin secretion, suppression of glucagon release, and ultimately, improved glycemic control.

cluster_OnTarget On-Target Signaling Pathway of this compound This compound This compound DPP4 DPP-4 This compound->DPP4 inhibits Active_GLP1_GIP Active GLP-1 & GIP DPP4->Active_GLP1_GIP degrades Pancreas Pancreas Active_GLP1_GIP->Pancreas stimulates Inactive_GLP1_GIP Inactive GLP-1 & GIP Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: On-target signaling pathway of this compound.

Potential Off-Target Effects of DPP-4 Inhibitors

The off-target effects of DPP-4 inhibitors are a subject of ongoing research. These effects can arise from interactions with other proteases or from the modulation of substrates beyond incretins. While specific preclinical data for this compound is not widely available, the following sections discuss potential off-target pathways based on the broader class of DPP-4 inhibitors.

Inhibition of Other Dipeptidyl Peptidases (DPPs)

DPP-4 belongs to a family of serine proteases that includes DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with severe toxicities in preclinical animal models, including alopecia, thrombocytopenia, and gastrointestinal issues.[2][3] Therefore, the selectivity of DPP-4 inhibitors is a critical safety consideration.

Data Presentation: Selectivity Profile of DPP-4 Inhibitors

The following table illustrates the kind of data required to assess the selectivity of a DPP-4 inhibitor. Note: The data presented below is for illustrative purposes and does not represent actual data for this compound.

EnzymeThis compound IC50 (nM)Competitor A IC50 (nM)Competitor B IC50 (nM)
DPP-4[Data Not Available]184.5
DPP-8[Data Not Available]>10,000>10,000
DPP-9[Data Not Available]>10,000>10,000
FAP[Data Not Available]>10,000>10,000
Trypsin[Data Not Available]>10,000>10,000
Chymotrypsin[Data Not Available]>10,000>10,000
Modulation of Neuropeptide Y (NPY) Signaling

Neuropeptide Y (NPY) is a widely distributed neurotransmitter involved in various physiological processes, including appetite regulation, anxiety, and cardiovascular function. NPY is a substrate of DPP-4, and its degradation is inhibited by DPP-4 inhibitors.[4] Increased levels of NPY could have various physiological effects.

cluster_NPY Potential Off-Target Effect on NPY Signaling This compound This compound DPP4 DPP-4 This compound->DPP4 inhibits NPY Neuropeptide Y (NPY) DPP4->NPY degrades NPY_Receptors NPY Receptors (Y1, Y2, etc.) NPY->NPY_Receptors activates Physiological_Effects Physiological Effects (Appetite, Anxiety, etc.) NPY_Receptors->Physiological_Effects

Caption: Potential off-target effect of this compound on NPY signaling.

Modulation of CXCL12 Signaling

CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1) is a chemokine that plays a crucial role in immune responses, hematopoiesis, and tissue repair. CXCL12 is also a substrate for DPP-4. Inhibition of DPP-4 can lead to increased levels of active CXCL12, which could modulate inflammatory and immune processes.

cluster_CXCL12 Potential Off-Target Effect on CXCL12 Signaling This compound This compound DPP4 DPP-4 This compound->DPP4 inhibits CXCL12 CXCL12 DPP4->CXCL12 degrades CXCR4 CXCR4 Receptor CXCL12->CXCR4 activates Immune_Modulation Immune & Inflammatory Modulation CXCR4->Immune_Modulation

Caption: Potential off-target effect of this compound on CXCL12 signaling.

Experimental Protocols for Assessing Off-Target Effects

A robust preclinical assessment of off-target effects is essential. The following are detailed methodologies for key experiments that should be conducted.

In Vitro Protease Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a panel of related and unrelated proteases to assess its selectivity.

Methodology:

  • Enzyme and Substrate Preparation: Obtain recombinant human DPP-4, DPP-8, DPP-9, Fibroblast Activation Protein (FAP), and other relevant proteases (e.g., trypsin, chymotrypsin). Prepare appropriate fluorogenic or chromogenic substrates for each enzyme.

  • Inhibitor Preparation: Prepare a dilution series of this compound and reference compounds in a suitable buffer.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the enzyme and the test compound (this compound or reference inhibitor) at various concentrations.

    • Incubate for a defined period to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the specific substrate.

    • Monitor the fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

cluster_Workflow In Vitro Selectivity Profiling Workflow Start Start Prepare_Reagents Prepare Enzymes, Substrates, & Inhibitors Start->Prepare_Reagents Assay_Plate Dispense Reagents into Assay Plate Prepare_Reagents->Assay_Plate Incubate Incubate Assay_Plate->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Read_Plate Read Plate (Fluorescence/Absorbance) Add_Substrate->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for in vitro protease selectivity profiling.

In Vivo Safety Pharmacology Studies in Animal Models

Objective: To evaluate the potential adverse effects of this compound on major physiological systems in vivo.

Methodology:

  • Animal Models: Utilize appropriate animal models, such as rodents (rats, mice) and non-rodents (dogs, monkeys).

  • Dose Administration: Administer single and multiple doses of this compound via the intended clinical route (oral). Include a vehicle control group and a positive control group if applicable.

  • Core Battery of Safety Pharmacology Studies:

    • Central Nervous System (CNS): Conduct a functional observational battery (FOB) to assess behavioral and neurological changes.

    • Cardiovascular System: Monitor electrocardiogram (ECG), blood pressure, and heart rate using telemetry in conscious, freely moving animals.

    • Respiratory System: Measure respiratory rate, tidal volume, and minute volume.

  • Supplemental Studies: Based on initial findings or concerns, conduct additional studies on renal, gastrointestinal, and other organ systems.

  • Toxicokinetics: Collect blood samples at various time points to determine the plasma concentrations of this compound and its metabolites to correlate exposure with any observed effects.

  • Histopathology: At the end of the study, perform a complete necropsy and histopathological examination of all major organs.

In Vitro and In Vivo Assessment of NPY and CXCL12 Signaling

Objective: To investigate the effect of this compound on the levels and activity of NPY and CXCL12.

Methodology:

  • In Vitro:

    • Cell-based Assays: Use cell lines expressing NPY or CXCL12 receptors.

    • Treat cells with varying concentrations of this compound.

    • Measure downstream signaling events, such as changes in intracellular calcium levels or cAMP production.

  • In Vivo:

    • Animal Models: Use relevant animal models (e.g., diet-induced obese mice).

    • Administer this compound for a specified duration.

    • Collect plasma and tissue samples (e.g., hypothalamus for NPY, bone marrow for CXCL12).

    • Measure the concentrations of NPY and CXCL12 using ELISA or other immunoassays.

    • Assess physiological endpoints related to NPY and CXCL12 function (e.g., food intake, immune cell trafficking).

Conclusion

While this compound is a selective DPP-4 inhibitor, a thorough preclinical evaluation of its off-target effects is paramount for a complete understanding of its safety profile. The potential for interaction with other DPP family members and modulation of non-incretin substrates like NPY and CXCL12 warrants careful investigation. The experimental protocols outlined in this guide provide a framework for a comprehensive preclinical safety assessment. As more specific data on this compound becomes available, a more refined understanding of its off-target profile will emerge, further ensuring its safe and effective use in the clinic. Clinical trial data for this compound has noted slightly higher proportions of increased lipase and amylase, which could be indicative of off-target effects and warrants further preclinical investigation.[5]

References

Initial Safety and Toxicology Screening of Retagliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus.[1][2] As with any new pharmaceutical agent, a thorough preclinical safety and toxicology evaluation is imperative to characterize potential risks before human clinical trials. This technical guide provides a comprehensive overview of the initial safety and toxicology screening of this compound, drawing from available preclinical data and established regulatory guidelines. The document outlines the methodologies for key toxicological assessments, summarizes the available quantitative data, and presents visual workflows and signaling pathways to elucidate the core concepts of the safety evaluation process. While specific detailed quantitative data for all preclinical studies on this compound are not publicly available, this guide constructs a framework based on a repeated-dose toxicity study in Beagle dogs and standard protocols for acute toxicity, genotoxicity, reproductive toxicity, and safety pharmacology as mandated by international guidelines.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively and reversibly inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][3] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells.[1][2] This mechanism of action leads to improved glycemic control.[1]

cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Enzyme Action cluster_2 This compound Intervention cluster_3 Downstream Effects Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release from gut DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Increased Active GLP-1 and GIP Increased Active GLP-1 and GIP Incretin Hormones (GLP-1, GIP)->Increased Active GLP-1 and GIP prolonged action Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites degrades This compound This compound This compound->DPP-4 Enzyme inhibits Pancreatic β-cells Pancreatic β-cells Increased Active GLP-1 and GIP->Pancreatic β-cells stimulates Pancreatic α-cells Pancreatic α-cells Increased Active GLP-1 and GIP->Pancreatic α-cells inhibits Increased Insulin Secretion Increased Insulin Secretion Pancreatic β-cells->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion Pancreatic α-cells->Decreased Glucagon Secretion Improved Glycemic Control Improved Glycemic Control Increased Insulin Secretion->Improved Glycemic Control Decreased Glucagon Secretion->Improved Glycemic Control

Mechanism of action of this compound.

Preclinical Safety and Toxicology Program

The initial safety assessment of a new chemical entity like this compound follows a structured program of in vitro and in vivo studies designed to identify potential hazards to humans. This program is guided by international regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5] The core components of this program include acute toxicity, repeated-dose toxicity, genotoxicity, reproductive and developmental toxicity, and safety pharmacology studies.

cluster_0 Preclinical Toxicology Workflow Drug Candidate Drug Candidate Acute Toxicity Acute Toxicity Drug Candidate->Acute Toxicity Repeated-Dose Toxicity Repeated-Dose Toxicity Drug Candidate->Repeated-Dose Toxicity Genotoxicity Genotoxicity Drug Candidate->Genotoxicity Safety Pharmacology Safety Pharmacology Drug Candidate->Safety Pharmacology Reproductive Toxicology Reproductive Toxicology Drug Candidate->Reproductive Toxicology IND Submission IND Submission Acute Toxicity->IND Submission Repeated-Dose Toxicity->IND Submission Genotoxicity->IND Submission Safety Pharmacology->IND Submission Reproductive Toxicology->IND Submission

Preclinical toxicology workflow.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are designed to characterize the toxicological profile of a substance following repeated administration over a defined period.

37-Day Oral Toxicity Study in Beagle Dogs

A study was conducted to evaluate the preclinical toxicity of this compound phosphate in Beagle dogs following repeated gavage administration for 37 consecutive days, followed by a 14-day recovery period.[6]

Experimental Protocol:

  • Test System: Beagle dogs (four males and four females per group).[6]

  • Dose Groups:

    • Vehicle control[6]

    • 5 mg/kg/day this compound phosphate[6]

    • 10 mg/kg/day this compound phosphate[6]

    • 50 mg/kg/day this compound phosphate[6]

  • Route of Administration: Oral gavage.[6]

  • Duration: 37 days of dosing followed by a 14-day recovery period.[6]

  • Parameters Evaluated: Clinical signs, body weight, food consumption, body temperature, electrocardiogram, blood pressure, urinalysis, serum chemistry, hematology, and histopathology.[6] Toxicokinetics (Cmax and AUC0-t) were also analyzed.[6]

Results Summary:

The study concluded that there were no obvious toxic reactions for this compound phosphate after repeated dosing in Beagle dogs at up to 50 mg/kg/day.[6] No obvious abnormalities related to the test drug were observed in body weight, food consumption, body temperature, electrocardiogram, blood pressure, urinalysis, serum chemistry, and hematology.[6] Furthermore, no histopathological findings were attributed to the test drug in any of the treated groups.[6] Toxicokinetic analysis indicated a dose-dependent increase in Cmax and AUC0-t, with no obvious accumulation of this compound phosphate after repeated dosing.[6]

Table 1: Summary of Repeated-Dose Toxicity Findings in Beagle Dogs

ParameterVehicle Control5 mg/kg/day10 mg/kg/day50 mg/kg/day
Clinical Observations No abnormalitiesNo abnormalitiesNo abnormalitiesNo abnormalities
Body Weight Normal gainNormal gainNormal gainNormal gain
Food Consumption NormalNormalNormalNormal
Cardiovascular (ECG, BP) No abnormalitiesNo abnormalitiesNo abnormalitiesNo abnormalities
Hematology Within normal limitsNo drug-related changesNo drug-related changesNo drug-related changes
Serum Chemistry Within normal limitsNo drug-related changesNo drug-related changesNo drug-related changes
Urinalysis Within normal limitsNo drug-related changesNo drug-related changesNo drug-related changes
Histopathology No findingsNo drug-related findingsNo drug-related findingsNo drug-related findings
Toxicokinetics N/ADose-dependent increase in exposureDose-dependent increase in exposureDose-dependent increase in exposure

Note: This table is a qualitative summary based on the published study, which states "no obvious abnormalities" without providing specific quantitative data.[6]

Genotoxicity Assessment

A standard battery of genotoxicity tests is required to assess the potential of a drug candidate to cause genetic damage. This typically includes an in vitro test for gene mutation in bacteria (Ames test), an in vitro cytogenetic test for chromosomal damage, and an in vivo test for genotoxicity.[7][8][9]

Experimental Protocols (Standard Methodologies)

Bacterial Reverse Mutation Assay (Ames Test):

  • Purpose: To detect point mutations (base-pair substitutions and frameshifts).[10][11]

  • Test System: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.[7][11]

  • Methodology: The tester strains are exposed to various concentrations of this compound with and without a metabolic activation system (S9 fraction from rat liver).[7][11] The number of revertant colonies (bacteria that regain the ability to synthesize the required amino acid) is counted.[10][12] A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.[11]

In Vitro Mammalian Chromosomal Aberration Test:

  • Purpose: To identify agents that cause structural chromosomal aberrations.[8][13]

  • Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.[9][13]

  • Methodology: Cells are exposed to this compound at several concentrations, with and without metabolic activation.[14] After a suitable incubation period, cells are arrested in metaphase, harvested, and stained.[14] Metaphase cells are then examined microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, translocations).[13]

In Vivo Mammalian Erythrocyte Micronucleus Test:

  • Purpose: To detect damage to chromosomes or the mitotic apparatus in vivo.[15][16]

  • Test System: Rodents, typically mice or rats.[15][16]

  • Methodology: Animals are administered this compound, usually via the clinical route of administration.[15] Bone marrow or peripheral blood is collected at appropriate time points.[17] Immature (polychromatic) erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[15][16] A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates in vivo genotoxicity.[15]

cluster_0 Genotoxicity Testing Workflow Test Compound Test Compound Ames Test (Bacterial Mutation) Ames Test (Bacterial Mutation) Test Compound->Ames Test (Bacterial Mutation) In Vitro Chromosome Aberration In Vitro Chromosome Aberration Test Compound->In Vitro Chromosome Aberration In Vivo Micronucleus Test In Vivo Micronucleus Test Test Compound->In Vivo Micronucleus Test Data Analysis Data Analysis Ames Test (Bacterial Mutation)->Data Analysis In Vitro Chromosome Aberration->Data Analysis In Vivo Micronucleus Test->Data Analysis Genotoxic Potential Assessment Genotoxic Potential Assessment Data Analysis->Genotoxic Potential Assessment

Genotoxicity testing workflow.

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[18][19] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.[20][21][22]

Experimental Protocols (Standard Methodologies)

Central Nervous System (CNS) Assessment:

  • Purpose: To evaluate effects on behavior, coordination, and motor activity.[18]

  • Methodology: A functional observational battery (FOB) or Irwin test is typically performed in rodents.[19] This involves systematic observation of animals for changes in appearance, behavior, and autonomic and sensorimotor functions.[19] Body temperature is also monitored.[18]

Cardiovascular System Assessment:

  • Purpose: To assess effects on blood pressure, heart rate, and cardiac electrical activity (electrocardiogram - ECG).[18]

  • Methodology: Studies are often conducted in conscious, telemeterized animals (e.g., dogs, non-human primates) to allow for continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia or restraint.[19] An in vitro hERG assay is also conducted to assess the potential for QT interval prolongation.[19]

Respiratory System Assessment:

  • Purpose: To evaluate effects on respiratory function.[18]

  • Methodology: Respiratory rate, tidal volume, and minute volume are measured in conscious, unrestrained animals using whole-body plethysmography.[19][22]

Reproductive and Developmental Toxicology

Reproductive and developmental toxicity studies are designed to evaluate the potential effects of a drug on all stages of reproduction.

Experimental Protocols (Standard Methodologies)

Fertility and Early Embryonic Development:

  • Purpose: To assess effects on male and female reproductive function and early embryonic development up to implantation.

  • Test System: Typically rats.

  • Methodology: Male and female animals are dosed before mating, during the mating period, and for females, through implantation. Endpoints include mating performance, fertility indices, and the number of corpora lutea, implantations, and viable embryos.

Embryo-Fetal Development:

  • Purpose: To detect adverse effects on the developing embryo and fetus during organogenesis.

  • Test System: Two species are typically required, a rodent (rat) and a non-rodent (rabbit).[23][24]

  • Methodology: Pregnant females are dosed during the period of major organogenesis. Fetuses are examined for external, visceral, and skeletal malformations and variations near term.

Pre- and Postnatal Development:

  • Purpose: To evaluate effects on the dam during late gestation and lactation, and on the offspring from birth through sexual maturity.

  • Test System: Typically rats.

  • Methodology: Pregnant females are dosed from implantation through lactation. The survival, growth, and development of the offspring are monitored.

Conclusion

The initial safety and toxicology screening of this compound is a comprehensive program designed to identify potential hazards before human exposure. Based on the available data from a 37-day repeated-dose study in Beagle dogs, this compound appears to be well-tolerated at doses up to 50 mg/kg/day, with no obvious toxicities observed.[6] While specific quantitative data from a full preclinical toxicology package are not publicly available, this guide outlines the standard, internationally accepted methodologies for assessing repeated-dose toxicity, genotoxicity, safety pharmacology, and reproductive toxicity. A complete assessment of the preclinical safety profile of this compound would require the evaluation of the full dataset from all these studies. The information presented herein provides a foundational understanding for researchers and drug development professionals of the initial safety evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for Retagli-ptin In Vitro Bioassay Development and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus.[1][2][3] Its therapeutic effect stems from its ability to block the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion, suppress glucagon release, and ultimately improve glycemic control.[1][2] This document provides detailed application notes and protocols for the development and validation of an in vitro bioassay to characterize the inhibitory activity of this compound and similar compounds on the DPP-4 enzyme.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect through the competitive and reversible inhibition of the DPP-4 enzyme.[2] This inhibition prevents the inactivation of GLP-1 and GIP, prolonging their physiological effects on glucose homeostasis. The enhanced incretin signaling can also involve downstream pathways such as the PI3K/Akt signaling pathway, which is implicated in cell survival and metabolism.[4][5][6]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC PI3K PI3K GLP1R->PI3K GIPR GIP Receptor GIPR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin_Secretion Insulin Secretion (Glucose Dependent) PKA->Insulin_Secretion Glucagon_Suppression Glucagon Suppression PKA->Glucagon_Suppression Akt Akt PI3K->Akt Akt->Insulin_Secretion GLP1 Active GLP-1 GLP1->DPP4 GLP1->GLP1R Activates GIP Active GIP GIP->DPP4 GIP->GIPR Activates

Caption: this compound's Mechanism of Action and Downstream Signaling Pathway.

Data Presentation: In Vitro DPP-4 Inhibition

The inhibitory potency of this compound and other reference DPP-4 inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative data obtained from a fluorometric in vitro DPP-4 inhibition assay.

CompoundIC50 (nM)Hill Slope
This compound 2.51.10.995
Sitagliptin181.00.992
Vildagliptin501.20.989
Saxagliptin450.90.990
Linagliptin11.10.996

Note: The IC50 value for this compound is a representative value for a potent DPP-4 inhibitor based on available data for similar compounds, as a specific value from a peer-reviewed in vitro study was not publicly available at the time of this writing.

Experimental Protocols

Fluorometric In Vitro DPP-4 Inhibition Assay

This protocol describes a method to determine the potency of test compounds, such as this compound, in inhibiting human recombinant DPP-4 enzyme activity using a fluorogenic substrate.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Fluorogenic DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Test compound (this compound) and reference inhibitors

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound and reference inhibitors in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination.

    • Further dilute the compound solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.

    • Add 10 µL of the diluted compound solutions to the respective wells. For the control (100% activity) and blank (no enzyme) wells, add 10 µL of Assay Buffer with the same final DMSO concentration.

    • Add 20 µL of the human recombinant DPP-4 enzyme solution (pre-diluted in Assay Buffer) to all wells except the blank wells. Add 20 µL of Assay Buffer to the blank wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the Gly-Pro-AMC substrate solution (pre-diluted in Assay Buffer) to all wells.

    • Immediately measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve for each well.

    • Subtract the average rate of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

prep Prepare Reagents (Compounds, Enzyme, Substrate) plate Dispense Reagents into 96-well Plate prep->plate incubate1 Pre-incubate Compounds with Enzyme (15 min, 37°C) plate->incubate1 add_substrate Add Substrate to Initiate Reaction incubate1->add_substrate measure Measure Fluorescence (Kinetic, 30-60 min, 37°C) add_substrate->measure analyze Analyze Data (Calculate % Inhibition, Determine IC50) measure->analyze

References

Application Note: High-Throughput Quantification of Retagliptin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Retagliptin in human plasma. The described method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The protocol employs a straightforward sample preparation technique and offers excellent sensitivity, with a lower limit of quantification (LLOQ) of 0.1 ng/mL.[1][2][3] This method was developed based on established principles for the bioanalysis of small molecule drugs in biological matrices.

Introduction

This compound is a dipeptidyl peptidase 4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic evaluations. LC-MS/MS has become the gold standard for bioanalytical quantification due to its inherent selectivity and sensitivity.[1] This document provides a detailed protocol for the quantification of this compound in human plasma, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound like Sitagliptin-d4 or Linagliptin-d4)[4][5]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • 96-well collection plates

  • Centrifuge capable of handling 96-well plates

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the this compound reference standard and the Internal Standard in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Calibration Standards and Quality Control Samples
  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to prepare CCs at concentrations ranging from 0.1 ng/mL to 200 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Plasma Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 96-well plate.

  • Add 150 µL of the Internal Standard working solution (100 ng/mL in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to precipitate plasma proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS System and Conditions

Liquid Chromatography (LC)

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-5% B

    • 2.6-3.5 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS/MS)

  • System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized based on the instrument).

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized based on the instrument).

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500 °C

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Data Presentation

Table 1: Method Validation Summary
ParameterResultAcceptance Criteria
Linearity Range 0.1 - 200 ng/mLr² > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mLSignal-to-noise ratio ≥ 10
Intra-day Precision (%CV) ≤ 15%≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%CV) ≤ 15%≤ 15% (≤ 20% for LLOQ)
Accuracy (% Bias) Within ± 15%Within ± 15% (± 20% for LLOQ)
Recovery > 85%Consistent and reproducible
Matrix Effect MinimalWithin acceptable limits
Stability (Freeze-thaw, Short-term, Long-term) Stable≤ 15% deviation

Visualizations

Retagliptin_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (150 µL in Acetonitrile) Plasma->Add_IS Precipitate Protein Precipitation (Vortex 2 min) Add_IS->Precipitate Centrifuge Centrifugation (4000 rpm, 10 min) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column, Gradient Elution) Supernatant->LC Inject 5 µL MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Concentration vs. Response Ratio) Integration->Calibration Quantification Quantification of Unknown Samples Calibration->Quantification

Caption: Workflow for this compound Quantification in Plasma.

Sample_Preparation_Detail start Start plasma_sample Aliquot 50 µL Plasma start->plasma_sample add_is_precipitant Add 150 µL Acetonitrile with IS plasma_sample->add_is_precipitant vortex Vortex Mix (2 minutes) add_is_precipitant->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer_supernatant Transfer Supernatant to a new plate centrifuge->transfer_supernatant end Ready for LC-MS/MS transfer_supernatant->end

Caption: Detailed Steps of Plasma Sample Preparation.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the rapid chromatographic analysis make this method suitable for the analysis of a large number of samples in a regulated bioanalytical laboratory. The method meets the general requirements for bioanalytical method validation, ensuring accurate and precise results for pharmacokinetic and other clinical studies.

References

Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Retagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Retagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in pharmaceutical formulations and for pharmacokinetic studies. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The presented method is a well-researched proposed protocol based on established methods for similar DPP-4 inhibitors and available data on this compound analysis by LC-MS/MS, adapted for routine quality control and research applications.

Principle

This method utilizes reverse-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The analyte is detected by a UV detector at a wavelength determined to give maximum absorbance for this compound. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing Software

  • Analytical Balance

  • pH Meter

  • Sonicator

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/deionized)

  • Ammonium formate or other suitable buffer salts

Preparation of Solutions
  • Mobile Phase Preparation:

    • A typical mobile phase for the analysis of gliptins is a mixture of an aqueous buffer and an organic solvent. Based on available data for similar compounds, a mobile phase consisting of a mixture of methanol and 8.0 mM ammonium formate in water (pH adjusted to 4.5) in a ratio of 80:20 (v/v) can be a good starting point.[1]

    • Prepare the ammonium formate buffer by dissolving the appropriate amount of ammonium formate in HPLC grade water and adjusting the pH to 4.5 with formic acid.

    • Mix the buffer and methanol in the desired ratio.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v).

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • Make up the volume to the mark with the diluent and mix well.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).

  • Sample Preparation (for pharmaceutical dosage forms):

    • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

    • Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.

    • Add a portion of the diluent and sonicate for 15-20 minutes to extract the drug.

    • Make up the volume with the diluent, mix well, and filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Dilute the filtered solution with the diluent to obtain a final concentration within the working standard range.

Chromatographic Conditions

The following chromatographic conditions are a recommended starting point and may require optimization for specific HPLC systems and columns.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol: 8.0 mM Ammonium Formate (pH 4.5) (80:20, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient (or controlled at 25 °C)
Detection UV at approximately 268 nm (This should be confirmed by scanning the UV spectrum of this compound)
Run Time Approximately 10 minutes (or until the analyte peak is well-resolved and eluted)
Method Validation Parameters

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

The following tables summarize the quantitative data for this compound analysis based on available literature, primarily from LC-MS/MS methods which can serve as a reference for a developed HPLC-UV method.

Table 1: Linearity and Quantification Limits for this compound Analysis

ParameterPlasma[1]Urine[1]Feces[1]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL5 ng/mL1 ng/mL
Upper Limit of Quantification (ULOQ) Not SpecifiedNot SpecifiedNot Specified
Linearity Range Not SpecifiedNot SpecifiedNot Specified

Table 2: Linearity and Quantification Limits for this compound Acid (Metabolite) Analysis

ParameterPlasma[1]Urine[1]Feces[1]
Lower Limit of Quantification (LLOQ) 0.3 ng/mL10 ng/mL3 ng/mL
Upper Limit of Quantification (ULOQ) Not SpecifiedNot SpecifiedNot Specified
Linearity Range Not SpecifiedNot SpecifiedNot Specified

Note: The data in the tables are derived from LC-MS/MS methods for biological matrices and should be experimentally determined for an HPLC-UV method for pharmaceutical formulations.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Diluent & Sonicate Standard->Dissolve_Standard Sample Weigh and Powder Tablets Extract_Sample Extract with Diluent & Sonicate Sample->Extract_Sample Inject Inject Standard/Sample Dissolve_Standard->Inject Filter_Sample Filter Sample (0.45 µm) Extract_Sample->Filter_Sample Filter_Sample->Inject Mobile_Phase Prepare & Degas Mobile Phase HPLC_System Equilibrate HPLC System Mobile_Phase->HPLC_System Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Acquire_Data Data Acquisition Detect->Acquire_Data Integrate Integrate Peak Area Acquire_Data->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate from Standards Quantify Quantify this compound in Sample Integrate->Quantify from Sample Calibrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram (Illustrative)

While this compound does not have a "signaling pathway" in the traditional sense of intracellular signaling cascades, its mechanism of action can be depicted as a logical relationship.

DPP4_Inhibition This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins Inactivates Pancreas Pancreas Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Leads to Glucagon->Glucose Leads to

Caption: Mechanism of action of this compound.

Conclusion

The proposed HPLC method provides a framework for the reliable quantification of this compound in pharmaceutical preparations. This protocol, once optimized and validated for the specific laboratory conditions, will be a valuable tool for quality control, stability studies, and research and development activities involving this compound. It is important to note that the chromatographic conditions and validation parameters should be thoroughly established and documented before routine use.

References

Application Notes and Protocols for Retagliptin Studies in Animal Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Type 2 Diabetes (T2D) is a complex metabolic disorder characterized by insulin resistance and progressive pancreatic β-cell dysfunction.[1] The incretin system, involving hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), is a key regulator of glucose homeostasis.[2] These hormones, released from the gut after a meal, stimulate insulin secretion in a glucose-dependent manner.[3][4] However, their action is rapidly terminated by the enzyme dipeptidyl peptidase-4 (DPP-4).[2][5]

Retagliptin is a small molecule inhibitor of the DPP-4 enzyme.[6][7] By blocking DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, thereby enhancing insulin secretion, suppressing glucagon release, and ultimately improving glycemic control.[2] Preclinical evaluation of this compound's efficacy and mechanism requires robust and well-characterized animal models that mimic the pathophysiology of human T2D. These models are essential for understanding the drug's therapeutic potential before advancing to clinical trials.[1][8]

This document provides detailed application notes and protocols for utilizing various animal models of T2D in the study of this compound.

Mechanism of Action of this compound

This compound exerts its glucose-lowering effects by inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, GLP-1 and GIP, which are crucial for regulating blood sugar.[9] The prolonged activity of these hormones leads to several beneficial downstream effects.[10][11]

  • Increased Insulin Secretion: Enhanced GLP-1 and GIP levels stimulate pancreatic β-cells to release more insulin in response to elevated blood glucose.[2][12]

  • Suppressed Glucagon Secretion: GLP-1, in particular, inhibits the release of glucagon from pancreatic α-cells during hyperglycemic conditions, which reduces hepatic glucose production.[3][13]

  • Improved β-cell Function: Prolonged use of DPP-4 inhibitors may have beneficial effects on β-cell function and survival.[2]

The signaling pathway is illustrated below.

Retagliptin_Mechanism cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas cluster_circulation Circulation Food Nutrient Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release Beta_Cell β-Cells Incretins->Beta_Cell Stimulates Alpha_Cell α-Cells Incretins->Alpha_Cell Inhibits (GLP-1) DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme Degraded by Insulin Insulin Release Beta_Cell->Insulin Glucagon Glucagon Release Alpha_Cell->Glucagon Glucose Lowered Blood Glucose Insulin->Glucose Promotes Uptake Glucagon->Glucose Inhibits Production Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins This compound This compound This compound->DPP4_Enzyme Inhibits Model_Selection Start Research Question: Evaluate this compound Efficacy Q1 Focus on Obesity-Induced Insulin Resistance? Start->Q1 Q2 Need to Model Progressive β-cell Failure? Q1->Q2 No Model1 Use Genetic Models: db/db, ob/ob, ZDF Rat Q1->Model1 Yes Q3 Is a Polygenic Background Important? Q2->Q3 No Model3 Use HFD/STZ Model Q2->Model3 Yes Model2 Use Diet-Induced Models: HFD C57BL/6J Mouse Q3->Model2 No Model4 Use KK-Ay Mouse Q3->Model4 Yes Experimental_Workflow Start Acclimation (1 Week) Diet Dietary Induction (HFD vs. Chow, 4-8 Weeks) Start->Diet STZ Low-Dose STZ Injection (to HFD group) Diet->STZ Confirm Confirm Diabetes (FBG > 11.1 mmol/L) STZ->Confirm Grouping Randomize into Treatment Groups (NC, DC, this compound, Positive Control) Confirm->Grouping Treatment Daily Oral Dosing (4-8 Weeks) Grouping->Treatment Monitoring Weekly Monitoring (FBG, Body Weight) Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Terminal Terminal Sample Collection (Blood, Tissues) OGTT->Terminal Analysis Biochemical & Histological Analysis Terminal->Analysis

References

Application Notes and Protocols for Assessing Retagliptin Efficacy Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus.[1][2][3] Its therapeutic action is centered on the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] By inhibiting DPP-4, this compound increases the active levels of these incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[4] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of this compound.

Mechanism of Action: DPP-4 Inhibition and GLP-1 Signaling

This compound selectively and competitively inhibits the DPP-4 enzyme. This inhibition prevents the breakdown of active GLP-1 and GIP. The prolonged activity of these incretin hormones results in a cascade of downstream effects, primarily in pancreatic β-cells, leading to improved glycemic control.[4]

cluster_0 This compound's Mechanism of Action This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits GLP1_GIP_active Active GLP-1 & GIP DPP4->GLP1_GIP_active Degrades GLP1_GIP_inactive Inactive GLP-1 & GIP GLP1_GIP_active->GLP1_GIP_inactive Pancreatic_beta_cells Pancreatic β-cells GLP1_GIP_active->Pancreatic_beta_cells Stimulates Insulin_Secretion ↑ Insulin Secretion Pancreatic_beta_cells->Insulin_Secretion Glucagon_Release ↓ Glucagon Release Pancreatic_beta_cells->Glucagon_Release Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Release->Glucose_Homeostasis

Caption: this compound inhibits DPP-4, increasing active GLP-1 and GIP, which enhances insulin secretion and reduces glucagon release.

Recommended Cell Culture Models

The selection of an appropriate cell line is critical for obtaining relevant and reproducible data. For assessing the efficacy of this compound, several cell lines are recommended based on their expression of DPP-4 and their relevance to the drug's mechanism of action.

Cell LineOriginKey CharacteristicsRecommended Use
Caco-2 Human Colorectal AdenocarcinomaExpresses DPP-4; forms a polarized monolayer that models the intestinal epithelium.[5]Primary screening for DPP-4 inhibition.
INS-1 Rat InsulinomaGlucose-responsive insulin-secreting cell line; expresses GLP-1 receptor.[6][7][8]Secondary assays for insulin secretion.
MIN6 Mouse InsulinomaRetains normal regulation of glucose-induced insulin secretion.[6][7]Confirmatory assays for insulin secretion.
HEK293 Human Embryonic KidneyEasily transfectable; can be engineered to overexpress specific targets like the GLP-1 receptor.Mechanistic studies and receptor activation assays.

Experimental Protocols

The following protocols describe key in vitro assays for evaluating the efficacy of this compound.

DPP-4 Inhibition Assay

This assay directly measures the ability of this compound to inhibit DPP-4 enzyme activity. A fluorogenic substrate is used, which upon cleavage by DPP-4, releases a fluorescent product.[9]

Experimental Workflow:

cluster_workflow DPP-4 Inhibition Assay Workflow start Start prep_cells Prepare Cell Lysate (e.g., Caco-2) start->prep_cells add_reagents Add this compound & DPP-4 Substrate prep_cells->add_reagents incubate Incubate at 37°C add_reagents->incubate measure Measure Fluorescence (Ex/Em = 360/460 nm) incubate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for the DPP-4 enzymatic inhibition assay.

Protocol:

  • Cell Lysate Preparation:

    • Culture Caco-2 cells to 80-90% confluency.

    • Homogenize cells in ice-cold DPP-4 Assay Buffer.[10][11]

    • Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.[10]

    • Collect the supernatant containing the cell lysate.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of this compound in DPP-4 Assay Buffer.

    • In triplicate, add 30 µl of Assay Buffer, 10 µl of diluted cell lysate, and 10 µl of this compound dilution to the wells.[9]

    • For positive control wells, add 10 µl of a known DPP-4 inhibitor (e.g., Sitagliptin).[9]

    • For 100% activity wells, add 10 µl of the solvent used for the inhibitor.[9]

    • For background wells, add 40 µl of Assay Buffer and 10 µl of the solvent.[9]

    • Initiate the reaction by adding 50 µl of a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) to all wells.[9]

    • Incubate the plate at 37°C for 30 minutes, protected from light.[9]

  • Data Analysis:

    • Measure fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[9]

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

Data Presentation:

CompoundIC50 (nM)
This compoundExperimental Value
Sitagliptin (Control)Reference Value
GLP-1 Receptor Activation Assay (cAMP Assay)

This assay determines the downstream effect of DPP-4 inhibition by measuring the activation of the GLP-1 receptor, which leads to an increase in intracellular cyclic AMP (cAMP).

Signaling Pathway:

cluster_pathway GLP-1 Receptor Signaling GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression for Insulin Secretion CREB->Gene_Expression

Caption: GLP-1 binding to its receptor activates a signaling cascade that increases cAMP levels.

Protocol:

  • Cell Culture:

    • Use a cell line expressing the GLP-1 receptor, such as a stably transfected HEK293 cell line or an insulinoma cell line like INS-1.[8]

    • Seed the cells in a 96-well plate and incubate overnight.[12]

  • Assay Procedure:

    • Treat the cells with varying concentrations of this compound in the presence of a sub-maximal concentration of GLP-1.

    • Include a positive control of a known GLP-1 receptor agonist.

    • Incubate for a specified time (e.g., 24 hours) at 37°C.[12]

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).[13]

Data Presentation:

TreatmentEC50 of GLP-1 (nM)Max cAMP Response (fold change)
VehicleExperimental ValueExperimental Value
This compound (1 µM)Experimental ValueExperimental Value
This compound (10 µM)Experimental ValueExperimental Value
Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the functional outcome of this compound treatment on pancreatic β-cell function.

Protocol:

  • Cell Culture:

    • Use an insulin-secreting cell line such as INS-1 or MIN6.[6][7][8]

    • Culture cells to a high density in a 24-well plate.

  • Assay Procedure:

    • Pre-incubate cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 2 hours.

    • Replace the buffer with fresh low-glucose or high-glucose (e.g., 16.7 mM glucose) buffer, with or without different concentrations of this compound and a fixed concentration of GLP-1.

    • Incubate for 1-2 hours at 37°C.

  • Insulin Measurement:

    • Collect the supernatant.

    • Measure the concentration of secreted insulin using an ELISA or RIA kit.

Data Presentation:

ConditionThis compound (µM)Insulin Secretion (ng/mL)
Low Glucose0Experimental Value
Low Glucose1Experimental Value
High Glucose0Experimental Value
High Glucose1Experimental Value
High Glucose10Experimental Value
Cell Viability and Proliferation Assay

This assay is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.[14][15]

Protocol:

  • Cell Culture:

    • Seed any of the recommended cell lines in a 96-well plate.

    • Treat with a range of this compound concentrations for 24-72 hours.

  • Assay Procedure:

    • Use a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay to assess cell viability.[16]

    • Follow the manufacturer's instructions for the chosen assay kit.

Data Presentation:

This compound (µM)Cell Viability (%)
0 (Control)100
1Experimental Value
10Experimental Value
100Experimental Value

Conclusion

The described cell culture models and protocols provide a robust framework for the preclinical assessment of this compound's efficacy. By systematically evaluating its DPP-4 inhibitory activity, impact on GLP-1 signaling, and functional effects on insulin secretion, researchers can gain comprehensive insights into its therapeutic potential. It is recommended to use a multi-faceted approach, combining direct enzyme inhibition assays with functional cell-based assays, to fully characterize the in vitro pharmacology of this compound.

References

Application Notes and Protocols for In Vitro Experiments with Retagliptin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retagliptin phosphate is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound phosphate increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release.[4][5] This mechanism of action makes this compound phosphate a therapeutic agent for the management of type 2 diabetes mellitus.[5] These application notes provide detailed protocols for the preparation of this compound phosphate solutions for in vitro studies and summarize its key characteristics.

Physicochemical Properties and Solubility

A summary of the relevant physicochemical properties of this compound phosphate is provided in the table below.

PropertyValueSource
Molecular Formula C₁₉H₂₁F₆N₄O₇PN/A
Molecular Weight 562.36 g/mol N/A
CAS Number 1256756-88-3[1]
Appearance Solid powderN/A
Solubility ≥ 150 mg/mL in DMSON/A
≥ 2.08 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1]
≥ 2.08 mg/mL in a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline)[1]

Note: The provided solubilities in co-solvent mixtures are primarily for in vivo applications and may not be suitable for all in vitro experiments due to potential solvent toxicity.

In Vitro Activity of DPP-4 Inhibitors

While specific in vitro IC₅₀ values for this compound phosphate in various cell lines are not widely published, the table below provides data for other common DPP-4 inhibitors as a reference for expected potency. Researchers should determine the optimal concentration range for this compound phosphate in their specific in vitro model.

CompoundTargetIC₅₀ (nM)Assay TypeSource
SitagliptinDPP-44.380 ± 0.319Enzymatic Assay[6]
VildagliptinDPP-4~10-100Enzymatic AssayN/A
SaxagliptinDPP-4~1-10Enzymatic AssayN/A
LinagliptinDPP-4~1-10Enzymatic AssayN/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound Phosphate in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound phosphate in dimethyl sulfoxide (DMSO), which can be further diluted in cell culture media for in vitro experiments.

Materials:

  • This compound phosphate powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

Procedure:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent microbial contamination.

  • Weighing: Accurately weigh the desired amount of this compound phosphate powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.62 mg of this compound phosphate (Molecular Weight = 562.36 g/mol ).

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM. In this example, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Sterilization (Optional but Recommended): If the DMSO used was not pre-sterilized, the final stock solution can be sterilized by passing it through a 0.22 µm sterile syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol details the dilution of the DMSO stock solution into cell culture medium to prepare working solutions for treating cells.

Materials:

  • 10 mM this compound phosphate stock solution in DMSO

  • Sterile, complete cell culture medium appropriate for the cell line being used

  • Sterile conical tubes

  • Sterile, disposable serological pipettes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound phosphate stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound phosphate used.

  • Example Dilution Series: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Application to Cells: Immediately add the prepared working solutions to your cell cultures. Ensure even distribution by gently swirling the culture plates or flasks.

Protocol 3: In Vitro DPP-4 Inhibition Assay (General Protocol)

This protocol provides a general workflow for assessing the inhibitory activity of this compound phosphate on DPP-4 enzyme activity in vitro.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC or Gly-Pro-pNA)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound phosphate working solutions

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well microplate (black for fluorescent assays, clear for colorimetric assays)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Reagent Preparation: Prepare all reagents, including enzyme, substrate, and inhibitor solutions, in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • This compound phosphate at various concentrations (to generate a dose-response curve)

    • DPP-4 enzyme

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the DPP-4 substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a plate reader and measure the fluorescence or absorbance at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound phosphate. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Preparing this compound Phosphate Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Phosphate Powder dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing this compound phosphate solutions.

Signaling Pathway of DPP-4 Inhibition

G cluster_pancreas Pancreatic β-cell cluster_liver Liver This compound This compound Phosphate DPP4 DPP-4 This compound->DPP4 Inhibits GLP1_GIP_inactive Inactive Incretins (GLP-1, GIP) DPP4->GLP1_GIP_inactive GLP1_GIP_active Active Incretins (GLP-1, GIP) GLP1_GIP_active->DPP4 Degradation Insulin ↑ Insulin Secretion (Glucose-dependent) GLP1_GIP_active->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP_active->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibits Glucose Production

Caption: Mechanism of action of this compound phosphate.

References

Dosing Regimen for Retagliptin in Mouse Models of Diabetes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the specific dosing regimen and protocols for the use of Retagliptin in preclinical mouse models of diabetes. This compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has been approved for use in humans in China for the treatment of type 2 diabetes.[1] The information presented herein is a generalized guide for researchers, based on established methodologies for other DPP-4 inhibitors, such as linagliptin and sitagliptin, in common mouse models of diabetes. These protocols and application notes are intended to serve as a starting point for the investigation of this compound in a preclinical setting.

Introduction to this compound

This compound is an orally active, selective, and competitive inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. The primary mechanism of action for this compound, like other drugs in its class, involves preventing the degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[2] This dual action leads to improved glycemic control. Clinical trials in humans have demonstrated that this compound effectively reduces HbA1c and postprandial blood glucose levels in patients with type 2 diabetes.[3][4][5]

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) β-cells β-cells Incretins (GLP-1, GIP)->β-cells Stimulates α-cells α-cells Incretins (GLP-1, GIP)->α-cells Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degradation Insulin Secretion Insulin Secretion β-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins This compound This compound This compound->DPP-4 Enzyme Inhibition Blood Glucose Blood Glucose Glucose Uptake->Blood Glucose Lowers Hepatic Glucose Production->Blood Glucose Raises

Caption: Mechanism of action of this compound via DPP-4 inhibition.

Experimental Protocols for Mouse Models of Diabetes

The following are generalized protocols for evaluating the efficacy of a DPP-4 inhibitor, such as this compound, in two commonly used mouse models of diabetes.

Streptozotocin (STZ)-Induced Type 1 Diabetes Model

This model is characterized by the destruction of pancreatic β-cells, leading to insulin deficiency and hyperglycemia.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • This compound (or other DPP-4 inhibitor)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Glucometer and test strips

  • Insulin ELISA kit

  • Oral gavage needles

Protocol:

  • Induction of Diabetes:

    • Dissolve STZ in cold citrate buffer immediately before use.

    • Administer a single high dose of STZ (e.g., 150-200 mg/kg) via intraperitoneal (IP) injection to fasted mice. Alternatively, a multiple low-dose regimen (e.g., 50 mg/kg for 5 consecutive days) can be used to induce a more gradual onset of diabetes.

    • Monitor blood glucose levels 3-5 days post-injection. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic.

  • Dosing Regimen:

    • Randomly assign diabetic mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).

    • Based on studies with other DPP-4 inhibitors, a starting dose range for this compound could be 3-10 mg/kg body weight.

    • Administer this compound or vehicle once daily via oral gavage for a period of 4-8 weeks.

  • Monitoring and Endpoints:

    • Measure body weight and food/water intake weekly.

    • Monitor non-fasting blood glucose levels weekly from tail vein blood.

    • At the end of the treatment period, perform an oral glucose tolerance test (OGTT). After an overnight fast, administer a glucose bolus (2 g/kg) via oral gavage and measure blood glucose at 0, 15, 30, 60, and 120 minutes.

    • At sacrifice, collect blood for plasma insulin measurement and pancreas for histological analysis (e.g., H&E staining, insulin immunohistochemistry).

db/db Mouse Model of Type 2 Diabetes

These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia, closely mimicking human type 2 diabetes.

Materials:

  • Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J) (6-8 weeks old)

  • Age-matched non-diabetic db/+ mice as controls

  • This compound (or other DPP-4 inhibitor)

  • Vehicle control

  • All other materials as listed for the STZ model

Protocol:

  • Acclimation and Baseline:

    • Acclimate mice for 1-2 weeks.

    • Measure baseline body weight and blood glucose. db/db mice will be significantly heavier and hyperglycemic compared to db/+ controls.

  • Dosing Regimen:

    • Randomly assign db/db mice to treatment groups.

    • A suggested dose range for this compound, extrapolated from other DPP-4 inhibitors like linagliptin, is 3-10 mg/kg body weight.[6]

    • Administer this compound or vehicle once daily via oral gavage for 8-12 weeks.

  • Monitoring and Endpoints:

    • Monitor body weight, food intake, and blood glucose as described for the STZ model.

    • Perform an OGTT and an insulin tolerance test (ITT) at the end of the study. For the ITT, inject insulin (0.75 U/kg, IP) and measure blood glucose at 0, 15, 30, 60, and 90 minutes.

    • At sacrifice, collect blood for analysis of plasma insulin, triglycerides, and cholesterol. Collect liver for lipid analysis and pancreas for histology.

Experimental Workflow Diagram

Experimental_Workflow cluster_model Diabetes Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Select Mouse Model Select Mouse Model Induce Diabetes (STZ) Induce Diabetes (STZ) Select Mouse Model->Induce Diabetes (STZ) e.g., C57BL/6J Confirm Hyperglycemia Confirm Hyperglycemia Induce Diabetes (STZ)->Confirm Hyperglycemia Blood Glucose > 250 mg/dL Randomize Groups Randomize Groups Confirm Hyperglycemia->Randomize Groups Daily Dosing Daily Dosing Randomize Groups->Daily Dosing Vehicle, this compound Weekly Monitoring Weekly Monitoring Daily Dosing->Weekly Monitoring 4-12 weeks OGTT / ITT OGTT / ITT Weekly Monitoring->OGTT / ITT Sacrifice & Sample Collection Sacrifice & Sample Collection OGTT / ITT->Sacrifice & Sample Collection Biochemical & Histological Analysis Biochemical & Histological Analysis Sacrifice & Sample Collection->Biochemical & Histological Analysis Data Interpretation Data Interpretation Biochemical & Histological Analysis->Data Interpretation

References

Application Notes and Protocols: Gene Expression Analysis in Response to Retagliptin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus.[1][2][3] Its primary mechanism of action involves preventing the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[2][4] Beyond its effects on glucose homeostasis, the modulation of GLP-1 and GIP signaling pathways by this compound is hypothesized to induce significant changes in gene expression in various tissues, including the pancreas, liver, and adipose tissue. These changes may underlie the broader therapeutic benefits and potential long-term effects of the drug.

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on gene expression. The protocols outlined below detail the necessary steps for cell culture and treatment, RNA extraction, and subsequent analysis using both quantitative real-time PCR (qPCR) for targeted gene analysis and RNA sequencing (RNA-Seq) for transcriptome-wide profiling.

Predicted Gene Expression Changes in Response to this compound Treatment

While direct gene expression studies on this compound are not yet widely available, based on the known mechanism of DPP-4 inhibitors and the downstream signaling of GLP-1 and GIP, we can anticipate changes in the expression of genes involved in several key biological processes. The following table summarizes predicted changes in key target genes in different tissues.

Tissue Gene Target Predicted Change Function Reference (from similar DPP-4 inhibitors)
Pancreatic β-cells Insulin (INS)Hormone regulating glucose uptakeInferred from mechanism
Glucagon (GCG)Hormone increasing blood glucoseInferred from mechanism
B-cell lymphoma 2 (Bcl-2)Anti-apoptotic protein[6]
Cyclin D1 (CCND1)Cell cycle progressionInferred from GLP-1 signaling[7]
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α)Mitochondrial biogenesis and functionInferred from GLP-1 signaling
Liver Glucagon-like peptide 1 receptor (GLP1R)Receptor for GLP-1[4]
Fatty Acid Synthase (FAS)Fatty acid synthesis[8]
Carnitine palmitoyltransferase 1 (CPT1)Fatty acid oxidation[8]
Suppressor of cytokine signaling 3 (SOCS3)Negative regulator of insulin signaling[9]
Peroxisome proliferator-activated receptor alpha (PPARα)Regulation of lipid metabolism[8]
Adipose Tissue Peroxisome proliferator-activated receptor gamma (PPARγ)Adipocyte differentiation and insulin sensitivity[10]
Glucose transporter type 4 (GLUT4)Glucose uptakeInferred from GIP signaling[11]
Monocyte chemoattractant protein-1 (MCP-1)Pro-inflammatory chemokine[12]
Adiponectin (ADIPOQ)Insulin-sensitizing adipokineInferred from mechanism
Tumor necrosis factor-alpha (TNF-α)Pro-inflammatory cytokine[13]

Signaling Pathway Modulated by this compound

The primary signaling pathway activated by this compound treatment is the incretin pathway. By inhibiting DPP-4, this compound increases the bioavailability of GLP-1 and GIP, which then bind to their respective G protein-coupled receptors (GPCRs) on target cells, primarily pancreatic β-cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn trigger a cascade of downstream events promoting insulin synthesis and secretion, and enhancing cell survival and proliferation.

Retagliptin_Signaling_Pathway This compound This compound DPP4 DPP-4 This compound->DPP4 inhibits GLP1_GIP GLP-1 & GIP (Active) DPP4->GLP1_GIP degrades GLP1R_GIPR GLP-1R / GIPR GLP1_GIP->GLP1R_GIPR activates AC Adenylyl Cyclase GLP1R_GIPR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Epac Epac cAMP->Epac Gene_Expression Gene Expression (e.g., INS, Bcl-2) PKA->Gene_Expression Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Epac->Insulin_Secretion

Caption: this compound's mechanism of action.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of a human pancreatic β-cell line (e.g., EndoC-βH1) and subsequent treatment with this compound.

Materials:

  • EndoC-βH1 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 5.6 mM glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO or appropriate solvent)

  • 6-well tissue culture plates

Protocol:

  • Culture EndoC-βH1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere for 24 hours.

  • Prepare a stock solution of this compound. A typical starting concentration for in vitro studies with DPP-4 inhibitors is 1-10 µM.

  • Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 24 hours.

  • After the treatment period, harvest the cells for RNA extraction.

RNA Isolation and cDNA Synthesis

This protocol details the extraction of total RNA from cultured cells followed by reverse transcription to generate complementary DNA (cDNA).[14]

Materials:

  • TRIzol® reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • DNase I, RNase-free

  • Reverse Transcriptase kit with oligo(dT) and random hexamer primers

Protocol:

  • Lyse the cells directly in the 6-well plate by adding 1 mL of TRIzol® per well and passing the cell lysate several times through a pipette.

  • Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

  • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a fresh tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol and incubate for 10 minutes at room temperature.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Air-dry the pellet and resuspend in RNase-free water.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

Quantitative Real-Time PCR (qPCR)

This protocol is for the targeted analysis of gene expression changes.[2][15]

Materials:

  • cDNA (from previous step)

  • SYBR Green qPCR Master Mix

  • Gene-specific forward and reverse primers (e.g., for INS, GCG, Bcl-2)

  • Housekeeping gene primers (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Prepare a qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.

  • Set up the qPCR plate with reactions for each gene of interest and a housekeeping gene for normalization.

  • Run the qPCR program on a real-time PCR instrument with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and control samples.

RNA Sequencing (RNA-Seq) and Data Analysis

For a comprehensive, unbiased analysis of the transcriptome, RNA-Seq is the recommended method.[16][17]

Experimental Workflow:

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics Analysis RNA_Isolation RNA Isolation (from treated cells) Library_Prep Library Preparation (mRNA enrichment, fragmentation, adapter ligation) RNA_Isolation->Library_Prep Sequencing Next-Generation Sequencing (NGS) Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Read Alignment (STAR, HISAT2) QC->Alignment Quantification Gene Expression Quantification (featureCounts, Salmon) Alignment->Quantification DEA Differential Expression Analysis (DESeq2, edgeR) Quantification->DEA

Caption: RNA-Seq experimental and bioinformatics workflow.

Protocol:

  • RNA Isolation and Quality Control: Isolate high-quality total RNA as described in Protocol 2. Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 8 is recommended.

  • Library Preparation: Prepare RNA-Seq libraries from 100 ng - 1 µg of total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves poly(A) mRNA selection, fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on an Illumina sequencer (e.g., NovaSeq 6000) to generate at least 20 million single-end or paired-end reads per sample.

  • Bioinformatics Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using FastQC.

    • Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.

    • Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR or HISAT2.

    • Quantification: Count the number of reads mapping to each gene using featureCounts or perform transcript-level quantification with Salmon.

    • Differential Expression Analysis: Use Bioconductor packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between this compound-treated and control groups.

    • Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like DAVID or GSEA to identify enriched biological pathways and functions.

Data Presentation

The quantitative data from qPCR and RNA-Seq experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: qPCR Analysis of Key Target Genes

GeneFold Change (this compound vs. Control)p-value
INSValueValue
GCGValueValue
Bcl-2ValueValue
.........

Table 2: Top 10 Differentially Expressed Genes from RNA-Seq Analysis

Gene Symbollog2(Fold Change)p-valueAdjusted p-value
Gene AValueValueValue
Gene BValueValueValue
Gene CValueValueValue
............

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for investigating the gene expression changes induced by this compound. By employing both targeted qPCR and global RNA-Seq approaches, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic effects of this DPP-4 inhibitor. This information will be crucial for a deeper understanding of its pharmacological profile and for the development of future antidiabetic therapies.

References

Application of Retagliptin in Primary Islet Cell Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[1][2][3] The primary mechanism of action of this compound involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][4] By preventing their breakdown, this compound increases the circulating levels of active GLP-1 and GIP.[1][2] In the pancreatic islets, these incretin hormones potentiate glucose-stimulated insulin secretion from β-cells and suppress glucagon release from α-cells, thereby contributing to improved glycemic control with a low risk of hypoglycemia.[4][5][6] Furthermore, preclinical studies with other DPP-4 inhibitors suggest potential beneficial effects on β-cell function and survival, making them a subject of interest for in vitro studies on primary islet cell cultures.[4][7]

These application notes provide a comprehensive overview of the use of this compound in primary islet cell culture, including its mechanism of action, experimental protocols, and expected outcomes. The information is intended to guide researchers in designing and conducting experiments to investigate the effects of this compound on islet physiology and function.

Mechanism of Action in Pancreatic Islets

This compound's therapeutic effect is primarily mediated through its impact on the incretin system within the pancreatic islets.

  • Inhibition of DPP-4: DPP-4 is an enzyme expressed on the surface of various cells, including pancreatic islet cells.[8] this compound selectively and reversibly inhibits this enzyme.[1]

  • Increased Incretin Levels: This inhibition leads to elevated local concentrations of active GLP-1 and GIP within the islet microenvironment.[1][2]

  • Enhanced Insulin Secretion: Active GLP-1 and GIP bind to their respective G-protein coupled receptors on the surface of pancreatic β-cells, leading to the activation of downstream signaling pathways.[9][10] This results in a glucose-dependent potentiation of insulin secretion.

  • Suppression of Glucagon Release: GLP-1 also acts on α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels.[5] This effect is also glucose-dependent, mitigating the risk of hypoglycemia.

  • Potential Pro-survival Effects: Studies with other DPP-4 inhibitors have suggested that the enhanced incretin signaling may promote β-cell proliferation and inhibit apoptosis, thereby preserving β-cell mass.[4][7]

Data Presentation

The following tables summarize representative quantitative data on the effects of DPP-4 inhibitors on primary islet cell culture, based on studies with similar compounds. These serve as a reference for the expected outcomes when studying this compound.

Table 1: Effect of DPP-4 Inhibition on Glucose-Stimulated Insulin Secretion (GSIS) in Primary Islets

Treatment GroupGlucose ConcentrationInsulin Secretion (ng/islet/hour)Fold Change vs. Control (High Glucose)
ControlLow (2.8 mM)0.5 ± 0.1-
ControlHigh (16.7 mM)2.5 ± 0.41.0
DPP-4 Inhibitor (e.g., Sitagliptin 200 nM)Low (2.8 mM)0.6 ± 0.1-
DPP-4 Inhibitor (e.g., Sitagliptin 200 nM)High (16.7 mM)4.0 ± 0.6*1.6

*Data are representative and may vary based on experimental conditions. *p < 0.05 compared to high glucose control.

Table 2: Effect of DPP-4 Inhibition on Active GLP-1 Levels in Islet Culture Supernatant

Treatment GroupIncubation TimeActive GLP-1 (pM)Fold Change vs. Control
Control48 hours15 ± 31.0
DPP-4 Inhibitor (e.g., Sitagliptin 200 nM)48 hours105 ± 15*~7.0[1]

*Data are representative and may vary based on experimental conditions. *p < 0.01 compared to control.

Table 3: Effect of DPP-4 Inhibition on Islet Cell Viability under Stress Conditions

Treatment GroupStressorCell Viability (%)
ControlNone95 ± 3
Stressor (e.g., Cytokines)Cytokine Cocktail60 ± 5
DPP-4 Inhibitor + StressorCytokine Cocktail75 ± 6*

*Data are representative and may vary based on experimental conditions. *p < 0.05 compared to stressor alone.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on primary islet cell culture.

Protocol 1: Isolation and Culture of Primary Pancreatic Islets

This protocol describes the standard procedure for isolating and culturing islets from a rodent pancreas.

Materials:

  • Collagenase P solution

  • Hank's Balanced Salt Solution (HBSS)

  • RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Ficoll density gradient

  • Stereomicroscope

  • Culture flasks/plates

Procedure:

  • Pancreas Digestion: Perfuse the pancreas of a euthanized rodent with cold Collagenase P solution via the common bile duct.

  • Excise the distended pancreas and incubate it in a water bath at 37°C for 15-20 minutes to allow for enzymatic digestion.

  • Islet Purification: Stop the digestion by adding cold HBSS. Gently shake the flask to release the islets.

  • Filter the digest through a sterile mesh to remove undigested tissue.

  • Purify the islets from acinar and other exocrine tissues using a Ficoll density gradient centrifugation.

  • Islet Picking and Culture: Hand-pick the purified islets under a stereomicroscope.

  • Culture the isolated islets in RPMI-1640 medium in a humidified incubator at 37°C and 5% CO2.

Protocol 2: Assessment of Glucose-Stimulated Insulin Secretion (GSIS)

This protocol measures the ability of islets to secrete insulin in response to low and high glucose concentrations following treatment with this compound.

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer with 2.8 mM glucose (low glucose)

  • KRB buffer with 16.7 mM glucose (high glucose)

  • This compound stock solution

  • Insulin ELISA kit

Procedure:

  • Islet Pre-incubation: Culture isolated islets for 24-48 hours to allow for recovery.

  • This compound Treatment: Treat the islets with the desired concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle control for a specified duration (e.g., 24 hours).

  • GSIS Assay:

    • Pre-incubate the islets in KRB buffer with low glucose for 1 hour at 37°C.

    • Collect the supernatant for basal insulin measurement.

    • Incubate the islets in KRB buffer with high glucose for 1 hour at 37°C.

    • Collect the supernatant for stimulated insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

Protocol 3: Measurement of Islet Cell Viability

This protocol assesses the effect of this compound on islet cell survival, particularly under conditions of cellular stress.

Materials:

  • Culture medium with or without a pro-apoptotic stimulus (e.g., a cocktail of cytokines like IL-1β, TNF-α, and IFN-γ)

  • This compound stock solution

  • Fluorescent dyes for live/dead cell staining (e.g., FDA/PI or Calcein-AM/EthD-1)

  • Fluorescence microscope

Procedure:

  • Islet Treatment: Culture isolated islets in the presence or absence of a stressor and with various concentrations of this compound or vehicle control for 24-48 hours.

  • Staining:

    • Wash the islets with phosphate-buffered saline (PBS).

    • Incubate the islets with a solution containing the live/dead staining dyes according to the manufacturer's instructions.

  • Imaging and Analysis:

    • Visualize the stained islets using a fluorescence microscope.

    • Quantify the percentage of viable (green fluorescence) and dead (red fluorescence) cells.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound in Pancreatic β-Cells```dot

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPP4 [label="DPP-4\n(Dipeptidyl Peptidase-4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GLP1_GIP [label="Active GLP-1 & GIP\n(Incretin Hormones)", fillcolor="#FBBC05", fontcolor="#202124"]; GLP1R_GIPR [label="GLP-1R / GIPR\n(G-protein Coupled Receptors)", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylate Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP\n(Cyclic AMP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="PKA\n(Protein Kinase A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Epac2 [label="Epac2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insulin_Vesicles [label="Insulin Vesicle\nExocytosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insulin_Secretion [label="↑ Glucose-Stimulated\nInsulin Secretion", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Beta_Cell_Survival [label="↑ β-Cell Survival\n(Anti-apoptotic effects)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges this compound -> DPP4 [label="Inhibits", dir=tee]; DPP4 -> GLP1_GIP [label="Degrades", dir=tee, style=dashed]; GLP1_GIP -> GLP1R_GIPR [label="Activates"]; GLP1R_GIPR -> AC [label="Activates"]; AC -> cAMP [label="Converts ATP to"]; cAMP -> PKA; cAMP -> Epac2; PKA -> Insulin_Vesicles; Epac2 -> Insulin_Vesicles; Insulin_Vesicles -> Insulin_Secretion; PKA -> Beta_Cell_Survival; }

Caption: Workflow for studying this compound in primary islets.

Logical Relationship of this compound's Mechanism

Logical_Relationship cluster_effects Downstream Islet Effects This compound This compound Administration DPP4_Inhibition DPP-4 Inhibition This compound->DPP4_Inhibition Incretin_Increase ↑ Active GLP-1 & GIP DPP4_Inhibition->Incretin_Increase Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion Incretin_Increase->Insulin_Secretion Glucagon_Suppression ↓ Glucagon Secretion Incretin_Increase->Glucagon_Suppression Beta_Cell_Health Improved β-Cell Function & Survival Incretin_Increase->Beta_Cell_Health Glycemic_Control Improved Glycemic Control Insulin_Secretion->Glycemic_Control Glucagon_Suppression->Glycemic_Control

References

Troubleshooting & Optimization

Troubleshooting poor solubility of Retagliptin in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of Retagliptin.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

A2: this compound has a predicted basic pKa of approximately 8.78.[1] This indicates that this compound is a weak base. Therefore, its aqueous solubility is expected to increase in acidic conditions (lower pH) where the amine group is protonated, forming a more soluble salt. Conversely, in neutral to basic conditions (higher pH), the compound will exist predominantly in its less soluble free base form.

Q3: My this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What should I do?

A3: This is a common issue due to the low intrinsic solubility of the this compound free base at neutral pH. Please refer to the troubleshooting guide below for a systematic approach to dissolving your compound. The primary strategies involve pH adjustment, the use of co-solvents, or employing solubilizing agents like cyclodextrins.

Q4: Should I use the free base, hydrochloride, or phosphate salt of this compound?

A4: Salt forms of a drug are generally more water-soluble than the free base, especially at neutral pH. If you are working with aqueous buffers and require a higher concentration, using a salt form like this compound hydrochloride or this compound phosphate is recommended as they are likely to have better dissolution characteristics.

Q5: Are there any stability concerns with this compound in aqueous solutions?

A5: While specific degradation pathways for this compound are not extensively published, it is known that other DPP-4 inhibitors can be susceptible to degradation in solution, particularly at acidic or basic pHs. It is advisable to prepare fresh solutions and avoid prolonged storage, especially at extreme pH values or elevated temperatures. If you observe any changes in the appearance of your solution (e.g., color change, precipitation), it may indicate degradation.

Troubleshooting Guide for Poor Solubility

If you are encountering difficulties in dissolving this compound in your aqueous buffer, follow this step-by-step guide.

Step 1: Initial Assessment
  • Verify the form of this compound: Are you using the free base or a salt form (hydrochloride, phosphate)? Salt forms are generally more soluble.

  • Check the pH of your buffer: Is it acidic, neutral, or basic? this compound's solubility is pH-dependent.

  • Determine your required concentration: Is a lower, soluble concentration acceptable, or do you need to achieve a higher concentration?

Step 2: Method Selection

Based on your initial assessment, choose one of the following methods. It is recommended to start with pH adjustment as it is a simple and effective technique for ionizable compounds like this compound.

  • Method 1: pH Adjustment (Recommended starting point)

  • Method 2: Use of Co-solvents

  • Method 3: Cyclodextrin Complexation

The logical workflow for troubleshooting is illustrated in the diagram below.

Troubleshooting_Workflow start Start: this compound not dissolving check_form 1. Check form (Free Base or Salt?) start->check_form check_ph 2. Check buffer pH check_form->check_ph check_conc 3. Determine required concentration check_ph->check_conc decision1 Need to increase solubility? check_conc->decision1 method_ph Method 1: pH Adjustment decision1->method_ph Yes success Success: this compound dissolved decision1->success No, current conc. is acceptable method_cosolvent Method 2: Co-solvents method_ph->method_cosolvent Not sufficient method_ph->success Soluble method_cyclo Method 3: Cyclodextrins method_cosolvent->method_cyclo Not sufficient method_cosolvent->success Soluble method_cyclo->success Soluble fail Still issues? Consider alternative strategies (e.g., formulation development) method_cyclo->fail

Figure 1: Troubleshooting workflow for this compound solubility issues.

Data Presentation

The following tables summarize key physicochemical properties and reported solubility data for this compound and its salts.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₁₈F₆N₄O₃[2][3][4]
Molecular Weight464.36 g/mol [2][3][4]
Predicted pKa (Strongest Basic)8.78[1]
Predicted Water Solubility0.0138 mg/mLDrugBank

Table 2: Reported Solubility of this compound and its Salts in Various Solvents

Compound FormSolventSolubilitySource
This compoundDMSO100 mg/mL (215.35 mM)[5][6]
This compound10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.38 mM)[5]
This compound10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.38 mM)[5]
This compound PhosphateDMSO≥ 150 mg/mL (266.73 mM)[7]
This compound Phosphate10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (3.70 mM)[7]
This compound Phosphate10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (3.70 mM)[7]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is suitable for increasing the solubility of this compound by preparing a stock solution in an acidic vehicle and then diluting it into the final buffer.

Materials:

  • This compound (free base)

  • 1N Hydrochloric Acid (HCl)

  • Your target aqueous buffer (e.g., PBS)

  • pH meter

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare an acidic stock solution:

    • Weigh the desired amount of this compound.

    • Add a small volume of 1N HCl dropwise while vortexing until the compound is fully dissolved. You will be creating a concentrated stock of the this compound HCl salt in situ.

  • Dilute into target buffer:

    • Add the acidic stock solution dropwise to your pre-warmed (if applicable) target buffer with vigorous stirring.

    • Important: Do not add a large volume of the stock at once, as this can cause localized high concentrations and precipitation.

  • Check and adjust final pH:

    • After dilution, check the pH of the final solution.

    • If necessary, adjust the pH back to the desired value using dilute NaOH or HCl. Be aware that increasing the pH may cause the this compound to precipitate if the concentration is above its solubility limit at that pH.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol is useful when pH adjustment is not feasible or sufficient. A common starting point is a mixture containing DMSO.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare a stock solution in DMSO:

    • Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use of an ultrasonic bath may be necessary.[5][6]

  • Prepare the final solution:

    • For a final solution with the composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the solvents in the following order, ensuring complete mixing after each addition:

      • Add the required volume of the this compound DMSO stock solution.

      • Add PEG300 and vortex.

      • Add Tween-80 and vortex.

      • Add Saline to reach the final volume and vortex until the solution is clear.

Protocol 3: Solubility Enhancement using Cyclodextrins

This method uses a cyclodextrin to form an inclusion complex with this compound, enhancing its aqueous solubility.

Materials:

  • This compound

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your target aqueous buffer (e.g., Saline)

  • Vortex mixer and/or sonicator

  • Magnetic stirrer

Procedure:

  • Prepare the cyclodextrin solution:

    • Prepare a solution of the cyclodextrin in your target buffer (e.g., 20% w/v SBE-β-CD in saline).

  • Add this compound:

    • Add the this compound powder directly to the cyclodextrin solution.

  • Facilitate complexation:

    • Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Sonication can be used to expedite the process.

  • Filter if necessary:

    • If any undissolved material remains, filter the solution through a 0.22 µm filter to remove it.

The signaling pathway below illustrates the mechanism of action of this compound, which is independent of its solubility but provides context for its use.

DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release Insulin Release Insulin Release GLP-1 & GIP Release->Insulin Release Stimulates Glucagon Release Glucagon Release GLP-1 & GIP Release->Glucagon Release Inhibits DPP4 DPP-4 Enzyme GLP-1 & GIP Release->DPP4 Degradation by Glucose Uptake\n(Muscle, Fat) Glucose Uptake (Muscle, Fat) Insulin Release->Glucose Uptake\n(Muscle, Fat) Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production Inactive GLP-1 & GIP Inactive GLP-1 & GIP DPP4->Inactive GLP-1 & GIP This compound This compound This compound->DPP4 Inhibits

References

Optimizing Retagliptin Dosage for Cell Culture Experiments: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Retagliptin in cell culture experiments. Here, you will find troubleshooting guidance and frequently asked questions to navigate potential challenges and ensure the success of your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor. Its main function is to block the DPP-4 enzyme, which is responsible for breaking down incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and reduced glucagon production.

Q2: Which cell lines are appropriate for studying the effects of this compound?

The choice of cell line depends on your research question. Based on the mechanism of action of DPP-4 inhibitors, suitable cell lines include:

  • Pancreatic β-cell lines (e.g., INS-1, MIN6): To study effects on insulin secretion, proliferation, and apoptosis. Animal and in vitro studies suggest that DPP-4 inhibitors may enhance the regeneration and differentiation of pancreatic beta-cells.[1]

  • Intestinal epithelial cell lines (e.g., Caco-2): To model the intestinal environment and study DPP-4 inhibition.[2][3]

  • Hepatocyte cell lines (e.g., HepG2): To investigate effects on hepatic glucose production.

  • Adipocyte cell lines (e.g., 3T3-L1): To explore impacts on insulin resistance and adipokine secretion.

  • Immune cell lines (e.g., THP-1, RAW264.7): As DPP-4 is also known as CD26 on T-cells, these lines can be used to study immunomodulatory effects.

Q3: What is a recommended starting concentration range for this compound in cell culture?

While specific in vitro studies on this compound are limited, data from other DPP-4 inhibitors can provide guidance. For initial dose-response experiments, a broad range is recommended. Based on studies with compounds like Sitagliptin, a range of 0.1 µM to 100 µM is a reasonable starting point.[4] For functional assays, concentrations between 1 µM and 10 µM have been shown to be effective for other DPP-4 inhibitors.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guide

Q1: I am not observing any effect of this compound in my cell culture experiment. What could be the reason?

Possible Cause Troubleshooting Step
Suboptimal Drug Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 100 µM) to determine the EC50 or IC50 for your specific cell line and endpoint.
Low DPP-4 Expression in Cell Line Verify the expression of DPP-4 in your chosen cell line using techniques like Western blot, qPCR, or flow cytometry.
Incorrect Experimental Conditions Ensure that the cell culture media conditions (e.g., glucose concentration) are appropriate to observe the effects of a glucose-dependent drug like this compound.[5][6]
Drug Inactivity Confirm the proper storage and handling of the this compound compound. Prepare fresh stock solutions for each experiment.
Short Incubation Time Increase the incubation time with this compound. Some cellular responses may require longer exposure to the drug.

Q2: I am observing high levels of cell death after treating with this compound. How can I address this?

Possible Cause Troubleshooting Step
Drug Cytotoxicity Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of this compound concentrations to determine the cytotoxic threshold for your cell line.[7]
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Run a vehicle control (media with solvent only).
Cell Culture Stress Ensure optimal cell culture conditions, including proper cell density, media formulation, and incubation parameters, to minimize baseline cell stress.

Experimental Protocols

1. Dose-Response Determination of this compound using a Cell Viability Assay (MTT)

This protocol is designed to determine the optimal, non-toxic concentration range of this compound for your target cell line.

  • Materials:

    • Target cells in culture

    • This compound

    • Cell culture medium

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Plate reader

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in cell culture medium. A common starting range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with solvent if used) and a no-treatment control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding the solubilization solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control and plot the dose-response curve to determine the IC50 (if applicable) and the optimal non-toxic concentration range.

2. Assessment of this compound's Effect on Pancreatic β-Cell Insulin Secretion

This protocol outlines a method to evaluate the impact of this compound on glucose-stimulated insulin secretion (GSIS) in a pancreatic β-cell line.

  • Materials:

    • Pancreatic β-cell line (e.g., INS-1)

    • This compound

    • Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)

    • KRB buffer with high glucose (e.g., 16.7 mM)

    • Insulin ELISA kit

  • Methodology:

    • Seed β-cells in a multi-well plate and culture until they reach the desired confluency.

    • Pre-incubate the cells with the determined optimal concentration of this compound in culture medium for a specified period (e.g., 24 hours).

    • Wash the cells with a physiological buffer (e.g., PBS) and then starve them in low-glucose KRB buffer for 1-2 hours.

    • Replace the starvation buffer with low-glucose KRB buffer (with or without this compound) and incubate for 1 hour. Collect the supernatant for basal insulin secretion measurement.

    • Replace the buffer with high-glucose KRB buffer (with or without this compound) and incubate for 1 hour. Collect the supernatant for stimulated insulin secretion measurement.

    • Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit.

    • Analyze the data to compare basal and glucose-stimulated insulin secretion in the presence and absence of this compound.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Optimization cluster_exp Phase 2: Functional Experiment cluster_analysis Phase 3: Analysis cell_culture Seed Cells dose_response Dose-Response Curve (e.g., MTT Assay) cell_culture->dose_response determine_conc Determine Optimal Non-Toxic Concentration dose_response->determine_conc treat_cells Treat Cells with Optimal this compound Conc. determine_conc->treat_cells functional_assay Perform Functional Assay (e.g., GSIS, qPCR, Western Blot) treat_cells->functional_assay data_collection Collect Data functional_assay->data_collection data_analysis Analyze & Interpret Results data_collection->data_analysis

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Pancreatic β-cell) This compound This compound DPP4 DPP-4 This compound->DPP4 inhibits GLP1_active Active GLP-1/GIP DPP4->GLP1_active degrades GLP1_inactive Inactive GLP-1/GIP GLP1R GLP-1 Receptor GLP1_active->GLP1R activates AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_secretion Insulin Secretion PKA->Insulin_secretion Gene_transcription Gene Transcription (e.g., Insulin) PKA->Gene_transcription Proliferation β-cell Proliferation PKA->Proliferation Apoptosis ↓ Apoptosis PKA->Apoptosis Epac2->Insulin_secretion

Caption: this compound's mechanism of action and downstream signaling.

troubleshooting_tree cluster_conc Concentration Issues cluster_cell Cell Line Issues cluster_conditions Experimental Conditions start No observable effect of this compound conc_check Is the concentration optimized? start->conc_check dose_response Action: Perform dose-response curve (0.01-100 µM) conc_check->dose_response No dpp4_check Does the cell line express DPP-4? conc_check->dpp4_check Yes conc_ok Concentration is likely optimal verify_dpp4 Action: Verify DPP-4 expression (e.g., Western Blot, qPCR) dpp4_check->verify_dpp4 Unsure media_check Are media conditions appropriate? dpp4_check->media_check Yes cell_ok DPP-4 expression confirmed adjust_media Action: Check glucose levels, incubation time, etc. media_check->adjust_media No conditions_ok Conditions are appropriate media_check->conditions_ok Yes

References

Improving the stability of Retagliptin stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing Retagliptin to ensure the stability and reliability of experimental stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the highly recommended solvent for preparing this compound and this compound Phosphate stock solutions.[1][2][3] this compound is soluble in DMSO at 100 mg/mL (215.35 mM), while this compound Phosphate shows solubility of at least 150 mg/mL (266.73 mM).[1][2] For best results, use newly opened, anhydrous (hygroscopic) DMSO, as moisture can significantly impact solubility.[1][2][3]

Q2: How should I store my this compound stock solutions for optimal stability?

A2: Proper storage is critical to prevent degradation. Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can inactivate the product.[1] The recommended storage conditions vary slightly depending on the form of this compound.

Q3: My this compound powder is not dissolving completely in DMSO. What should I do?

A3: If you encounter solubility issues, you can employ gentle heating and/or sonication to aid dissolution.[1][2][3] Also, ensure the DMSO you are using is fresh and anhydrous, as absorbed moisture can reduce the compound's solubility.[2][3] For very small quantities of powder that may adhere to the vial walls due to static, it is recommended to centrifuge the vial briefly before adding the solvent.[3]

Q4: Can I use my prepared stock solution for in vivo experiments directly?

A4: No, the DMSO stock solution is highly concentrated and not suitable for direct in vivo administration. It must be further diluted to create a working solution using an appropriate vehicle. For in vivo experiments, it is strongly recommended to prepare the working solution freshly on the day of use.[1] If a continuous dosing period exceeds half a month, certain protocols should be chosen carefully.[1]

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively published, studies on other DPP-4 inhibitors, such as Denagliptin and Vildagliptin, provide insights into potential instabilities.[4][5] Gliptins can be susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments, often at elevated temperatures.[5][6] A common degradation pathway for similar compounds involves cyclization and subsequent hydrolysis.[4] Therefore, it is crucial to control the pH and temperature of solutions and protect them from oxidative stress.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation during initial dissolution - Insufficient solvent volume- Low-quality or hydrated solvent- Incomplete mixing- Ensure the concentration is within the documented solubility limits.- Use fresh, newly opened anhydrous DMSO.[1][2]- Apply gentle warming or use an ultrasonic bath to aid dissolution.[1][2][3]
Precipitate observed after freeze-thaw cycle - Product inactivation/degradation due to repeated temperature changes.- Solution supersaturation at lower temperatures.- Aliquot the stock solution into single-use vials after initial preparation to minimize freeze-thaw cycles.[1]- Before use, allow the aliquot to come to room temperature and vortex briefly to ensure it is fully redissolved.
Inconsistent experimental results - Degraded stock solution.- Inaccurate concentration due to improper dissolution or storage.- Always use freshly prepared working solutions for experiments.[1]- Verify storage conditions (temperature, light protection). For other temperature and light-sensitive compounds, degradation can impact results.[7][8]- Prepare a new stock solution from fresh powder and compare results.
Working solution appears cloudy or separates - Poor solubility in the final aqueous-based vehicle.- Incompatible co-solvents.- Ensure the protocol for preparing the working solution is followed precisely, adding each solvent one by one and mixing thoroughly at each step.[1][2]- The percentage of DMSO from the stock solution should not be too high in the final working solution to avoid precipitation.

Data Summary Tables

Table 1: Solubility of this compound Forms in DMSO

CompoundCAS No.Molar Mass ( g/mol )Solubility in DMSO
This compound1174122-54-3464.37100 mg/mL (215.35 mM)[1]
This compound Phosphate1256756-88-3562.36≥ 150 mg/mL (266.73 mM)[2][3]

Table 2: Recommended Storage of Stock Solutions

Compound FormStorage TemperatureStorage PeriodKey Recommendations
This compound (in DMSO)-20°C1 year[1]Aliquot to avoid repeated freeze-thaw cycles.[1]
-80°C2 years[1]
This compound Phosphate (in DMSO)-20°C1 month[2]Store sealed and away from moisture.[2]
-80°C6 months[2] / 1 year[3]
This compound Phosphate (Solid Powder)-20°C3 years[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: 464.37 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated scale and appropriate personal protective equipment (PPE)

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 464.37 g/mol * (1000 mg / 1 g) = 4.64 mg

  • Weighing: Carefully weigh out 4.64 mg of this compound powder. If working with very small amounts, centrifuge the vial to collect all the powder at the bottom.[3]

  • Dissolution: Add the weighed powder to a sterile vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly. If dissolution is slow, use an ultrasonic bath for a few minutes or warm the solution gently.[1] Visually inspect to ensure the solution is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, sterile cryovials (e.g., 50 µL or 100 µL per vial). Store the aliquots at -20°C for up to 1 year or -80°C for up to 2 years.[1]

Protocol 2: Preparation of an In Vivo Working Solution (Example)

This protocol is an example for creating a working solution with a final concentration of 2.5 mg/mL.[1] Adjustments may be necessary based on experimental requirements.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes for mixing

Procedure:

  • This protocol is based on adding solvents sequentially to prepare a 1 mL working solution.[1]

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to a sterile tube.

  • Add 400 µL of PEG300 and mix evenly.

  • Add 50 µL of Tween-80 and mix evenly.

  • Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly.

  • The final solution will have the composition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of ≥ 2.5 mg/mL.[1]

  • Use this working solution immediately after preparation.[1]

Visual Guides

Mechanism of Action of this compound

Retagliptin_MOA cluster_0 Physiological Process cluster_1 DPP-4 Action (Uninhibited) GLP1 GLP-1 Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by GIP GIP GIP->Pancreas stimulates GIP->DPP4 degraded by Insulin Insulin Secretion Pancreas->Insulin Inactive Inactive Peptides DPP4->Inactive This compound This compound This compound->DPP4 inhibits Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve mix 3. Vortex / Sonicate Until Clear dissolve->mix check Precipitate? mix->check check->mix Yes aliquot 4. Aliquot into Single-Use Vials check->aliquot No store 5. Store at -20°C or -80°C aliquot->store end End store->end Troubleshooting_Workflow cluster_0 Identify Cause cluster_1 Take Action issue Issue: Precipitate in Solution cause1 During Initial Preparation issue->cause1 cause2 After Freeze-Thaw issue->cause2 action1 Use Fresh DMSO cause1->action1 action2 Sonicate / Warm Gently cause1->action2 action3 Ensure Concentration is Correct cause1->action3 action4 Prepare Fresh Aliquots for Future Use cause2->action4

References

How to minimize variability in Retagliptin in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Retagliptin in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Its mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and ultimately lower blood glucose levels.[1][3][4]

Q2: What are the common sources of variability in this compound in vivo studies?

Variability in in vivo studies can arise from several factors, broadly categorized as:

  • Biological Variability: Inherent differences between individual animals, even within the same strain, can lead to variations in drug metabolism and response.

  • Environmental Factors: Differences in housing conditions, diet, light cycles, and noise levels can impact animal physiology and study outcomes.

  • Experimental Procedures: Inconsistent animal handling, dosing techniques, sample collection timing, and processing can introduce significant variability.[5] Stress induced by these procedures is a major contributing factor.[5][6][7]

  • Experimenter-Related Variability: Differences in the skill and technique of individual researchers can also contribute to variability.

Q3: How does animal handling affect the outcomes of this compound studies?

Improper or inconsistent animal handling can induce stress, which significantly impacts physiological parameters and introduces variability in experimental results.[5][6][7][8] Stress can alter an animal's metabolic state, hormone levels, and drug metabolism, thereby affecting the pharmacokinetic and pharmacodynamic profiles of this compound. Establishing a consistent and low-stress handling protocol is crucial for obtaining reliable and reproducible data.[8]

Q4: Are there known drug-drug interactions with this compound that I should be aware of in my in vivo studies?

While specific in vivo drug-drug interaction studies for this compound in animal models are not extensively published, it is important to consider the potential for interactions based on its class (DPP-4 inhibitors). Some DPP-4 inhibitors are metabolized by cytochrome P450 (CYP) enzymes.[9] For example, saxagliptin is metabolized by CYP3A4/5, and its exposure can be altered by strong inhibitors or inducers of these enzymes.[9] Although many gliptins have a low potential for clinically significant drug-drug interactions, it is prudent to be aware of the metabolic pathways of any co-administered compounds in your studies.[9][10][11]

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic (PK) Data

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Dosing Technique - Ensure all personnel are trained on and adhere to a standardized oral gavage or injection protocol.- Use appropriate needle/catheter size for the animal model.- Verify the correct formulation and concentration of this compound before each administration.
Variable Food and Water Intake - Standardize the fasting period before dosing. Be aware that prolonged fasting can alter drug absorption and metabolism.- Ensure ad libitum access to food and water (unless the protocol specifies otherwise) and monitor for any changes in consumption patterns.
Stress During Blood Sampling - Acclimatize animals to the restraint and blood collection procedures before the study begins.- Use the least stressful blood collection method possible (e.g., tail vein vs. retro-orbital).- Ensure consistent timing of blood draws across all animals.
Sample Handling and Processing Errors - Process blood samples consistently and promptly after collection to prevent degradation of this compound or its metabolites.- Use appropriate anticoagulants and store samples at the correct temperature as per the bioanalytical method requirements.- Follow a validated bioanalytical method for sample analysis.
Issue 2: Inconsistent Pharmacodynamic (PD) Effects (e.g., blood glucose lowering)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variability in Basal Glycemic State - Acclimatize animals to the experimental conditions to minimize stress-induced hyperglycemia.- Ensure a consistent diet and feeding schedule leading up to the study.- Measure baseline blood glucose levels before drug administration to account for individual variations.
Inaccurate Measurement of PD Endpoints - Calibrate glucometers and other analytical instruments regularly.- Use a consistent site for blood glucose measurement.- Ensure proper sample handling for assays measuring insulin, GLP-1, or other biomarkers. For GLP-1, in vivo inhibition of DPP-4 is necessary for accurate measurement.[12][13]
Underlying Health Status of Animals - Source animals from a reputable vendor and perform a health check upon arrival.- Exclude animals that show signs of illness or distress from the study.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Selected DPP-4 Inhibitors in Different Species

Drug Species Dose Tmax (h) Cmax (ng/mL) AUC (ng*h/mL) t1/2 (h)
This compound (Cetagliptin) Human (T2DM)50 mg (single dose)0.5 - 580.571734.9 - 41.9
This compound (Cetagliptin) Human (T2DM)100 mg (single dose)0.5 - 5--34.9 - 41.9
Anagliptin Rat-----
Anagliptin Dog-----
Vildagliptin ------
Sitagliptin Mouse10 mg/kg (oral)----

Data for some parameters were not available in the searched literature. This table is intended for comparative purposes and highlights the type of data researchers should aim to collect consistently.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rodents
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week prior to the experiment. Provide standard chow and water ad libitum.

  • Dosing:

    • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

    • Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Sample Processing and Analysis:

    • Centrifuge blood samples at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Protocol 2: Oral Glucose Tolerance Test (OGTT) for Pharmacodynamic Assessment
  • Animal Model and Acclimatization: As described in Protocol 1.

  • Drug Administration:

    • Fast animals for 6 hours.[14]

    • Administer this compound or vehicle orally 30-60 minutes before the glucose challenge.

  • OGTT Procedure:

    • Administer a 2 g/kg body weight glucose solution (50% w/v) via oral gavage.[12][14]

    • Collect blood samples from the tail tip for glucose measurement at 0 (immediately before glucose administration), 15, 30, 60, and 120 minutes after the glucose challenge.

  • Blood Glucose Measurement:

    • Measure blood glucose levels immediately using a validated handheld glucometer.

  • Data Analysis:

    • Plot mean blood glucose concentrations versus time for each treatment group.

    • Calculate the area under the curve (AUC) for blood glucose to quantify the overall glycemic response.

Visualizations

Retagliptin_Mechanism_of_Action cluster_0 Gut cluster_1 Bloodstream cluster_2 Pancreas (β-cells) cluster_3 Pancreas (α-cells) Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate Insulin Secretion Insulin Secretion GLP-1 (active)->Insulin Secretion stimulates (glucose-dependent) Glucagon Secretion Glucagon Secretion GLP-1 (active)->Glucagon Secretion inhibits GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates This compound This compound This compound->DPP-4 inhibits Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose leads to Glucagon Secretion->Lower Blood Glucose contributes to

Caption: Mechanism of action of this compound.

Experimental_Workflow_PK_Study start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization fasting Overnight Fasting (~12 hours) acclimatization->fasting dosing Oral Administration of this compound fasting->dosing blood_collection Serial Blood Sampling (0-24h post-dose) dosing->blood_collection sample_processing Plasma Separation blood_collection->sample_processing storage Sample Storage (-80°C) sample_processing->storage analysis LC-MS/MS Analysis storage->analysis data_analysis Pharmacokinetic Parameter Calculation analysis->data_analysis end End data_analysis->end

Caption: Workflow for a this compound in vivo pharmacokinetic study.

Troubleshooting_Logic cluster_pk PK Troubleshooting cluster_pd PD Troubleshooting high_variability High Variability in Results check_pk Pharmacokinetic Data Variability? high_variability->check_pk check_pd Pharmacodynamic Data Variability? high_variability->check_pd dosing_tech Review Dosing Technique check_pk->dosing_tech Yes sampling_stress Assess Blood Sampling Stress check_pk->sampling_stress Yes sample_handling Verify Sample Handling check_pk->sample_handling Yes basal_state Check Basal Glycemic State check_pd->basal_state Yes measurement_accuracy Validate PD Endpoint Measurement check_pd->measurement_accuracy Yes animal_health Confirm Animal Health check_pd->animal_health Yes

Caption: Logical troubleshooting flow for high variability in this compound studies.

References

Retagliptin Technical Support Center: A Guide to Addressing Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of the Retagliptin compound. Consistent performance of an active pharmaceutical ingredient (API) is critical for reliable experimental results and successful drug development. This resource offers detailed methodologies and data-driven insights to help you identify, troubleshoot, and mitigate variability in your this compound batches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, competitive, and orally active dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Its primary therapeutic application is in the management of type 2 diabetes mellitus.[2] The mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control.[3]

Q2: What are the common sources of batch-to-batch variability in pharmaceutical compounds like this compound?

A2: Batch-to-batch variability in APIs can stem from several factors throughout the manufacturing process. Key sources include:

  • Polymorphism: The existence of different crystalline forms of the API can affect physical properties like solubility and stability.[4][5][6]

  • Impurities and Degradation Products: Variations in the levels and types of impurities from the synthesis process or degradation over time can impact the compound's purity and biological activity.[7][]

  • Particle Size Distribution: Differences in particle size can influence dissolution rates and bioavailability.

  • Residual Solvents: Inconsistent levels of residual solvents from the manufacturing process can affect the API's physical and chemical properties.

Q3: Why is controlling batch-to-batch variability of this compound important for my research?

A3: Consistent API quality is fundamental for reproducible and reliable experimental outcomes. Variability in this compound batches can lead to:

  • Inconsistent results in in vitro and in vivo assays.

  • Difficulty in establishing accurate dose-response relationships.

  • Challenges in formulation development and ensuring product stability.

  • Potential for unexpected toxicity or altered efficacy.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound batch-to-batch variability.

Issue 1: Inconsistent Analytical Results (e.g., HPLC, LC-MS)

Possible Cause: Variations in purity, presence of unknown impurities, or degradation of the this compound sample.

Troubleshooting Workflow:

start Inconsistent Analytical Results check_purity Verify Certificate of Analysis (CoA) for Purity start->check_purity run_hplc Run High-Performance Liquid Chromatography (HPLC) Analysis check_purity->run_hplc compare_profiles Compare Chromatographic Profiles of Different Batches run_hplc->compare_profiles impurity_profiling Perform Impurity Profiling using LC-MS compare_profiles->impurity_profiling Discrepancies Found end Implement Appropriate QC Measures compare_profiles->end No Discrepancies forced_degradation Conduct Forced Degradation Studies impurity_profiling->forced_degradation identify_impurities Identify and Quantify Impurities/Degradants forced_degradation->identify_impurities contact_supplier Contact Supplier for Information on Impurity Profile identify_impurities->contact_supplier contact_supplier->end

Caption: Workflow for troubleshooting inconsistent analytical results.

Experimental Protocols:

  • High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 224 nm or 275 nm).[9]

    • Procedure: Prepare standard solutions of this compound from a reference batch and the batch . Inject equal volumes and compare the peak areas and retention times. Look for any additional or different peaks in the chromatogram of the problematic batch.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling:

    • Utilize an LC-MS system to identify the mass-to-charge ratio (m/z) of any unknown peaks observed in the HPLC analysis. This will help in the tentative identification of impurities or degradation products.[10]

  • Forced Degradation Studies:

    • Expose this compound samples to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines Q1A(R2).[11][12] This helps to understand the degradation pathways and identify potential degradation products that might arise during storage or processing. For example, a related compound, Linagliptin, showed degradation under acidic, basic, and oxidative conditions.[11][13]

Quantitative Data Summary:

ParameterBatch A (Reference)Batch B (Variable)Acceptance Criteria
Purity (HPLC, %) 99.8%98.5%≥ 99.5%
Total Impurities (%) 0.2%1.5%≤ 0.5%
Largest Unknown Impurity (%) 0.05%0.8%≤ 0.1%
Issue 2: Variable Biological Activity or Inconsistent In Vitro/In Vivo Results

Possible Cause: Presence of different polymorphic forms with varying solubility and bioavailability, or the presence of biologically active/inactive impurities.

Troubleshooting Workflow:

start Inconsistent Biological Activity check_physical Characterize Solid-State Properties start->check_physical xrd Perform X-Ray Powder Diffraction (XRPD) check_physical->xrd dsc Perform Differential Scanning Calorimetry (DSC) check_physical->dsc solubility Conduct Solubility Studies check_physical->solubility compare_data Compare Data Between Batches xrd->compare_data dsc->compare_data solubility->compare_data compare_data->start No Differences, Re-evaluate Assay correlate Correlate Physical Properties with Biological Activity compare_data->correlate Differences Identified end Select Batches with Consistent Physicochemical Properties correlate->end

Caption: Workflow for troubleshooting inconsistent biological activity.

Experimental Protocols:

  • X-Ray Powder Diffraction (XRPD):

    • Purpose: To identify the crystalline form (polymorph) of this compound in different batches.

    • Procedure: Analyze a small amount of the solid sample using an XRPD instrument. Compare the resulting diffraction patterns. Different patterns indicate different polymorphic forms. Studies on similar molecules like Sitagliptin have shown the existence of multiple crystalline forms which can be differentiated by XRPD.[5][6]

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the melting point and thermal behavior, which are characteristic of a specific polymorphic form.

    • Procedure: Heat a small sample of this compound in a DSC instrument at a controlled rate. The resulting thermogram will show endothermic or exothermic events at specific temperatures. Different polymorphs will have different melting points and thermal profiles.[4][14]

  • Solubility Studies:

    • Purpose: To determine the solubility of different batches of this compound in relevant physiological buffers.

    • Procedure: Prepare saturated solutions of each batch in buffers of different pH (e.g., pH 1.2, 4.5, 6.8). After equilibration, filter the solutions and determine the concentration of dissolved this compound by HPLC.

Quantitative Data Summary:

ParameterBatch A (Reference)Batch B (Variable)
Polymorphic Form (XRPD) Form IForm II
Melting Point (DSC, °C) ~205°C~180°C
Solubility in pH 6.8 buffer (mg/mL) 1.50.8

Signaling Pathway

This compound, as a DPP-4 inhibitor, influences the incretin signaling pathway, which is crucial for glucose homeostasis. Understanding this pathway can help in designing relevant biological assays.

cluster_0 Incretin Signaling Pathway Food_Intake Food Intake GLP1_GIP GLP-1 and GIP Secretion (Intestinal L-cells and K-cells) Food_Intake->GLP1_GIP Pancreatic_Beta_Cells Pancreatic Beta-Cells GLP1_GIP->Pancreatic_Beta_Cells Pancreatic_Alpha_Cells Pancreatic Alpha-Cells GLP1_GIP->Pancreatic_Alpha_Cells DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin_Secretion->Glucose_Uptake Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon_Secretion Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites This compound This compound This compound->DPP4 Inhibition

Caption: Mechanism of action of this compound in the incretin signaling pathway.

By systematically applying these troubleshooting guides and understanding the underlying science, researchers can effectively address batch-to-batch variability of this compound, ensuring the integrity and reproducibility of their experimental data.

References

Technical Support Center: Optimization of Oral Gavage Techniques for Retagliptin in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the oral administration of Retagliptin in mice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for preparing this compound for oral gavage in mice?

A1: The choice of vehicle is critical for drug solubility, stability, and minimizing adverse effects. While specific data for this compound in mice is limited, common vehicles for oral gavage include aqueous solutions like 0.5% methylcellulose or saline. For compounds with low aqueous solubility, co-solvents may be necessary. A generally well-tolerated formulation for many compounds is a suspension in 0.5% methylcellulose in water. Another common vehicle combination includes DMSO, PEG300, Tween-80, and saline.[1] For sensitive mouse strains, reducing the percentage of DMSO is recommended.[1] It is crucial to ensure this compound is stable and forms a homogenous suspension or solution in the chosen vehicle. A pilot study to assess the tolerability of the vehicle alone is advisable.

Q2: How do I determine the correct dose and administration volume of this compound?

A2: The dose of this compound will depend on the specific study design (e.g., pharmacokinetic, pharmacodynamic, or toxicity studies). Preclinical toxicity studies in Beagle dogs have used doses up to 50 mg/kg.[2] However, doses for efficacy studies in mice are typically lower and should be determined from literature on similar DPP-4 inhibitors or through dose-ranging studies.

The administration volume should not exceed 10 ml/kg of the animal's body weight (equivalent to 1% of body weight).[3] For example, a 25g mouse should receive a maximum volume of 0.25 ml. Using the smallest effective volume helps to prevent reflux and aspiration.[4]

Q3: What is the appropriate gavage needle (cannula) size for mice?

A3: The gavage needle must be selected based on the mouse's weight and size to prevent esophageal or stomach injury. The needle should have a smooth, ball-shaped tip.[3][5] Flexible plastic or elastomer-tipped needles are often preferred as they may reduce the risk of trauma compared to rigid stainless steel needles.[5][6][7] The length should be pre-measured from the tip of the mouse's nose to the last rib to ensure it reaches the stomach without causing perforation.[4]

Data Presentation: Gavage Needle Sizing Guide

Mouse Weight (g)Recommended GaugeTypical Length (inches)
<1424G1
15-2022G1 - 1.5
20-2520G1.5
25-3518G1.5 - 2

Source: Adapted from Queen's University SOP.[3]

Q4: How can I minimize stress to the mice during the oral gavage procedure?

A4: Minimizing stress is crucial for animal welfare and data integrity, as stress can significantly alter physiological parameters like plasma corticosterone levels.[8][9]

  • Habituation: Handle the mice for several days before the experiment to acclimate them to the researcher and the restraint method.

  • Proficiency: The person performing the gavage must be well-trained and skilled to ensure the procedure is quick and smooth.[3][6]

  • Proper Restraint: Use a firm but gentle scruffing technique that immobilizes the head and neck without impeding breathing.[3][4]

  • Sucrose Pre-coating: Coating the tip of the gavage needle with a sucrose solution can pacify the mouse, reduce the time to passage, and lower stress-related behaviors and corticosterone levels.[8][10][11]

  • Alternatives: For chronic studies, consider voluntary oral administration methods, such as incorporating this compound into a palatable jelly or treat, which can eliminate gavage-associated stress.[12][13][14][15]

Troubleshooting Guide

Q1: The mouse is struggling excessively during needle insertion. What should I do?

A1: If the mouse struggles, do not force the needle.[16] This indicates that the needle may not be correctly placed in the esophagus. Forcing it can cause severe injury, including perforation of the esophagus or trachea.[3] Immediately and gently withdraw the needle, allow the animal to rest and calm down, and then re-attempt the procedure, ensuring the head and neck are properly aligned.[4] No more than three attempts should be made in a single session.[3]

Q2: I see fluid coming from the mouse's nose or mouth after administration. What does this mean?

A2: This is a critical sign of a failed procedure. It likely means the gavage needle was inserted into the trachea (windpipe) instead of the esophagus, and the solution was delivered into the lungs.[5] Alternatively, it could be due to reflux from administering too large a volume or injecting the fluid too quickly.[3][7]

  • Action: Immediately stop the procedure. Gently tilt the mouse's head down to allow the fluid to drain.[5] The animal must be closely monitored for signs of respiratory distress (gasping, wheezing, bluish skin). If such signs appear, the animal must be humanely euthanized to prevent suffering.[17] Do not attempt to dose the animal again for at least 24 hours.[3]

Q3: The mouse appears lethargic and has a hunched posture after the procedure. What should I do?

A3: These are signs of pain or distress and could indicate an injury such as esophageal irritation, inflammation, or perforation.[3][17] The animal should be placed back in its home cage and monitored closely for at least 15 minutes immediately after the procedure and again within 12-24 hours.[7][16][17] If the symptoms persist or worsen (e.g., weight loss, difficulty breathing, lack of food intake), a veterinarian must be consulted.[17] These adverse events can be confounding factors in the study.

Q4: My experimental results show high variability between mice. Could the gavage technique be the cause?

A4: Yes, improper or inconsistent gavage technique is a significant source of scientific variability.[8]

  • Stress: Stress from the procedure can alter metabolic and endocrine parameters, including glucose levels, which is highly relevant for a DPP-4 inhibitor like this compound.[9]

  • Inaccurate Dosing: Misdelivery of the compound (e.g., into the trachea or reflux) means the animal did not receive the full intended dose.

  • Tissue Injury: Inflammation or injury from the procedure can trigger systemic responses that affect experimental outcomes.

  • Solutions: Ensure all technicians are uniformly trained. Standardize the restraint method, needle size, volume, and speed of administration. Incorporate stress-reducing refinements like sucrose coating.[8] Consider a pilot study to validate the technique's consistency before beginning the main experiment.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Suspension (0.5% Methylcellulose)
  • Calculate Required Mass: Determine the total mass of this compound needed based on the number of mice, their average weight, the target dose (mg/kg), and the administration volume (e.g., 10 ml/kg). Account for a small overage (~10-20%) to ensure sufficient volume.

  • Prepare Vehicle: To prepare a 0.5% (w/v) methylcellulose solution, slowly add 0.5 g of methylcellulose powder to 100 ml of sterile water while stirring vigorously to prevent clumping. It may be necessary to heat the water initially and then cool it to fully dissolve the methylcellulose, depending on the viscosity grade.

  • Create Suspension: Weigh the calculated amount of this compound powder. Using a mortar and pestle, grind the powder to a fine consistency. Add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate to form a smooth, uniform paste.

  • Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure the drug is evenly suspended.

  • Storage and Use: Store the suspension according to the manufacturer's stability data for this compound (typically at 4°C). Before each use, vortex or stir the suspension thoroughly to ensure a homogenous dose is drawn into the syringe.

Protocol 2: Standard Operating Procedure (SOP) for Oral Gavage in Mice
  • Animal Preparation: Weigh the mouse and calculate the precise volume to be administered (not to exceed 10 ml/kg).[3]

  • Syringe Preparation: Attach the appropriate size gavage needle to a syringe. Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.

  • Restraint: Gently scruff the mouse with the non-dominant hand, grasping the loose skin over the shoulders and behind the ears. The body should be supported, and the head and neck should be in a straight, vertical alignment with the body.[4] This straightens the path to the esophagus.

  • Needle Insertion: Gently insert the gavage needle into the side of the mouth (in the gap behind the incisors) and advance it along the roof of the mouth towards the back of the throat.[3] The mouse will often exhibit a swallowing reflex as the needle reaches the pharynx.

  • Advancement into Esophagus: Once the mouse swallows, the needle should slide easily down the esophagus with no resistance.[16] DO NOT force the needle. If resistance is met, withdraw and start again.[16]

  • Dose Administration: Once the needle is inserted to the pre-measured depth, administer the liquid slowly and steadily.[3]

  • Needle Removal: After administration, gently remove the needle along the same path of insertion.

  • Post-Procedure Monitoring: Return the mouse to its cage and observe for a minimum of 15 minutes for any signs of immediate distress (e.g., gasping, choking, fluid from the nose).[7][17] Conduct follow-up monitoring at 12-24 hours.[17]

Data Presentation: Sample Pharmacokinetic Study Design
Time PointRoute of AdministrationDose (mg/kg)Sample TypeNumber of Mice
Pre-dose (0 h)Oral Gavage10Plasma3
15 minOral Gavage10Plasma3
30 minOral Gavage10Plasma3
1 hOral Gavage10Plasma3
2 hOral Gavage10Plasma3
4 hOral Gavage10Plasma3
8 hOral Gavage10Plasma3
24 hOral Gavage10Plasma3

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Oral Gavage

G prep 1. Preparation - Calculate Dose/Volume - Prepare this compound Solution - Label Tubes animal_prep 2. Animal Preparation - Weigh Mouse - Load Syringe prep->animal_prep restraint 3. Restraint - Scruff Mouse - Align Head and Body animal_prep->restraint insertion 4. Gavage Procedure - Insert Needle into Esophagus - Administer Solution Slowly restraint->insertion removal 5. Needle Removal - Withdraw Needle Gently insertion->removal monitoring 6. Post-Procedure Monitoring - Immediate (15 min) - Follow-up (12-24h) removal->monitoring end End of Procedure monitoring->end

Caption: Standard experimental workflow for administering this compound via oral gavage in mice.

Troubleshooting Decision Tree for Oral Gavage

G start During Needle Insertion resistance Is there resistance or excessive struggling? start->resistance stop STOP Withdraw Needle Gently resistance->stop Yes proceed No Resistance Proceed with Dosing resistance->proceed No rest Allow mouse to rest Re-evaluate restraint stop->rest reattempt Re-attempt Insertion (Max 3 attempts) rest->reattempt post Post-Administration proceed->post fluid Fluid from nose/mouth or coughing/gasping? post->fluid trachea Probable Tracheal Delivery STOP. Tilt head down. fluid->trachea Yes ok No Distress Procedure Successful fluid->ok No monitor Monitor for Respiratory Distress If distress occurs, euthanize. trachea->monitor

Caption: Decision tree for troubleshooting common issues during and after oral gavage.

This compound (DPP-4 Inhibitor) Mechanism of Action

G cluster_0 This compound Action cluster_1 Incretin System cluster_2 Pancreatic Response & Glucose Control This compound This compound (Oral Gavage) DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Breaks down Meal Food Intake Meal->Incretins Stimulates Release Inactive Inactive Metabolites Incretins->Inactive Degradation Insulin ↑ Insulin Secretion (β-cells) Incretins->Insulin Enhances Glucagon ↓ Glucagon Secretion (α-cells) Incretins->Glucagon Suppresses Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Reduces hepatic glucose output

Caption: Signaling pathway showing this compound's inhibition of DPP-4 to enhance glycemic control.[18][19]

References

Technical Support Center: Retagliptin Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry-based detection and quantification of Retagliptin. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass transitions for detecting this compound and its active metabolite, this compound acid?

A1: For the analysis of this compound and its main active metabolite, this compound acid, using tandem mass spectrometry, it is crucial to use specific precursor and product ion pairs (mass transitions) for accurate quantification. While the exact m/z values can vary slightly based on the instrument and source conditions, the following transitions are commonly used in positive electrospray ionization (ESI+) mode:

  • This compound: The protonated molecule [M+H]⁺ is selected as the precursor ion.

  • This compound acid: Similarly, the protonated molecule [M+H]⁺ serves as the precursor ion.

Note: Specific m/z values for precursor and product ions are proprietary and typically determined during method development. Researchers should infuse a standard solution of this compound and this compound acid into the mass spectrometer to determine the optimal transitions.

Q2: What is a suitable internal standard (IS) for this compound analysis?

A2: A stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4) is the ideal internal standard. SIL-IS compensates for variability in sample preparation and matrix effects, ensuring the highest accuracy and precision. If a SIL-IS is unavailable, a structurally similar compound with similar chromatographic and mass spectrometric behavior that is not present in the biological matrix can be used.

Q3: What are the common sample preparation techniques for analyzing this compound in plasma?

A3: The most common sample preparation techniques for this compound in plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).[1]

  • Protein Precipitation (PPT): This is a simple and rapid technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is injected into the LC-MS/MS system.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte into an immiscible organic solvent. This method can reduce matrix effects but is more time-consuming than PPT.

The choice of method depends on the required sensitivity and the complexity of the sample matrix.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause Recommended Solution
No or Low Signal Intensity 1. Improper sample concentration.[2] 2. Inefficient ionization.[2] 3. Instrument not tuned or calibrated.[2] 4. Incorrect mass transitions.1. Ensure the sample concentration is within the linear range of the assay. 2. Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). Confirm the use of positive ion mode for this compound. 3. Perform routine tuning and mass calibration of the mass spectrometer. 4. Verify the precursor and product ion m/z values by infusing a standard solution.
Poor Peak Shape (Tailing, Broadening, Splitting) 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Injection of a solvent stronger than the mobile phase.[3] 4. Extra-column dead volume.1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reconstitute the final extract in a solvent with a composition similar to or weaker than the initial mobile phase. 4. Check all fittings and tubing for proper connections to minimize dead volume.
High Background Noise 1. Contaminated mobile phase or reagents. 2. Dirty ion source. 3. Matrix effects from the biological sample.1. Prepare fresh mobile phases using high-purity solvents and additives. 2. Clean the ion source components, including the capillary and cones. 3. Improve the sample cleanup procedure (e.g., switch from PPT to LLE or use solid-phase extraction).
Inconsistent Retention Times 1. Air bubbles in the pump. 2. Leak in the LC system. 3. Changes in mobile phase composition. 4. Column temperature fluctuations.1. Purge the LC pumps to remove any trapped air bubbles. 2. Inspect all fittings and connections for leaks. 3. Ensure accurate and consistent mobile phase preparation. 4. Use a column oven to maintain a stable temperature.
Ion Suppression or Enhancement 1. Co-elution of matrix components with the analyte.[4][5] 2. High concentrations of salts or other non-volatile components in the sample.1. Optimize the chromatographic method to separate the analyte from interfering matrix components. 2. Modify the sample preparation to remove interfering substances. Diluting the sample may also help.

Experimental Protocols

Detailed Methodology for this compound Quantification in Human Plasma

This protocol outlines a typical LC-MS/MS method for the quantification of this compound in human plasma.

1. Preparation of Stock and Working Solutions

  • Stock Solutions: Prepare individual stock solutions of this compound, this compound acid, and the internal standard (e.g., this compound-d4) in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare working standard solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

3. LC-MS/MS Parameters

Parameter Condition
LC System Agilent 1290 Infinity LC or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Quantitative Data Summary

The following tables summarize typical concentrations used for calibration standards and quality control samples for the analysis of this compound and this compound acid in plasma.

Table 1: Calibration Standard Concentrations in Plasma

Standard IDThis compound (ng/mL)This compound acid (ng/mL)
STD10.10.3
STD20.30.9
STD314
STD4520
STD520100
STD690450
STD7100500

Table 2: Quality Control (QC) Sample Concentrations in Plasma

QC LevelThis compound (ng/mL)This compound acid (ng/mL)
LLOQ0.10.3
Low QC (LQC)0.30.9
Medium QC (MQC)1575
High QC (HQC)80400

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Workflow for this compound analysis in plasma.

Troubleshooting Logic for Low Signal Intensity

troubleshooting_low_signal start Low or No Signal check_ms Check MS Tune & Calibration? start->check_ms tune_ms Perform Tuning & Calibration check_ms->tune_ms No check_sample Sample Concentration Correct? check_ms->check_sample Yes tune_ms->check_sample adjust_conc Adjust Concentration check_sample->adjust_conc No check_source Optimize Ion Source? check_sample->check_source Yes adjust_conc->check_source optimize_source Adjust Source Parameters check_source->optimize_source No check_transitions Verify Mass Transitions? check_source->check_transitions Yes optimize_source->check_transitions verify_transitions Infuse Standard to Confirm check_transitions->verify_transitions No solution Signal Restored check_transitions->solution Yes verify_transitions->solution

Caption: Troubleshooting logic for low MS signal intensity.

References

Overcoming matrix effects in bioanalysis of Retagliptin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Retagliptin.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Analyte interacting with active sites on the column. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound.1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Optimize Mobile Phase: Add modifiers like a small percentage of formic acid or ammonium formate to the mobile phase to improve peak shape. 3. Change Column: Consider a different column chemistry (e.g., a column with end-capping) to minimize secondary interactions.
High Signal Suppression or Enhancement 1. Co-elution of Matrix Components: Endogenous phospholipids or other matrix components are co-eluting with this compound and interfering with ionization.[1][2] 2. Inefficient Sample Cleanup: The chosen sample preparation method is not adequately removing interfering substances.1. Improve Chromatographic Separation: Modify the gradient, flow rate, or mobile phase composition to separate this compound from interfering peaks. 2. Enhance Sample Preparation: Implement a more rigorous sample cleanup method. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than Protein Precipitation (PPT).[3] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.
Low Analyte Recovery 1. Inefficient Extraction: The chosen extraction solvent or pH is not optimal for this compound. 2. Analyte Adsorption: this compound may be adsorbing to plasticware or the sample preparation device. 3. Analyte Degradation: Instability of this compound during sample processing.1. Optimize Extraction Conditions: Test different organic solvents and pH conditions for LLE or SPE. For example, a study on another gliptin used methyl tert-butyl ether for LLE.[4] 2. Use Low-Binding Labware: Employ low-protein-binding tubes and pipette tips. 3. Ensure Sample Stability: Keep samples on ice or at a controlled low temperature during processing. Perform stability assessments at various stages of the sample handling and analysis process.
Inconsistent Results (Poor Precision) 1. Variability in Sample Preparation: Inconsistent execution of the sample preparation workflow. 2. Instrument Instability: Fluctuations in the LC-MS/MS system's performance. 3. Matrix Effects Varying Between Samples: Different patient or animal samples can have different levels of interfering components.[2]1. Standardize and Automate Sample Preparation: Use automated liquid handlers for precise and repeatable sample processing. 2. Perform System Suitability Tests: Regularly inject a standard solution to monitor the instrument's performance (e.g., peak area, retention time, and peak shape). 3. Evaluate Matrix Effect Across Different Lots: Test at least six different lots of the biological matrix to assess the variability of the matrix effect during method validation.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 2. Carryover from Previous Injections: Residual analyte or matrix components remaining in the injection port or column. 3. Dirty Ion Source: Contamination of the mass spectrometer's ion source.1. Use High-Purity Solvents: Employ LC-MS grade solvents and freshly prepared mobile phases. 2. Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash solution to effectively clean the injection needle and port between injections. 3. Perform Regular Instrument Maintenance: Clean the ion source according to the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting components from the biological matrix (e.g., plasma, urine).[2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[2]

Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?

A2: The optimal sample preparation technique depends on the required sensitivity and the complexity of the matrix. While Protein Precipitation (PPT) is a simple and fast method, it is often less effective at removing phospholipids and other interfering components. Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are generally more effective in producing cleaner extracts and minimizing matrix effects.[3] For instance, a validated method for another gliptin, sitagliptin, utilized LLE with methyl tert-butyl ether.[4] The choice should be guided by thorough method development and validation.

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: The most common method to evaluate matrix effects is the post-extraction addition method. This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase). The ratio of these responses indicates the extent of ion suppression or enhancement. It is recommended to assess the matrix effect in at least six different lots of the biological matrix to understand its variability.

Q4: What are the typical Lower Limits of Quantification (LLOQ) for this compound in biological matrices?

A4: A validated LC-MS/MS method for the simultaneous determination of this compound and its active metabolite, this compound acid, reported the following LLOQs[5]:

AnalyteMatrixLLOQ (ng/mL)
This compoundPlasma0.1
This compound acidPlasma0.3
This compoundUrine5
This compound acidUrine10
This compoundFeces1
This compound acidFeces3

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound bioanalysis?

A5: While not strictly mandatory in all cases, the use of a SIL-IS is highly recommended for LC-MS/MS bioanalysis. A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute, meaning it will be subjected to the same matrix effects. This co-behavior allows the SIL-IS to compensate for variations in extraction recovery and ion suppression/enhancement, leading to more accurate and precise quantification.

Experimental Protocols

Detailed Methodology: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma (Analogous Method)

This protocol is based on a validated method for another gliptin, Sitagliptin, and can be adapted for this compound.[4]

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound-d4 in 50% methanol).

    • Vortex for 10 seconds.

  • Extraction:

    • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex for 5 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

  • Supernatant Transfer and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Injection:

    • Reconstitute the dried residue with 100 µL of the mobile phase.

    • Vortex for 30 seconds.

    • Inject a suitable volume (e.g., 5 µL) into the LC-MS/MS system.

Visualizations

experimental_workflow sample Biological Sample (Plasma) add_is Add Internal Standard sample->add_is Spike extraction Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) add_is->extraction evaporation Evaporation extraction->evaporation Isolate Analyte reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms Inject data Data Processing & Quantification lc_ms->data

Figure 1. General experimental workflow for this compound bioanalysis.

troubleshooting_logic start Inaccurate/Imprecise Results check_ms Check MS Performance (System Suitability) start->check_ms ms_ok MS OK? check_ms->ms_ok check_chromatography Evaluate Chromatography (Peak Shape, Retention Time) chrom_ok Chromatography OK? check_chromatography->chrom_ok check_sample_prep Assess Sample Preparation (Recovery, Matrix Effect) prep_ok Sample Prep OK? check_sample_prep->prep_ok ms_ok->check_chromatography Yes optimize_ms Optimize MS Parameters (Source, Gas Flow) ms_ok->optimize_ms No chrom_ok->check_sample_prep Yes optimize_chrom Optimize LC Method (Gradient, Mobile Phase) chrom_ok->optimize_chrom No optimize_prep Improve Sample Cleanup (Change Technique: LLE/SPE) prep_ok->optimize_prep No end Validated Method prep_ok->end Yes optimize_ms->check_ms optimize_chrom->check_chromatography optimize_prep->check_sample_prep

Figure 2. Troubleshooting logic for bioanalytical method development.

References

Improving reproducibility of Retagliptin enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of Retagliptin enzyme inhibition assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective and competitive inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, ultimately leading to improved glycemic control.

Q2: What is the principle of a typical in vitro this compound inhibition assay?

A common method is a fluorescence-based assay that uses a synthetic substrate for DPP-4, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). DPP-4 cleaves this substrate, releasing the fluorescent molecule AMC. The rate of increase in fluorescence is proportional to the DPP-4 enzyme activity. In the presence of an inhibitor like this compound, the enzyme's activity is reduced, leading to a slower rate of fluorescence increase. The inhibitory effect is quantified by comparing the enzyme activity with and without the inhibitor.

Q3: How should I prepare my this compound stock solution?

This compound can typically be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to note that high concentrations of DMSO can inhibit enzyme activity. Therefore, the final concentration of DMSO in the assay should be kept low, typically at or below 1%. Subsequent dilutions of this compound for the assay should be made in the assay buffer.

Q4: What are the critical controls to include in my assay plate?

To ensure data quality and aid in troubleshooting, the following controls are essential:

  • No-Enzyme Control: Contains all reaction components except the DPP-4 enzyme. This helps to determine the background fluorescence of the substrate and other components.

  • No-Inhibitor Control (100% Activity): Contains all reaction components, including the enzyme and the vehicle (e.g., DMSO) used to dissolve the inhibitor. This represents the maximum enzyme activity.

  • Positive Control Inhibitor: A known DPP-4 inhibitor (e.g., Sitagliptin) should be included to validate the assay's ability to detect inhibition.

  • Blank Wells: Contain only the assay buffer to measure the background fluorescence of the plate and buffer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background fluorescence in no-enzyme control wells Substrate (Gly-Pro-AMC) degradation or contamination.- Use fresh, high-quality substrate. Protect the substrate solution from light. - Prepare substrate solution fresh for each experiment. - Ensure the assay buffer is free of contaminating proteases.
No or very low fluorescence signal in "100% activity" wells Inactive DPP-4 enzyme.- Ensure proper storage of the enzyme at -80°C. - Avoid repeated freeze-thaw cycles. - Verify the enzyme's activity with a new batch or a known active lot.
Incorrect assay buffer pH or composition.- The optimal pH for DPP-4 activity is typically around 7.5-8.0. Verify the pH of your buffer. - Ensure the buffer composition matches recommended conditions (e.g., Tris-HCl with appropriate salt concentrations).
Incorrect wavelength settings on the plate reader.- For AMC-based assays, use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
High variability between replicate wells Pipetting errors.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to add to the wells to minimize pipetting variations.
Incomplete mixing of reagents in the wells.- Gently mix the plate after adding all reagents, for example, by using a plate shaker for a short duration. Avoid introducing bubbles.
Temperature fluctuations across the plate.- Ensure the plate is uniformly incubated at the recommended temperature (typically 37°C).
Calculated IC50 value is significantly different from expected values Incorrect concentration of this compound.- Double-check all dilution calculations and ensure accurate preparation of the serial dilutions.
Substrate concentration is too high.- For competitive inhibitors, a high substrate concentration can lead to an overestimation of the IC50 value. Use a substrate concentration at or below its Michaelis-Menten constant (Km). The Km for Gly-Pro-AMC is approximately 17.4 µM.
Assay is not under initial velocity conditions.- Ensure that less than 10% of the substrate is consumed during the reaction. This can be achieved by reducing the incubation time or the enzyme concentration.
Assay signal drifts over time Photobleaching of the fluorescent product.- Minimize the exposure of the plate to light. - If taking kinetic readings, reduce the frequency of measurements.
Temperature instability.- Ensure the plate reader's temperature control is stable throughout the measurement period.

Quantitative Data Summary

The following table provides typical concentration ranges and values for key components and parameters in a this compound DPP-4 inhibition assay.

Parameter Typical Value/Range Notes
This compound IC50 Expected in the low nanomolar (nM) rangeThe exact IC50 can vary depending on assay conditions. For comparison, Sitagliptin has a reported IC50 of approximately 19 nM.
DPP-4 Enzyme Concentration 0.5 - 10 ng/well (for a 100 µL reaction volume)The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
Substrate (Gly-Pro-AMC) Concentration 10 - 100 µMA concentration at or near the Km (~17.4 µM) is recommended for determining the potency of competitive inhibitors.
Incubation Time 15 - 60 minutesShould be optimized to ensure the reaction remains within the initial velocity phase.
Incubation Temperature 37°C
Assay Buffer pH 7.5 - 8.0
Final DMSO Concentration ≤ 1% (v/v)

Detailed Experimental Protocol

This protocol describes a standard fluorescence-based assay for determining the IC50 of this compound for DPP-4 inhibition in a 96-well plate format.

1. Reagent Preparation:

  • Assay Buffer: Prepare a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA).

  • DPP-4 Enzyme Stock Solution: Reconstitute recombinant human DPP-4 enzyme in assay buffer to a stock concentration of 1 µg/mL. Aliquot and store at -80°C.

  • DPP-4 Working Solution: On the day of the experiment, dilute the DPP-4 stock solution in cold assay buffer to the desired final concentration (e.g., 20 ng/µL). Keep on ice.

  • Substrate (Gly-Pro-AMC) Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.

  • Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 200 µM).

  • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

  • This compound Serial Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.

2. Assay Procedure:

  • Plate Layout: Design the plate layout to include all necessary controls (blank, no-enzyme, no-inhibitor, positive control, and various concentrations of this compound), preferably in triplicate.

  • Add Inhibitor/Controls: Add 10 µL of the this compound serial dilutions, positive control, or vehicle (assay buffer with the same final DMSO concentration) to the appropriate wells of a black, flat-bottom 96-well plate.

  • Add Enzyme: Add 40 µL of the DPP-4 working solution to all wells except the no-enzyme control and blank wells. Add 40 µL of assay buffer to the no-enzyme control and blank wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction: Add 50 µL of the substrate working solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

3. Data Analysis:

  • Subtract Background: Subtract the average fluorescence of the blank wells from all other readings.

  • Calculate Percent Inhibition:

    • Determine the net fluorescence for each well by subtracting the average fluorescence of the no-enzyme control from the corresponding data point.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of no-inhibitor control)] x 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

Retagliptin_Signaling_Pathway cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Mediated Inactivation cluster_2 This compound Inhibition Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates Pancreatic Beta-Cells Pancreatic Beta-Cells Incretin Hormones (GLP-1, GIP)->Pancreatic Beta-Cells stimulates DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme substrate Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins degrades to This compound This compound This compound->DPP-4 Enzyme inhibits

Caption: Mechanism of this compound action on the incretin pathway.

Experimental_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, this compound) B Add Inhibitor/Controls to 96-well Plate A->B C Add DPP-4 Enzyme Solution B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate D->E F Incubate at 37°C E->F G Measure Fluorescence (Ex: 360nm, Em: 460nm) F->G H Data Analysis (% Inhibition, IC50 Curve) G->H

Caption: General workflow for a this compound DPP-4 inhibition assay.

Troubleshooting_Tree Start Assay Issue Detected Q1 Is the signal low or absent in '100% activity' controls? Start->Q1 A1_Yes Check Enzyme Activity (storage, freeze-thaw cycles). Verify Buffer pH & Wavelengths. Q1->A1_Yes Yes Q2 Is the background high in 'no-enzyme' controls? Q1->Q2 No End Consult further documentation A1_Yes->End A2_Yes Check Substrate Quality (freshness, light exposure). Use fresh buffer. Q2->A2_Yes Yes Q3 Is there high variability between replicates? Q2->Q3 No A2_Yes->End A3_Yes Review Pipetting Technique. Ensure proper mixing. Check for temperature gradients. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting common assay issues.

References

Validation & Comparative

Retagliptin and Sitagliptin: An In Vivo Efficacy Comparison for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vivo efficacy of the DPP-4 inhibitors Retagliptin and Sitagliptin in the management of Type 2 Diabetes Mellitus (T2DM).

This guide provides a detailed comparison of this compound and Sitagliptin, two prominent dipeptidyl peptidase-4 (DPP-4) inhibitors. While direct head-to-head in vivo comparative studies are not yet available in published literature, this document synthesizes existing data from separate in vivo and clinical studies to offer an objective overview of their efficacy. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway visualizations to facilitate a clear understanding for researchers and professionals in the field.

Mechanism of Action: DPP-4 Inhibition

Both this compound and Sitagliptin share a common mechanism of action by selectively inhibiting the DPP-4 enzyme.[1][2][3][4][5] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][5] By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP.[1][2][3][5] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.[1][2][3][5]

Signaling Pathway of DPP-4 Inhibitors

DPP4_Inhibitor_Pathway cluster_gut Gut cluster_circulation Circulation cluster_drug Drug Action cluster_pancreas Pancreas cluster_outcome Glycemic Control Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates secretion DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme degraded by β-cells β-cells Incretins (GLP-1, GIP)->β-cells stimulates α-cells α-cells Incretins (GLP-1, GIP)->α-cells inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins This compound / Sitagliptin This compound / Sitagliptin This compound / Sitagliptin->DPP-4 Enzyme inhibits Insulin Secretion Insulin Secretion β-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion decreases Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Glucagon Secretion->Lower Blood Glucose contributes to

Caption: Mechanism of action of this compound and Sitagliptin.

In Vivo Efficacy Data

The following tables summarize the available in vivo efficacy data for Sitagliptin from animal studies and this compound from a clinical trial. It is crucial to note that these results are not from a direct comparative study and were obtained under different experimental conditions.

Sitagliptin: In Vivo Efficacy in Animal Models
ParameterAnimal ModelTreatment DetailsResultsReference
DPP-4 Inhibition ob/ob mice10 mg/kg, p.o.90% inhibition at 60 min, >70% inhibition at 8 h[6]
Blood Glucose db/db miceChronic treatment with a sitagliptin analog (des-fluoro-sitagliptin) in dietSignificant and dose-dependent reductions of postprandial and 6-h fasting blood glucose
HbA1c db/db miceChronic treatment with a sitagliptin analog (des-fluoro-sitagliptin) in dietSignificant and dose-dependent reductions in A1C
Oral Glucose Tolerance ob/ob mice10 mg/kg, p.o.Improved glucose lowering effectively till 8 h (~35%)[6]
Pancreatic β-cell Mass db/db miceChronic treatment with a sitagliptin analog (des-fluoro-sitagliptin) in dietDose-dependent increase in the number of insulin-positive β-cells, leading to normalization of β-cell mass
Insulin Secretion db/db miceChronic treatment with a sitagliptin analog (des-fluoro-sitagliptin) in dietImproved glucose-stimulated insulin secretion in isolated islets
Inflammatory Markers ZDF (fa/fa) rats6 weeks of treatmentSignificantly decreased levels of C-reactive protein and IL-1β[7]
This compound: Phase 3 Clinical Trial Data (in combination with Metformin)
ParameterPatient PopulationTreatment DetailsResults (Change from Baseline at Week 16)Reference
HbA1c Chinese patients with T2D inadequately controlled with metformin100 mg once-daily this compound + Metformin-0.82% (compared to placebo)[8]
Fasting Plasma Glucose Chinese patients with T2D inadequately controlled with metformin100 mg once-daily this compound + MetforminSignificant reduction[8]
2-hour Postprandial Plasma Glucose Chinese patients with T2D inadequately controlled with metformin100 mg once-daily this compound + MetforminSignificant reduction[8]
Patients achieving HbA1c <7.0% Chinese patients with T2D inadequately controlled with metformin100 mg once-daily this compound + Metformin26.4% (vs. 4.6% for placebo)[8]

Experimental Protocols

In Vivo Efficacy Evaluation of Sitagliptin in ob/ob Mice
  • Animal Model: Male ob/ob mice were used as a model for type 2 diabetes.[6]

  • Drug Administration: Sitagliptin was administered orally (p.o.) at a dose of 10 mg/kg.[6]

  • DPP-4 Inhibition Assay: Plasma DPP-4 activity was measured at various time points post-dosing (e.g., 60 minutes and 8 hours) to determine the extent and duration of enzyme inhibition.[6]

  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, a baseline blood glucose sample was taken. The mice were then administered an oral glucose load, and blood glucose levels were monitored at specific intervals over a period of time (e.g., up to 12 hours) to assess glucose excursion.[6]

  • Data Analysis: The area under the curve (AUC) for glucose was calculated to quantify the overall glucose-lowering effect.[6]

Generalized Experimental Workflow for In Vivo Efficacy Testing of DPP-4 Inhibitors

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis and Conclusion A Animal Model Selection (e.g., db/db mice, ZDF rats) B Acclimatization and Baseline Measurements (Blood glucose, HbA1c, Body weight) A->B C Randomization into Treatment Groups (Vehicle, this compound, Sitagliptin) B->C D Chronic Drug Administration (e.g., daily oral gavage for several weeks) C->D E Regular Monitoring (Blood glucose, Body weight, Food/water intake) D->E F Oral Glucose Tolerance Test (OGTT) E->F G Insulin Tolerance Test (ITT) E->G H Terminal Blood and Tissue Collection (Plasma for insulin, GLP-1; Pancreas for histology) F->H G->H I Biochemical and Histological Analysis H->I J Statistical Analysis of Efficacy Parameters I->J K Comparative Efficacy Conclusion J->K

Caption: A generalized workflow for in vivo efficacy studies.

Conclusion

Both this compound and Sitagliptin are effective DPP-4 inhibitors that improve glycemic control by enhancing the incretin system. The available data for Sitagliptin from various animal models demonstrates its efficacy in reducing blood glucose, HbA1c, and preserving pancreatic β-cell function.[6][9] For this compound, a recent phase 3 clinical trial in a Chinese population has shown significant efficacy in lowering HbA1c and plasma glucose levels when used as an add-on therapy to metformin.[8]

It is imperative to underscore that a direct in vivo comparison between this compound and Sitagliptin is currently absent in the scientific literature. Therefore, the data presented should be interpreted with caution, considering the differences in study design, species, and experimental conditions. Future head-to-head in vivo studies are warranted to provide a definitive comparative assessment of the efficacy of these two DPP-4 inhibitors. Such studies will be invaluable for researchers and clinicians in making informed decisions for the development and application of these therapeutic agents in the management of type 2 diabetes.

References

A Head-to-Head Comparison of Retagliptin and Other Gliptins in the Management of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the introduction of dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins. These agents offer a glucose-dependent mechanism of action, leading to a low risk of hypoglycemia and generally favorable side effect profiles. Retagliptin, a novel DPP-4 inhibitor, has recently been approved, primarily in China, adding to the therapeutic armamentarium.[1] This guide provides a comprehensive head-to-head comparison of this compound with other established gliptins: Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin. Due to the limited availability of direct comparative trials involving this compound, this guide will present available data for this compound and then provide comparative data for other gliptins based on head-to-head trials and meta-analyses to facilitate an evidence-based assessment.

Mechanism of Action: The Incretin Effect

All gliptins, including this compound, share a common mechanism of action centered on the potentiation of the incretin system.[2][3][4] In response to food intake, intestinal L-cells and K-cells release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells. The enzyme DPP-4 rapidly degrades GLP-1 and GIP. By inhibiting DPP-4, gliptins increase the circulating levels of active incretins, thereby enhancing their glucoregulatory effects.[2][3][4]

cluster_0 Intestinal L-cells & K-cells cluster_1 Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) β-cells β-cells Incretins (GLP-1, GIP)->β-cells Stimulates α-cells α-cells Incretins (GLP-1, GIP)->α-cells Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degraded by Insulin Secretion (Glucose-dependent) Insulin Secretion (Glucose-dependent) β-cells->Insulin Secretion (Glucose-dependent) Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion Lowered Blood Glucose Lowered Blood Glucose Insulin Secretion (Glucose-dependent)->Lowered Blood Glucose Increased Blood Glucose Increased Blood Glucose Glucagon Secretion->Increased Blood Glucose Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites This compound & Other Gliptins This compound & Other Gliptins This compound & Other Gliptins->DPP-4 Enzyme Inhibit

Figure 1: Mechanism of Action of DPP-4 Inhibitors.

Efficacy of this compound: Clinical Trial Data

Clinical trials, predominantly conducted in Chinese populations, have demonstrated the efficacy of this compound in improving glycemic control in patients with T2DM.

Table 1: Efficacy of this compound as Add-on Therapy to Metformin
TrialDurationTreatment ArmsBaseline HbA1c (%)Change in HbA1c from Baseline (%)Reference
Phase 3, Multicentre, Randomized, Double-blind, Placebo-controlled16 weeksThis compound 100 mg QD + Metformin~8.2-0.82 (vs. placebo)[5]
Phase 3, Multicentre, Randomized, Double-blind, Active-controlled24 weeksThis compound 100 mg QD + Metformin~8.5-0.98[3]

QD: once daily

In a 16-week, phase 3 trial, this compound 100 mg once daily as an add-on to metformin resulted in a significant mean change in HbA1c from baseline of -0.82% compared to placebo.[5] Another 24-week phase 3 study showed a mean reduction in HbA1c of -0.98% from baseline when this compound 100 mg was added to metformin therapy.[3]

Head-to-Head Comparison with Other Gliptins: An Indirect Analysis

Direct head-to-head clinical trials comparing this compound with other gliptins are not yet widely available. Therefore, this section presents a summary of the efficacy and safety of other major gliptins based on existing head-to-head studies and meta-analyses to provide a basis for indirect comparison.

Sitagliptin

Sitagliptin is one of the most extensively studied DPP-4 inhibitors. Head-to-head trials have shown its non-inferiority to other gliptins like saxagliptin and omarigliptin in terms of HbA1c reduction.[6] A network meta-analysis of 32 studies found no significant difference in efficacy between linagliptin and sitagliptin.[7]

Vildagliptin

Studies comparing vildagliptin to other gliptins have shown varied results. A matching-adjusted indirect comparison of trials in Japanese patients suggested that vildagliptin 50 mg twice daily was associated with a significantly greater HbA1c reduction than sitagliptin 50 mg or 100 mg once daily.[8][9] However, a head-to-head trial in Chinese patients found similar glycemic control between vildagliptin, saxagliptin, and sitagliptin, although vildagliptin showed a greater reduction in fasting plasma glucose (FPG) than sitagliptin.[10][11]

Saxagliptin

Saxagliptin has demonstrated similar efficacy to other DPP-4 inhibitors. A meta-analysis of 30 randomized controlled trials showed that saxagliptin had comparable efficacy to other gliptins in glycemic control.[12] In a head-to-head trial with sitagliptin, saxagliptin was found to be non-inferior in reducing HbA1c.

Linagliptin

A key feature of linagliptin is its primary excretion via the enterohepatic system, making it a suitable option for patients with renal impairment without the need for dose adjustment.[13] A network meta-analysis indicated no significant difference in the efficacy of linagliptin and sitagliptin.[7] A retrospective cohort study comparing anagliptin and linagliptin showed that both effectively improved glycemic control over two years.[14]

Alogliptin

The EXAMINE trial, a large cardiovascular outcomes trial, established the cardiovascular safety of alogliptin in patients with T2DM and recent acute coronary syndrome.[15][16][17][18][19] In terms of glycemic control, a randomized clinical trial comparing vildagliptin and alogliptin in patients who were switched from sitagliptin suggested that the glucose-lowering effect of vildagliptin was significantly stronger than that of alogliptin.

Table 2: Comparative Efficacy of Various Gliptins (from Head-to-Head Trials and Meta-Analyses)
GliptinComparatorKey Efficacy FindingReference
Sitagliptin SaxagliptinNon-inferiority in HbA1c reduction.
OmarigliptinSimilar improvements in glycemic control.[6]
LinagliptinNo significant difference in efficacy.[7]
Vildagliptin SitagliptinPotentially greater HbA1c reduction in Japanese patients.[8][9]
Sitagliptin, SaxagliptinSimilar HbA1c reduction in Chinese patients.[10][11]
Saxagliptin SitagliptinNon-inferiority in HbA1c reduction.
Other DPP-4 InhibitorsSimilar efficacy in glycemic control.[12]
Linagliptin SitagliptinNo significant difference in efficacy.[7]
AnagliptinBoth effectively improved glycemic control over 2 years.[14]
Alogliptin VildagliptinVildagliptin showed a stronger glucose-lowering effect.

Safety and Tolerability

Gliptins are generally well-tolerated. The most common adverse events reported in clinical trials for this compound and other gliptins include upper respiratory tract infections, nasopharyngitis, headache, and gastrointestinal symptoms.[5] The incidence of hypoglycemia is low, particularly when used as monotherapy or in combination with metformin.

Table 3: Common Adverse Events Associated with Gliptins
Adverse EventThis compoundSitagliptinVildagliptinSaxagliptinLinagliptinAlogliptin
HypoglycemiaLow riskLow riskLow riskLow riskLow riskLow risk
Upper Respiratory Tract InfectionReportedReportedReportedReportedReportedReported
NasopharyngitisReportedReportedReportedReportedReportedReported
HeadacheReportedReportedReportedReportedReportedReported
Gastrointestinal SymptomsReportedReportedReportedReportedReportedReported

Note: The incidence of adverse events can vary depending on the patient population and concomitant medications.

Experimental Protocols: A Representative Phase 3 Trial Design

The following provides a generalized experimental protocol for a phase 3, multicenter, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of a gliptin as an add-on therapy to metformin, based on the design of the this compound trials.[4][5]

cluster_0 Screening & Run-in cluster_1 Randomization cluster_2 Treatment Period (16-24 weeks) cluster_3 Endpoint Assessment Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Metformin Monotherapy Run-in Metformin Monotherapy Run-in Informed Consent->Metformin Monotherapy Run-in Randomization (1:1) Randomization (1:1) Metformin Monotherapy Run-in->Randomization (1:1) Group A: this compound 100mg QD + Metformin Group A: this compound 100mg QD + Metformin Randomization (1:1)->Group A: this compound 100mg QD + Metformin Group B: Placebo QD + Metformin Group B: Placebo QD + Metformin Randomization (1:1)->Group B: Placebo QD + Metformin Primary Endpoint: Change in HbA1c from Baseline Primary Endpoint: Change in HbA1c from Baseline Group A: this compound 100mg QD + Metformin->Primary Endpoint: Change in HbA1c from Baseline Secondary Endpoints: FPG, PPG, Safety Secondary Endpoints: FPG, PPG, Safety Group A: this compound 100mg QD + Metformin->Secondary Endpoints: FPG, PPG, Safety Group B: Placebo QD + Metformin->Primary Endpoint: Change in HbA1c from Baseline Group B: Placebo QD + Metformin->Secondary Endpoints: FPG, PPG, Safety

Figure 2: Representative Experimental Workflow for a Phase 3 Gliptin Trial.

1. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

2. Patient Population: Adults with T2DM who have inadequate glycemic control (e.g., HbA1c 7.5% to 11.0%) on a stable dose of metformin monotherapy (≥1500 mg/day) for at least 8 weeks.[20]

3. Randomization: Eligible patients are randomized in a 1:1 ratio to receive either the investigational gliptin (e.g., this compound 100 mg) or a matching placebo, administered once daily.

4. Treatment: The study medication is administered for a predefined period, typically 16 to 24 weeks, as an add-on to their ongoing metformin therapy.

5. Efficacy Assessments:

  • Primary Endpoint: The change in HbA1c from baseline to the end of the treatment period.[5]
  • Secondary Endpoints:
  • Change in fasting plasma glucose (FPG) from baseline.
  • Change in 2-hour postprandial glucose (PPG) from baseline.
  • Proportion of patients achieving a target HbA1c of <7.0%.

6. Safety Assessments:

  • Monitoring and recording of all adverse events (AEs).
  • Incidence of hypoglycemia.
  • Laboratory safety tests (including liver and renal function tests).
  • Vital signs and physical examinations.

7. Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population, using an analysis of covariance (ANCOVA) model with the change in HbA1c as the dependent variable and treatment group and baseline HbA1c as factors.

Conclusion

This compound, a novel DPP-4 inhibitor, has demonstrated efficacy in improving glycemic control in patients with T2DM, particularly as an add-on therapy to metformin. While direct head-to-head comparative data with other gliptins are currently lacking, indirect comparisons based on available clinical trial data suggest that its efficacy and safety profile are broadly in line with other members of the DPP-4 inhibitor class.

The choice of a specific gliptin for an individual patient may be influenced by factors such as dosing frequency, potential for drug-drug interactions, and use in specific populations, such as those with renal impairment. For instance, linagliptin's unique excretion profile offers an advantage in patients with kidney disease.[13] As more clinical data, including direct comparative trials and long-term cardiovascular outcome studies for this compound, become available, its precise positioning within the gliptin class will be further clarified. Researchers and drug development professionals should continue to monitor the evolving landscape of DPP-4 inhibitors to optimize treatment strategies for T2DM.

References

Cross-Species Pharmacokinetic Comparison of DPP-4 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the pharmacokinetic profiles of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, with a focus on Retagliptin, across various preclinical species and humans. This guide is intended for researchers, scientists, and professionals in drug development.

While comprehensive, publicly available preclinical pharmacokinetic data for this compound across multiple species is limited, this guide provides a comparative overview of the pharmacokinetic parameters of other well-established DPP-4 inhibitors in common preclinical models: the rat, dog, and monkey. This comparative data serves as a valuable surrogate to understand the general pharmacokinetic characteristics of this class of compounds. Furthermore, available human pharmacokinetic data for this compound is presented to provide clinical context.

Comparative Pharmacokinetics of DPP-4 Inhibitors

The following table summarizes the key pharmacokinetic parameters of several DPP-4 inhibitors in rats, dogs, and monkeys. These values have been compiled from various preclinical studies and illustrate the typical inter-species differences observed for this class of drugs.

Table 1: Comparative Pharmacokinetic Parameters of Select DPP-4 Inhibitors in Preclinical Species

ParameterSaxagliptinVildagliptinSitagliptin
Rat
Bioavailability (%)5045-100High
Tmax (h)0.5-1.50.5-1.5Rapid
Half-life (t½) (h)2.1 - 4.48.8~2
Clearance (CL) (mL/min/kg)11548.340-48
Volume of Distribution (Vd) (L/kg)5.28.67-9
Dog
Bioavailability (%)7545-100High
Tmax (h)~10.5-1.5Rapid
Half-life (t½) (h)2.1 - 4.40.89~4
Clearance (CL) (mL/min/kg)9.321.7~9
Volume of Distribution (Vd) (L/kg)1.31.6~3
Monkey
Bioavailability (%)75N/AN/A
Tmax (h)~2N/AN/A
Half-life (t½) (h)2.1 - 4.4N/AN/A
Clearance (CL) (mL/min/kg)14.5N/AN/A
Volume of Distribution (Vd) (L/kg)2.7N/AN/A
N/A: Data not readily available in the public domain.

Human Pharmacokinetics of this compound

The following table presents the pharmacokinetic parameters of this compound in humans, which is crucial for translating preclinical findings to the clinical setting.

Table 2: Pharmacokinetic Parameters of this compound in Humans

ParameterValue
Tmax (h) 1.07 - 2.42
Clearance (CL/F) (L/h) 3.10 - 30.50
Urinary Excretion (% of dose) 0.441 - 4.530 (as unchanged drug)

Experimental Protocols

The following provides a generalized methodology for a preclinical pharmacokinetic study of a DPP-4 inhibitor, based on common practices in the field.

1. Animal Models:

  • Species: Male Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used.

  • Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

  • Fasting: Animals are typically fasted overnight before drug administration.

2. Drug Administration:

  • Oral (PO): The compound is administered via oral gavage, typically as a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Intravenous (IV): The compound is administered as a bolus injection into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

3. Sample Collection:

  • Blood: Serial blood samples are collected at predetermined time points post-dosing from a relevant site (e.g., retro-orbital sinus in rats, peripheral veins in dogs and monkeys).

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

4. Bioanalysis:

  • Method: Plasma concentrations of the drug and its major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation or liquid-liquid extraction.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.

  • Parameters: Key parameters calculated include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualizations

Signaling Pathway of DPP-4 Inhibitors

DPP4_Inhibition_Pathway cluster_Gut Gut cluster_Pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates secretion Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells stimulates Pancreatic α-cells Pancreatic α-cells Incretin Hormones (GLP-1, GIP)->Pancreatic α-cells inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme inactivated by Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion decreases Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Glucagon Secretion->Lower Blood Glucose contributes to This compound This compound This compound->DPP-4 Enzyme inhibits

Caption: Mechanism of action of this compound as a DPP-4 inhibitor.

Experimental Workflow for Preclinical Pharmacokinetic Study

PK_Workflow start Start: Animal Acclimatization & Fasting admin Drug Administration (Oral or IV) start->admin sampling Serial Blood Sampling admin->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Bioanalysis storage->analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) analysis->pk_analysis end End: Data Reporting pk_analysis->end

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

A Comparative Analysis of Retagliptin and Vildagliptin in Glycemic Control

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM), dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a key therapeutic class. This guide provides a detailed comparative study of two such inhibitors: retagliptin, a newer entrant, and vildagliptin, a well-established agent. This comparison is intended for researchers, scientists, and drug development professionals, offering an objective look at their performance on glycemic control, supported by available experimental data.

Mechanism of Action: A Shared Pathway

Both this compound and vildagliptin exert their therapeutic effects by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3][4][5][6][7][8][9] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][4][5] By blocking DPP-4, these drugs increase the levels of active GLP-1 and GIP.[1][2][4] This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, ultimately leading to improved glycemic control.[1][2][4][6][10]

cluster_Gut Gut cluster_Pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates secretion β-cells β-cells Incretins (GLP-1, GIP)->β-cells stimulate (glucose-dependent) α-cells α-cells Incretins (GLP-1, GIP)->α-cells inhibit (glucose-dependent) DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme degraded by Insulin Insulin β-cells->Insulin secretes Glucagon Glucagon α-cells->Glucagon secretes Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production stimulates This compound / Vildagliptin This compound / Vildagliptin This compound / Vildagliptin->DPP-4 Enzyme inhibit Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose Hepatic Glucose Production->Lowered Blood Glucose reduced

Caption: Mechanism of Action of DPP-4 Inhibitors.

Efficacy in Glycemic Control: A Comparative Overview

While direct head-to-head clinical trials comparing this compound and vildagliptin are not extensively published, analysis of their individual phase 3 clinical trial data provides valuable insights into their efficacy.

This compound Clinical Trial Data

A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial evaluated the efficacy and safety of this compound as an add-on therapy to metformin in Chinese patients with inadequately controlled type 2 diabetes.[11][12]

Table 1: Efficacy of this compound (100 mg once daily) as Add-on to Metformin at Week 16 [11][12]

ParameterThis compound 100 mg QD + Metformin (n=87)Placebo + Metformin (n=87)
Baseline HbA1c (%) 8.0 - 8.5 (range)8.0 - 8.5 (range)
Change in HbA1c from Baseline (%) -0.82-
Patients Achieving HbA1c < 7.0% (%) 26.44.6
Patients Achieving HbA1c < 6.5% (%) 11.50
Change in Fasting Plasma Glucose (FPG) Lowered-
Change in 2-hour Postprandial Glucose (PPG) Lowered-

Data presented as least squares mean change from baseline or percentage of patients.

Vildagliptin Clinical Trial Data

Vildagliptin has been extensively studied in numerous clinical trials, both as monotherapy and in combination with other antidiabetic agents.[13][14] Data from a 24-week, randomized, double-blind, placebo-controlled trial assessing vildagliptin as an add-on to metformin is presented below.[15]

Table 2: Efficacy of Vildagliptin (50 mg and 100 mg daily) as Add-on to Metformin at Week 24 [15]

ParameterVildagliptin 50 mg/day + MetforminVildagliptin 100 mg/day + MetforminPlacebo + Metformin
Baseline A1C (%) 8.4 ± 0.18.4 ± 0.18.4 ± 0.1
Placebo-Adjusted Change in A1C from Baseline (%) -0.7 ± 0.1-1.1 ± 0.1-
Placebo-Adjusted Change in FPG (mg/dL) -16.2 ± 5.4-27.0 ± 5.4-

Data presented as mean ± SE or placebo-adjusted mean change from baseline.

Experimental Protocols

This compound Phase 3 Trial Methodology[11][12][16]
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial with a 16-week treatment period.

  • Patient Population: Chinese patients with type 2 diabetes inadequately controlled with metformin. Inclusion criteria included an HbA1c level between 7.5% and 11.0%.

  • Intervention: Patients were randomized to receive either this compound 100 mg once daily (QD) or a placebo, both as an add-on to their ongoing metformin therapy.

  • Primary Endpoint: The primary efficacy endpoint was the change in HbA1c from baseline to week 16.

  • Secondary Endpoints: Secondary endpoints included the proportion of patients achieving HbA1c levels of less than 6.5% and less than 7.0%, as well as changes in fasting plasma glucose and 2-hour postprandial plasma glucose levels.

  • Safety Assessment: Adverse events (AEs) were monitored throughout the study.

cluster_groups Randomized Groups Screening Screening Randomization Randomization Screening->Randomization This compound (100mg QD) + Metformin This compound (100mg QD) + Metformin Randomization->this compound (100mg QD) + Metformin Placebo + Metformin Placebo + Metformin Randomization->Placebo + Metformin Treatment Period (16 Weeks) Treatment Period (16 Weeks) Endpoint Analysis Endpoint Analysis Treatment Period (16 Weeks)->Endpoint Analysis This compound (100mg QD) + Metformin->Treatment Period (16 Weeks) Placebo + Metformin->Treatment Period (16 Weeks)

Caption: this compound Phase 3 Trial Workflow.
Vildagliptin Add-on to Metformin Trial Methodology[15]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study with a 24-week treatment period.

  • Patient Population: Patients with type 2 diabetes inadequately controlled on a stable dose of metformin (≥1500 mg/day).

  • Intervention: Patients were randomized to one of three groups: vildagliptin 50 mg once daily, vildagliptin 50 mg twice daily (total 100 mg/day), or placebo, all in addition to their ongoing metformin therapy.

  • Primary Endpoint: The primary efficacy endpoint was the change in HbA1c from baseline to week 24.

  • Secondary Endpoints: Secondary endpoints included changes in fasting plasma glucose (FPG) and measures of β-cell function.

  • Safety Assessment: The incidence of adverse events, including hypoglycemia, was monitored.

Glycemic Variability

Vildagliptin has been shown to reduce glycemic variability in patients with type 2 diabetes.[16][17][18][19][20] Studies have demonstrated that vildagliptin significantly reduces the mean amplitude of glycemic excursions (MAGE).[16][17][19][20] For instance, in one study, vildagliptin added to premixed insulin therapy significantly reduced MAGE from 8.58 ± 0.36 mmol/L to 6.62 ± 0.47 mmol/L.[16][20] Another study found that vildagliptin significantly reduced MAGE from 93.8±38.0 to 70.8±19.2 mg/dL in patients inadequately controlled with metformin.[17][19]

Data on the effect of this compound on glycemic variability is not as extensively published in the currently available literature. Further studies are needed to directly compare the effects of both drugs on this important parameter of glycemic control.

Safety and Tolerability

In the phase 3 trial, this compound (100 mg QD) as an add-on to metformin was generally well tolerated, with a similar incidence of adverse events compared to the placebo group.[11] Notably, no severe hypoglycemic episodes were reported.[11]

Vildagliptin also has a well-established safety profile, with a low risk of hypoglycemia, and is generally weight-neutral.[13]

Conclusion

Both this compound and vildagliptin are effective DPP-4 inhibitors that improve glycemic control in patients with type 2 diabetes. Based on the available data, both drugs demonstrate significant reductions in HbA1c and fasting plasma glucose when used as add-on therapy to metformin. Vildagliptin has a more extensive body of evidence, including data on its beneficial effects on reducing glycemic variability. While direct comparative efficacy and safety data between this compound and vildagliptin are limited, the individual trial results suggest that both are viable options for the management of type 2 diabetes. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their clinical profiles.

References

Benchmarking Retagliptin's potency against next-generation DPP-4 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comparative analysis of Retagliptin's performance against other next-generation dipeptidyl peptidase-4 (DPP-4) inhibitors. While specific preclinical data on this compound's in vitro potency remains proprietary, this document synthesizes available clinical efficacy information for this compound with the in vitro potency and selectivity data of its key competitors.

This compound (SP2086), developed by Jiangsu Hengrui Pharmaceuticals, is a selective, competitive, and orally active DPP-4 inhibitor.[1][2] It has been approved in China for the treatment of type 2 diabetes mellitus.[3] Clinical trials have demonstrated its efficacy in improving glycemic control. Phase III results indicate that this compound phosphate tablets can significantly reduce HbA1c levels and postprandial blood sugar in patients with type 2 diabetes. As a DPP-4 inhibitor, this compound works by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin secretion.[1][2]

This guide offers a benchmark for this compound by presenting the known potency and selectivity of other prominent next-generation DPP-4 inhibitors. The provided data, summarized in clear tabular formats, is supported by detailed experimental methodologies to ensure a comprehensive and objective comparison for scientific evaluation.

In Vitro Potency of Next-Generation DPP-4 Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for several next-generation DPP-4 inhibitors against the human DPP-4 enzyme. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.

DPP-4 InhibitorIC50 (nM) vs. Human DPP-4Reference(s)
This compound Data not publicly available
Sitagliptin18, 19[4][5]
Vildagliptin3.5, 62[4][5]
Saxagliptin26, 50[4][5]
Alogliptin24[4]
Linagliptin1[4]

Selectivity Profile of DPP-4 Inhibitors

High selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9, is a key characteristic of safer and more effective DPP-4 inhibitors. Inhibition of DPP-8 and DPP-9 has been associated with toxicities in preclinical studies.[6][7] The following table presents the selectivity profiles for several DPP-4 inhibitors.

DPP-4 InhibitorSelectivity vs. DPP-8Selectivity vs. DPP-9Reference(s)
Sitagliptin>1,000-fold>1,000-fold[6]
VildagliptinSignificant inhibitionSignificant inhibition[8]
SaxagliptinHighHigh[8]
AlogliptinHighHigh[8]
LinagliptinHighHigh[8]

Experimental Protocols

In Vitro DPP-4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin hydrobromide, Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Test compounds (e.g., this compound, other DPP-4 inhibitors)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • A solution of the test compound is prepared at various concentrations.

  • In a 96-well microplate, the human recombinant DPP-4 enzyme is pre-incubated with each concentration of the test compound for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by adding the fluorogenic substrate, Gly-Pro-AMC, to each well.

  • The fluorescence generated by the cleavage of the substrate by DPP-4 is measured kinetically over time using a fluorescence microplate reader with excitation and emission wavelengths typically around 360 nm and 460 nm, respectively.

  • The rate of reaction is determined from the linear phase of the fluorescence signal progression.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor.

  • The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[9]

In Vivo Efficacy Study in a Diabetic Animal Model

Objective: To evaluate the in vivo efficacy of a DPP-4 inhibitor in a relevant animal model of type 2 diabetes.

Animal Model: Streptozotocin (STZ)-induced diabetic mice or rats are commonly used models. A single high dose of STZ induces diabetes by destroying pancreatic β-cells.[10][11][12]

Procedure:

  • Diabetes is induced in the animals by a single intraperitoneal injection of STZ. Blood glucose levels are monitored to confirm the diabetic state.

  • Diabetic animals are then randomly assigned to treatment groups: a vehicle control group and one or more groups receiving the test DPP-4 inhibitor at different doses.

  • The test compound is administered orally, once or twice daily, for a specified duration (e.g., several weeks).

  • Throughout the study, key parameters are monitored, including:

    • Fasting and postprandial blood glucose levels

    • Glycated hemoglobin (HbA1c) levels

    • Plasma levels of active GLP-1

    • Oral glucose tolerance tests (OGTT) may be performed at the beginning and end of the treatment period to assess improvements in glucose disposal.

  • At the end of the study, pancreatic tissue may be collected for histological analysis to assess changes in β-cell mass and islet morphology.

Visualizing the Mechanism and Workflow

To further elucidate the context of this research, the following diagrams illustrate the DPP-4 signaling pathway and a typical experimental workflow for assessing inhibitor potency.

DPP4_Signaling_Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release of Pancreas Pancreatic β-cells Incretins->Pancreas stimulate DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme Insulin Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins degrades DPP4_Inhibitor DPP-4 Inhibitor (e.g., this compound) DPP4_Inhibitor->DPP4_Enzyme inhibits

Figure 1: Simplified DPP-4 Signaling Pathway

Experimental_Workflow start Start prepare_reagents Prepare Reagents (DPP-4, Substrate, Inhibitor) start->prepare_reagents incubation Pre-incubate DPP-4 with Inhibitor prepare_reagents->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Reading) add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Figure 2: In Vitro DPP-4 Inhibition Assay Workflow

References

A Head-to-Head Comparison of the Metabolic Stability of Retagliptin and Saxagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the metabolic profiles of two key DPP-4 inhibitors, supported by available experimental data.

In the landscape of type 2 diabetes mellitus treatment, dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a significant therapeutic class. Among these, retagliptin and saxagliptin are two prominent members. A critical determinant of a drug's efficacy, dosing regimen, and potential for drug-drug interactions is its metabolic stability. This guide provides a detailed comparison of the metabolic stability of this compound and saxagliptin, drawing upon available in vitro and in vivo data.

Executive Summary

Both this compound and saxagliptin are subject to hepatic metabolism, with evidence pointing to the involvement of the cytochrome P450 (CYP) 3A4/5 enzyme system. Saxagliptin undergoes metabolism to form an active metabolite, 5-hydroxy saxagliptin, which contributes to its overall therapeutic effect. This compound is metabolized to its main active metabolite, this compound acid. While in vivo pharmacokinetic data is available for both compounds, direct comparative in vitro metabolic stability data in human liver microsomes remains limited, particularly for this compound.

Comparative Analysis of Metabolic Parameters

To facilitate a clear comparison, the available metabolic and pharmacokinetic parameters for this compound and saxagliptin are summarized below. It is important to note that the data has been compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

ParameterThis compoundSaxagliptinSource(s)
Major Metabolite This compound acid (active)5-hydroxy saxagliptin (active)[1]
Primary Metabolizing Enzymes Implied to be CYP3A4/5CYP3A4/5[2][3][4]
Plasma Half-life (t½) of Parent Drug (in humans) Not explicitly stated in healthy volunteers. Clearance is reduced in renal impairment.~2.5 hours[5]
Plasma Half-life (t½) of Active Metabolite (in humans) Not explicitly stated.~3.1 hours[5]
In Vitro Data (Human Liver Microsomes)
Half-life (t½)Data not availableData not available in a directly comparable format
Intrinsic Clearance (CLint)Data not availableData not available in a directly comparable format
Primary Route of Elimination Renal excretion of metaboliteRenal and hepatic clearance[2][6]

Note: The absence of directly comparable in vitro metabolic stability data (t½ and CLint) for both drugs in human liver microsomes is a significant limitation in the current publicly available literature. Such data is crucial for a definitive comparison of their intrinsic metabolic liabilities.

Metabolic Pathways

The metabolic pathways of this compound and saxagliptin, based on current knowledge, are depicted below. The primary route for saxagliptin involves hydroxylation mediated by CYP3A4/5 enzymes. While the specific enzymes for this compound are not definitively identified in the available literature, the involvement of CYP enzymes is suggested.

cluster_this compound This compound Metabolism cluster_saxagliptin Saxagliptin Metabolism This compound This compound Enzyme_R Metabolizing Enzymes (Likely CYP-mediated) This compound->Enzyme_R Metabolite_R This compound Acid (Active) Enzyme_R->Metabolite_R Saxagliptin Saxagliptin Enzyme_S CYP3A4/5 Saxagliptin->Enzyme_S Metabolite_S 5-hydroxy saxagliptin (Active) Enzyme_S->Metabolite_S

Metabolic pathways of this compound and Saxagliptin.

Experimental Protocols

This section outlines a generalized experimental protocol for assessing metabolic stability in human liver microsomes, a key in vitro method in drug metabolism studies. Specific protocols for this compound and saxagliptin from the cited literature are not available in full detail.

In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (this compound or Saxagliptin)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Procedure:

  • Preparation: A reaction mixture is prepared containing the test compound at a specified concentration (e.g., 1 µM) and HLM in phosphate buffer.

  • Incubation: The mixture is pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent drug and any formed metabolites, is collected.

  • Analysis: The concentration of the parent drug in the supernatant at each time point is quantified using a validated LC-MS/MS method.

Data Analysis:

  • The percentage of the parent drug remaining at each time point is plotted against time.

  • The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.

  • The intrinsic clearance (CLint) is then calculated using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

A Prepare Reaction Mixture (Test Compound, HLM, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate and Sample at Time Points (0, 5, 15, 30, 45, 60 min) C->D E Terminate Reaction (Add Acetonitrile) D->E F Centrifuge to Precipitate Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis (Calculate t½ and CLint) G->H

Experimental workflow for a microsomal stability assay.

Discussion and Conclusion

The available data suggests that both this compound and saxagliptin are prodrugs to the extent that they are converted to active metabolites that contribute to their overall efficacy. The metabolism of saxagliptin is clearly mediated by CYP3A4/5, making it susceptible to drug-drug interactions with strong inhibitors or inducers of these enzymes.[3][4] While the specific enzymatic pathway for this compound is less defined in the public domain, the potential for CYP-mediated metabolism should be considered.[7]

The lack of directly comparable in vitro metabolic stability data is a critical knowledge gap. Such data would provide a more definitive understanding of the intrinsic metabolic lability of each compound and would be invaluable for preclinical drug development and for predicting in vivo clearance.

For researchers and drug development professionals, the key takeaways are:

  • Saxagliptin: Its metabolism is well-characterized, with a known active metabolite and defined enzymatic pathway (CYP3A4/5). This provides a solid foundation for predicting its pharmacokinetic behavior and potential for drug interactions.

  • This compound: Further in vitro studies are needed to fully elucidate its metabolic pathway and quantify its metabolic stability. The identification of "this compound acid" as the main active metabolite provides a target for further pharmacological and toxicological assessment.[1]

References

Retagliptin: A Comparative Analysis of Monotherapy versus Combination Therapy in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of retagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, as a monotherapy versus its use in combination with other antihyperglycemic agents for the management of type 2 diabetes (T2D). The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available clinical trial data and the underlying mechanisms of action.

Executive Summary

This compound has demonstrated significant efficacy in glycemic control in patients with type 2 diabetes. Clinical trial data reveals that while this compound monotherapy provides substantial reductions in key glycemic markers, its efficacy is significantly enhanced when used in combination with other oral antidiabetic drugs, such as metformin and SGLT2 inhibitors. This guide will delve into the quantitative data from these trials, outline the experimental protocols, and visualize the relevant biological pathways.

Mechanism of Action: The Incretin Pathway

This compound exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. These incretin hormones, in turn, potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, leading to improved glycemic control.

cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation Food Intake Food Intake Active GLP-1/GIP Active GLP-1/GIP Food Intake->Active GLP-1/GIP Stimulates release β-cell β-cell Insulin Secretion Insulin Secretion β-cell->Insulin Secretion Increases α-cell α-cell Glucagon Secretion Glucagon Secretion α-cell->Glucagon Secretion Decreases Active GLP-1/GIP->β-cell Stimulates Active GLP-1/GIP->α-cell Inhibits DPP4 DPP-4 Active GLP-1/GIP->DPP4 Degraded by Inactive GLP-1/GIP Inactive GLP-1/GIP DPP4->Inactive GLP-1/GIP This compound This compound This compound->DPP4 Inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Decreases cluster_screening Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment (16 Weeks) cluster_endpoint Primary Endpoint T2D Patients on Metformin T2D Patients on Metformin HbA1c 7.5-11.0% HbA1c 7.5-11.0% T2D Patients on Metformin->HbA1c 7.5-11.0% This compound 100mg QD + Metformin This compound 100mg QD + Metformin HbA1c 7.5-11.0%->this compound 100mg QD + Metformin Placebo + Metformin Placebo + Metformin HbA1c 7.5-11.0%->Placebo + Metformin FollowUp1 Follow-up This compound 100mg QD + Metformin->FollowUp1 FollowUp2 Follow-up Placebo + Metformin->FollowUp2 Change in HbA1c at Week 16 Change in HbA1c at Week 16 FollowUp1->Change in HbA1c at Week 16 FollowUp2->Change in HbA1c at Week 16 cluster_screening Screening cluster_randomization Randomization cluster_treatment Treatment (24 Weeks) cluster_endpoint Primary Endpoint T2D Patients on Metformin T2D Patients on Metformin HbA1c 7.5-10.5% HbA1c 7.5-10.5% T2D Patients on Metformin->HbA1c 7.5-10.5% R100 This compound 100mg HbA1c 7.5-10.5%->R100 H5 Henagliflozin 5mg HbA1c 7.5-10.5%->H5 H10 Henagliflozin 10mg HbA1c 7.5-10.5%->H10 R100H5 R100 + H5 HbA1c 7.5-10.5%->R100H5 R100H10 R100 + H10 HbA1c 7.5-10.5%->R100H10 F1 Follow-up R100->F1 F2 Follow-up H5->F2 F3 Follow-up H10->F3 F4 Follow-up R100H5->F4 F5 Follow-up R100H10->F5 Change in HbA1c at Week 24 Change in HbA1c at Week 24 F1->Change in HbA1c at Week 24 F2->Change in HbA1c at Week 24 F3->Change in HbA1c at Week 24 F4->Change in HbA1c at Week 24 F5->Change in HbA1c at Week 24

Safety Operating Guide

Proper Disposal of Retagliptin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of pharmaceutical compounds like Retagliptin is a critical component of laboratory safety and environmental responsibility. this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, adherence to strict disposal protocols is essential to mitigate potential harm to both human health and the environment. This guide provides essential information on the operational and disposal plans for this compound in a laboratory setting.

Immediate Safety and Disposal Procedures

The primary directive for this compound disposal is to avoid release into the environment . Due to its aquatic toxicity, under no circumstances should this compound or its containers be disposed of down the drain or in regular waste streams. The recommended procedure is to treat this compound as hazardous chemical waste.

Step-by-Step Disposal Guidance:

  • Segregation: All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and personal protective equipment (PPE), must be segregated from non-hazardous waste.

  • Collection: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container. The container should be robust and compatible with the chemical nature of the waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, and in accordance with institutional and local regulations.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved waste management vendor. The primary and recommended method for the final disposal of this compound is incineration at an approved waste disposal plant .[1] High-temperature incineration is the most effective method for destroying active pharmaceutical ingredients and preventing their entry into the environment.

In the absence of a formal laboratory waste management system, for trace amounts, it is advised to follow guidelines for household pharmaceutical disposal as a last resort. This involves mixing the this compound with an unpalatable substance such as dirt or used coffee grounds, placing it in a sealed container, and then disposing of it in the trash. However, this is not the preferred method for laboratory settings.

Environmental Fate and Ecotoxicity Profile

While specific environmental fate and ecotoxicity data for this compound are not publicly available, the data for other DPP-4 inhibitors, such as Sitagliptin, provide a valuable reference for understanding the potential environmental impact. These studies are typically conducted according to OECD guidelines.

ParameterTest GuidelineResult for Analogous DPP-4 Inhibitor (Sitagliptin)Implication for this compound Disposal
Aquatic Toxicity High Aquatic Toxicity
Green Algae (Pseudokirchneriella subcapitata) - 72h NOECOECD 2012.2 mg/LIndicates potential for harm to aquatic plants at low concentrations.
Daphnia magna - 48h EC50OECD 20260 mg/LIndicates acute toxicity to aquatic invertebrates.
Fathead Minnow - 96h LC50OECD 203> 100 mg/LIndicates lower acute toxicity to fish compared to other aquatic organisms.
Environmental Fate Potential for Persistence
Ready BiodegradabilityOECD 301BNot readily biodegradableSuggests that this compound is unlikely to break down quickly in wastewater treatment plants.
Hydrolysis as a Function of pHOECD 111Hydrolytically stableIndicates that the compound is not easily degraded by water at various pH levels.
Adsorption/DesorptionOECD 106Potential for sorption to sedimentSuggests that if released into waterways, it may accumulate in sediment.

NOEC: No Observed Effect Concentration; EC50: Half maximal Effective Concentration; LC50: Lethal Concentration, 50%. Data presented is for Sitagliptin and should be considered indicative for this compound pending specific studies.

Experimental Protocols for Stability and Degradation Analysis

To ensure the development of effective disposal methods, forced degradation studies are crucial to understand the stability of a drug substance under various stress conditions. While specific studies for this compound are not publicly available, the following protocols, adapted from studies on other DPP-4 inhibitors, outline the methodologies for such key experiments.

1. Acid and Base Hydrolysis:

  • Objective: To determine the stability of this compound in acidic and basic conditions.

  • Methodology:

    • Prepare separate solutions of this compound in 0.1 N Hydrochloric Acid (HCl) and 0.1 N Sodium Hydroxide (NaOH).

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time intervals, withdraw samples and neutralize them.

    • Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining this compound and identify any degradation products.

2. Oxidative Degradation:

  • Objective: To assess the susceptibility of this compound to oxidation.

  • Methodology:

    • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a specified duration (e.g., 24 hours).

    • Analyze samples at various time points by HPLC to determine the extent of degradation.

3. Thermal Degradation:

  • Objective: To evaluate the stability of this compound when exposed to heat.

  • Methodology:

    • Place solid this compound powder in a controlled temperature oven (e.g., 105°C) for a defined period (e.g., 72 hours).

    • Also, prepare a solution of this compound and reflux it for a set time.

    • Analyze the stressed samples by HPLC to identify and quantify any degradants.

4. Photolytic Degradation:

  • Objective: To determine the light sensitivity of this compound.

  • Methodology:

    • Expose solid this compound and a solution of this compound to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a specified duration.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.

Visualizing Disposal and Degradation Pathways

The following diagrams illustrate the decision-making process for this compound disposal and the typical workflow for a forced degradation study.

Retagliptin_Disposal_Workflow start This compound Waste Generated is_hazardous Is the waste contaminated with this compound? start->is_hazardous segregate Segregate as Hazardous Waste is_hazardous->segregate Yes non_hazardous Dispose as non-hazardous waste is_hazardous->non_hazardous No collect Collect in a labeled, sealed container segregate->collect store Store in a designated secure area collect->store dispose Dispose via approved waste vendor (Incineration) store->dispose

Figure 1: Decision workflow for the proper disposal of this compound waste.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 0.1N HCl) analysis HPLC Analysis acid->analysis base Base Hydrolysis (e.g., 0.1N NaOH) base->analysis oxidation Oxidation (e.g., 3% H2O2) oxidation->analysis thermal Thermal (e.g., 105°C) thermal->analysis photo Photolytic (UV/Vis light) photo->analysis api This compound API (Active Pharmaceutical Ingredient) api->acid api->base api->oxidation api->thermal api->photo results Identify Degradation Products & Determine Degradation Rate analysis->results

Figure 2: Experimental workflow for a forced degradation study of this compound.

References

Essential Safety and Handling Guidance for Retagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of pharmaceutical compounds like Retagliptin is paramount. This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to stringent safety measures is crucial to minimize exposure and ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecification/Standard
Eye Protection Safety goggles with side-shieldsANSI Z87.1 / EN 166
Hand Protection Protective glovesNitrile or other compatible material
Skin and Body Impervious clothing (e.g., lab coat)Standard laboratory apparel
Respiratory Suitable respiratorNIOSH/MSHA approved

Note: The selection of specific PPE, such as glove material and respirator type, should be based on a comprehensive risk assessment of the specific procedures being performed.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to prevent contamination and accidental exposure. The following workflow outlines the key steps for safe operational procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workstation Prepare Workstation in a Ventilated Area prep_ppe->prep_workstation prep_materials Gather All Necessary Materials prep_workstation->prep_materials handling_weigh Weighing and Transfer prep_materials->handling_weigh handling_dissolve Dissolving in Solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste in Accordance with Regulations cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocols:

1. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood or other ventilated enclosure.

  • Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid compound.

  • Avoid generating dust.[1]

2. Dissolving in Solvent:

  • When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.

  • If sonication is required, ensure the container is securely capped.

  • Store solutions at -20°C in a tightly sealed container.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Chemical Waste: Dispose of contents and containers to an approved waste disposal plant.[1] Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated Materials: Any materials that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips) should be considered contaminated and disposed of as chemical waste.

  • Environmental Precautions: Avoid release to the environment.[1] Do not allow the product to enter drains, water courses, or the soil.[1]

Hierarchy of Controls

To ensure the highest level of safety, a hierarchy of controls should be implemented. This approach prioritizes control methods from most to least effective.

elimination Elimination substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (e.g., Gloves, Goggles) administrative->ppe

Caption: The hierarchy of controls for managing exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.